4-(Chlorodifluoromethoxy)aniline
Description
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTUQGSYECRXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341396 | |
| Record name | 4-(chlorodifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39065-95-7 | |
| Record name | 4-(chlorodifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chlorodifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Chlorodifluoromethoxy)aniline CAS 39065-95-7 properties
An In-depth Technical Guide to 4-(Chlorodifluoromethoxy)aniline (CAS 39065-95-7)
Introduction: A Versatile Fluorinated Building Block
This compound is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis.[1] Its unique structural feature, the chlorodifluoromethoxy (-OCF₂Cl) group, imparts distinct physicochemical properties that are highly sought after in the design of bioactive molecules. This moiety can enhance metabolic stability, improve membrane permeability, and modulate the electronic character of the parent aniline, making it a valuable synthon for introducing fluorine into complex target structures.
This guide provides a comprehensive overview of this compound, intended for researchers and development scientists. We will delve into its core properties, provide a detailed synthesis protocol, explore its applications as a key intermediate, and outline critical safety and handling procedures. The causality behind experimental choices and the significance of its structural attributes in modern chemical design will be emphasized throughout.
Physicochemical and Spectroscopic Profile
The compound is typically a pale-yellow to brown liquid under standard conditions.[2] Its properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39065-95-7 | [1] |
| Molecular Formula | C₇H₆ClF₂NO | [1][3][4] |
| Molecular Weight | 193.58 g/mol | [4] |
| Physical Form | Liquid | [5] |
| Boiling Point | 231.9°C at 760 mmHg | |
| Flash Point | 94°C | |
| Purity | Typically ≥96% | [1] |
| Storage | 2-8°C, protect from light | [6][7] |
| IUPAC Name | 4-[chloro(difluoro)methoxy]aniline | [4] |
| InChI Key | QDTUQGSYECRXDO-UHFFFAOYSA-N | [2] |
Anticipated Spectroscopic Signatures
While raw spectral data requires experimental acquisition, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
¹H NMR: The aromatic region is expected to show a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Six distinct signals are anticipated: four for the aromatic carbons (two protonated, two quaternary) and one for the unique -OCF₂Cl carbon, which would exhibit splitting due to coupling with the fluorine atoms.
-
FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). Strong absorptions corresponding to C-O, C-F, and C-Cl bonds are also expected, along with characteristic aromatic C-H and C=C stretching bands.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 193. The isotopic pattern of this peak would be crucial for confirmation, showing a characteristic (M+2) peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
Synthesis Protocol: A Multi-Step Pathway
The preparation of this compound is a robust multi-step synthesis, beginning with a more common starting material and sequentially introducing the required functional groups. A common and scalable route is outlined in patent literature.[8][9] This process involves fluorination, nitration, and subsequent reduction.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Selective Fluorination of Trichloromethoxybenzene
-
Rationale: This initial step is critical for installing the fluorine atoms. Using hydrogen fluoride (HF) allows for a controlled, selective exchange of chlorine for fluorine on the methoxy group. An appropriate catalyst is necessary to facilitate this transformation without promoting unwanted side reactions on the aromatic ring.
-
Procedure:
-
Charge a suitable pressure reactor with trichloromethoxybenzene and the selected fluorination catalyst.
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Seal the reactor and gradually heat to the target reaction temperature, monitoring the internal pressure.
-
Maintain the reaction until conversion is complete (monitored by GC).
-
Cool the reactor, vent residual HF, and carefully quench the reaction mixture.
-
Extract the product, chlorodifluoromethoxybenzene, with an organic solvent, wash, and purify by distillation.
-
Step 2: Nitration of Chlorodifluoromethoxybenzene
-
Rationale: The introduction of a nitro group is a prerequisite for forming the aniline. The use of a mixed acid (sulfuric and nitric acid) is a classic and highly effective method for the nitration of moderately deactivated aromatic rings. The chlorodifluoromethoxy group is primarily a para-director, leading to the desired 4-nitro isomer in high yield.
-
Procedure:
-
Charge a reactor with concentrated sulfuric acid and cool to 0-5°C.
-
Add chlorodifluoromethoxybenzene dropwise while maintaining the low temperature.
-
Prepare the nitrating mixture (concentrated H₂SO₄ and HNO₃) and add it slowly to the main reactor, ensuring the temperature does not exceed the specified limit.[8]
-
After the addition is complete, allow the reaction to stir until completion.
-
Carefully pour the reaction mixture over ice and water.
-
The solid or oil that separates is the 4-(chlorodifluoromethoxy)nitrobenzene intermediate. Isolate it by filtration or extraction, wash thoroughly to remove residual acid, and dry.
-
Step 3: Hydrogenation Reduction of the Nitro Intermediate
-
Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean conversion. Catalysts like palladium on carbon (Pd/C) are highly effective for this transformation.
-
Procedure:
-
Charge a hydrogenation vessel with the 4-(chlorodifluoromethoxy)nitrobenzene intermediate, a suitable solvent (e.g., ethanol, ethyl acetate), and the hydrogenation catalyst (e.g., 5-10% Pd/C).[9]
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure.
-
Stir the mixture vigorously. The reaction is often exothermic and may require cooling to maintain the target temperature.
-
Monitor the reaction by hydrogen uptake or TLC/GC analysis.
-
Once complete, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product, typically by vacuum distillation, to achieve the desired purity.
-
Applications in Drug Discovery and Agrochemicals
The true value of this compound lies in its role as a key building block.[1] The aniline functional group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, diazotization, and various cross-coupling reactions.
Oncology Research
This compound is a documented intermediate in the synthesis of potent anti-cancer agents.[8][9] Specifically, it has been utilized in the creation of small-molecule inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2).[6][8][9] These receptors are crucial mediators of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR, these drugs can effectively starve tumors of their blood supply.
Caption: Role as a building block in drug discovery.
Agrochemical Innovation
In the agricultural sector, the introduction of fluorinated moieties is a well-established strategy for enhancing the efficacy and stability of pesticides. This compound serves as a precursor for modern insecticides and herbicides.[1][10] The chlorodifluoromethoxy group can improve the compound's environmental persistence and biological activity, leading to more effective crop protection solutions.[10]
Safety and Handling
As a halogenated aromatic amine, this compound must be handled with appropriate care. It is classified as harmful and an irritant.[4]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: Consolidated from multiple safety data sheets.[3][5][11]
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][11]
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[3][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][11]
-
-
Storage and Disposal: Store in a tightly sealed container in a dry, cool, and dark place.[7] Disposal should be in accordance with local, state, and federal regulations. Do not let the product enter drains.[3][11]
References
- CN104119238A - Preparation method for this compound.
-
MSDS of this compound. Capot Chemical. [Link]
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
This compound | C7H6ClF2NO | CID 572793. PubChem. [Link]
-
CAS No : 39065-95-7 | Product Name : 4-Chlorodifluoromethoxyaniline. Pharmaffiliates. [Link]
-
This compound | CAS#:39065-95-7. Chemsrc. [Link]
-
Safety Data Sheet - this compound. Angene Chemical. [Link]
-
4-Chloro-3-(trifluoromethyl)aniline - Spectrum. SpectraBase. [Link]
-
This compound,CAS No.39065-95-7. Changzhou Guiding Bio-tech Co., Ltd. [Link]
-
Leveraging 4-[Chloro(difluoro)methoxy]aniline for Agrochemical Innovation. Synbo Sciences. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed, National Library of Medicine. [Link]
-
Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. This compound | 39065-95-7 [sigmaaldrich.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 8. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 9. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. angenechemical.com [angenechemical.com]
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to 4-(chlorodifluoromethoxy)aniline: A Core Intermediate in Modern Chemistry
In the landscape of modern chemical synthesis, fluorinated intermediates stand as pillars of innovation, enabling the development of molecules with enhanced efficacy, stability, and targeted activity. Among these, this compound (CAS: 39065-97-7) has emerged as a critical building block, particularly within the agrochemical and pharmaceutical sectors.[1][2] Its unique aromatic amine structure, functionalized with a chlorodifluoromethoxy group, provides a reactive handle for constructing complex molecular architectures while imparting desirable physicochemical properties to the final product.[1] This guide, presented from the perspective of a Senior Application Scientist, delves into the core utility of this compound, exploring its synthesis, key applications, and the scientific principles that govern its function.
Part 1: Foundational Chemistry and Synthesis
A thorough understanding of a chemical intermediate begins with its physical properties and a robust, scalable synthesis route. The causality behind the chosen synthetic pathway often involves balancing raw material accessibility, reaction efficiency, and process safety.
Physicochemical Profile
The distinct properties of this compound are fundamental to its handling, storage, and reactivity in subsequent synthetic steps.
| Property | Value | Reference |
| CAS Number | 39065-95-7 | [1][3] |
| Molecular Formula | C₇H₆ClF₂NO | [1][3] |
| Molecular Weight | 193.58 g/mol | [3][4] |
| IUPAC Name | 4-[chloro(difluoro)methoxy]aniline | [3] |
| Appearance | Pale yellow liquid | [4][5] |
| Boiling Point | 231.9 °C at 760 mmHg | [4][6] |
| Density | ~1.402 g/cm³ | [6] |
| Storage | 2-8°C, protect from light | [4][5] |
Industrial Synthesis Pathway
The most common industrial synthesis of this compound is a multi-step process designed for efficiency and control.[7][8] It begins with trichloromethoxybenzene, a readily available starting material.
The choice of this three-step pathway is deliberate. Direct functionalization of aniline is often problematic due to the activating and ortho-, para-directing nature of the amino group, which can lead to side reactions and purification challenges. By introducing the key functional groups onto the benzene ring before the final reduction to aniline, chemists can achieve higher yields and regioselectivity.
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol represents a validated system for the laboratory-scale synthesis based on established industrial processes.[5][7][8]
Step 1: Selective Fluorination
-
Charge a suitable pressure reactor with trichloromethoxybenzene and a fluorination catalyst.
-
Introduce anhydrous hydrogen fluoride (HF) gas at a controlled temperature and pressure.
-
Causality: This step selectively replaces two chlorine atoms with fluorine. The use of HF is critical for efficient fluorination, and the catalyst enhances the reaction rate and selectivity.
-
-
Monitor the reaction by Gas Chromatography (GC) until the desired conversion is achieved.
-
Upon completion, neutralize the excess HF and purify the resulting chlorodifluoromethoxybenzene by distillation.
Step 2: Nitration
-
In a reactor equipped for temperature control, add sulfuric acid to the chlorodifluoromethoxybenzene from Step 1.
-
Cool the mixture and slowly add a nitrating mixture (sulfuric acid and nitric acid) while maintaining a low temperature to control the exothermic reaction.
-
Causality: The powerful electrophilic nitronium ion (NO₂⁺), generated in situ from the mixed acid, attacks the electron-rich benzene ring. The methoxy-analogue group is para-directing, leading to high selectivity for the desired 4-nitro isomer.
-
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction by pouring it onto ice, then separate the organic layer. Wash with water and a mild base (e.g., 5% sodium carbonate solution) to remove residual acid, yielding 4-(chlorodifluoromethoxy)nitrobenzene.[7]
Step 3: Hydrogenation Reduction
-
Add the 4-(chlorodifluoromethoxy)nitrobenzene from Step 2 to an autoclave, along with a solvent such as ethyl acetate or methanol and a Raney nickel catalyst.[5][7]
-
Pressurize the autoclave with hydrogen gas (e.g., 2-3 MPa) and maintain the reaction at a controlled temperature (e.g., 30-40 °C).[5]
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines. Raney nickel is a highly effective and commonly used catalyst for this transformation.
-
-
Monitor the reaction by measuring hydrogen uptake or by GC analysis for the disappearance of the starting material.
-
Once the reaction is complete, filter to remove the catalyst. The solvent is then removed under reduced pressure, and the final product, this compound, is purified by vacuum distillation.[5]
Part 2: Core Application in Agrochemicals - Engineering Insect Growth Regulators
A primary application of this compound is in the synthesis of benzoylurea insecticides.[2] These compounds represent a significant advancement in pest control due to their targeted mode of action.
Mechanism of Action: Inhibition of Chitin Synthesis
Benzoylurea insecticides, such as flufenoxuron and chlorfluazuron, function as Insect Growth Regulators (IGRs).[9][10] Their efficacy stems from the specific inhibition of chitin biosynthesis.[11][12]
-
The Target: Chitin is a long-chain polymer of N-acetylglucosamine, a crucial structural component of the insect exoskeleton (cuticle).[9]
-
The Disruption: Insects must periodically shed their old exoskeleton and form a new one in a process called molting. By inhibiting the enzyme chitin synthase, these insecticides prevent the proper formation of the new cuticle.[9][11]
-
The Result: The insect is unable to complete the molting process, leading to larval or nymphal mortality. This mode of action is highly selective for insects and other arthropods, with low acute toxicity to mammals, which do not synthesize chitin.[9]
Caption: Inhibition of the insect chitin biosynthesis pathway by benzoylurea insecticides.
Representative Synthesis of a Benzoylurea Insecticide
The synthesis of a benzoylurea insecticide involves the coupling of a substituted aniline with a benzoyl isocyanate. This compound serves as the aniline component in these reactions.
-
Isocyanate Formation: A substituted benzamide (e.g., 2,6-difluorobenzamide) is reacted with phosgene or a phosgene equivalent to form the corresponding benzoyl isocyanate.[10]
-
Coupling Reaction: The this compound is then reacted with the benzoyl isocyanate. The nucleophilic nitrogen of the aniline attacks the electrophilic carbon of the isocyanate group, forming the stable urea linkage that is the hallmark of this insecticide class.
Caption: Generalized synthetic workflow for benzoylurea insecticides.
Part 3: Applications in Pharmaceutical Development
The unique electronic properties conferred by the chlorodifluoromethoxy group also make this compound a valuable scaffold in drug discovery. It has been notably used in the synthesis of kinase inhibitors for oncology.[7][8]
Targeting VEGFR in Cancer Therapy
This compound is an intermediate for synthesizing compounds that target Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2).[7][8]
-
Mechanism: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow and metastasize, a process they drive by secreting VEGF.
-
Therapeutic Strategy: By inhibiting VEGFR-2, the primary receptor for VEGF-driven angiogenesis, these drugs can starve tumors of their blood supply, thereby suppressing their growth.[7] this compound has been used as a reactant to prepare arylphthalazines, which have shown potent and orally bioavailable inhibition of VEGFR-2.[5]
Part 4: Analytical and Quality Control
Ensuring the purity and identity of this compound is paramount for its use in regulated industries like agrochemicals and pharmaceuticals.
Experimental Protocol: GC Analysis of Aniline Derivatives
This protocol is adapted from standard methodologies for analyzing aniline compounds.[13][14]
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity.
-
Column: A 30 m x 0.25 mm fused silica capillary column coated with a mid-polarity phase like SE-54 is suitable.[13]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methylene chloride or acetone) at a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample using a splitless injection mode to maximize sensitivity.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300 °C
-
-
Data Analysis: Identify the peak corresponding to this compound by its retention time. Quantify purity by calculating the peak area percentage relative to all other peaks in the chromatogram.
-
Self-Validation: The method's reliability is confirmed by running a known standard to verify retention time and response factor. Spiking the sample with the standard can confirm peak identity and assess matrix effects. For absolute confirmation, especially in unfamiliar samples, GC-Mass Spectrometry (GC-MS) is the authoritative technique.[3][13]
-
Part 5: Safety and Environmental Considerations
As with all halogenated organic compounds, responsible handling and an awareness of the potential environmental impact are crucial.[1]
Hazard Profile
The compound presents several hazards that necessitate careful handling in a laboratory or industrial setting.[3][15]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Handling and Storage
-
Personal Protective Equipment (PPE): Always handle with gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.[16]
-
Storage: Keep containers tightly sealed in a dry, cool, and dark place as specified (2-8 °C).[4][5]
-
Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[15]
Environmental Context
Chlorinated anilines as a class are recognized as compounds of environmental interest due to their potential for persistence and toxicity in aquatic ecosystems.[17] While the specific environmental fate of this compound is not thoroughly investigated, its structure warrants a cautious approach.[16] The study of the environmental fate and degradation pathways of such fluorinated molecules is an active and important area of research to ensure their use is sustainable and does not lead to the accumulation of persistent pollutants.[18]
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling technology. Its strategic design allows chemists to build advanced molecules that selectively control devastating agricultural pests and target critical pathways in human disease. From the logic of its multi-step synthesis to its application in creating sophisticated IGRs and kinase inhibitors, this compound exemplifies the power of modern organic chemistry to address complex challenges. Continued research into its applications and environmental profile will ensure its place as a high-value tool for scientists and researchers for years to come.
References
- Title: Preparation method for 4-(chlorodifluoromethoxy)
-
Title: Leveraging 4-[Chloro(difluoro)methoxy]aniline for Agrochemical Innovation Source: Autech Industry Co., Limited URL: [Link]
-
Title: this compound | C7H6ClF2NO | CID 572793 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: MSDS of this compound Source: Capot Chemical URL: [Link]
- Title: A kind of preparation method of 4-(a chlorine difluoro-methoxy)
-
Title: Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 Source: T&W Group URL: [Link]
-
Title: this compound | CAS#:39065-95-7 Source: Chemsrc URL: [Link]
-
Title: Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests Source: Linkedin URL: [Link]
- Title: The synthetic method of flufenoxuron intermediate 2 fluorine 4 (4-trifluoromethylphenopendant of 2 chlorine 4)
- Title: Flufenoxuron intermediate 2-fluoro-4-(2-chloro-4- trifluoromethyl phenoxyl)
- Source: Google Patents (CN106748985B)
- Source: Google Patents (CN106748985A)
-
Title: Safety Data Sheet - this compound Source: Angene Chemical URL: [Link]
-
Title: Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Method 8131: Aniline and Selected Derivatives by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene Source: Trade Science Inc. Journals URL: [Link]
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 39065-95-7 [sigmaaldrich.com]
- 5. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]
- 6. This compound | CAS#:39065-95-7 | Chemsrc [chemsrc.com]
- 7. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 8. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Manufacturers supply cost-effective and customizable Chlorfluazuron 71422-67-8 [trustwe.com]
- 11. agroorbit.com [agroorbit.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. epa.gov [epa.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. angenechemical.com [angenechemical.com]
- 16. capotchem.com [capotchem.com]
- 17. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]
Structure and chemical formula of 4-[chloro(difluoro)methoxy]phenylamine
An In-Depth Technical Guide to 4-[chloro(difluoro)methoxy]phenylamine
Abstract
This technical guide provides a comprehensive overview of 4-[chloro(difluoro)methoxy]phenylamine (CAS No: 39065-97-7), a key intermediate in modern pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and a robust, scalable synthetic pathway. Emphasis is placed on the mechanistic underpinnings of the synthetic steps to provide researchers with the foundational knowledge required for process optimization and scale-up. This guide also includes predicted spectroscopic data for compound verification and outlines a starting point for analytical method development, serving as a vital resource for professionals in drug discovery and development.
Introduction: Strategic Importance in Medicinal Chemistry
4-[chloro(difluoro)methoxy]phenylamine is a substituted aniline that has garnered significant attention in the pharmaceutical industry. Its unique combination of a reactive amine handle and a specialized chloro(difluoro)methoxy substituent makes it a valuable building block. The presence of the difluoromethoxy group is particularly notable, as fluorine incorporation is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This compound is a critical intermediate in the synthesis of advanced therapeutic agents, including targeted cancer therapies. For instance, it is a key component in the synthesis of Asciminib, a novel BCR-ABL inhibitor for the treatment of chronic myeloid leukemia (CML)[1]. Its structural motifs are also found in compounds designed to inhibit vascular endothelial growth factor receptors (VEGFR), which are crucial in angiogenesis-dependent diseases[2][3][4]. This guide serves to consolidate the known information about this high-value intermediate and provide expert insights into its synthesis and characterization.
Molecular Structure and Identification
The fundamental identity of a chemical compound lies in its structure. The following section details the molecular formula, weight, and structural representations of 4-[chloro(difluoro)methoxy]phenylamine.
Chemical Formula and Molecular Weight
Structural Representation
The structure consists of a phenylamine (aniline) core, with the chloro(difluoro)methoxy group positioned at the para-position (position 4) relative to the amino group.
Diagram 1: Chemical Structure of 4-[chloro(difluoro)methoxy]phenylamine
A 2D representation of the molecular structure.
-
Synonyms: 4-(Chlorodifluoromethoxy)aniline, Benzenamine, 4-(chlorodifluoromethoxy)-[9][10][11]
-
SMILES: Nc1ccc(OC(F)(F)Cl)cc1[8]
-
InChI: 1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2[8][9][11]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties is essential for handling, reaction monitoring, and quality control.
Physical Properties
The following table summarizes the key physical properties of 4-[chloro(difluoro)methoxy]phenylamine.
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [1] |
| Density | 1.402 ± 0.06 g/cm³ | [1][10][12] |
| Boiling Point | 231.9 °C at 760 mmHg | [10][12] |
| Flash Point | 94 °C | [10] |
| pKa | 4.04 ± 0.10 (Predicted) | [6][10] |
| Storage | 2-8°C, protect from light | [10] |
Expert Insight on Solubility: While quantitative public data is scarce, based on its structure (an aniline with a halogenated ether group), 4-[chloro(difluoro)methoxy]phenylamine is expected to have good solubility in common organic solvents such as ethyl acetate, dichloromethane, acetone, and methanol. Its solubility in non-polar solvents like hexanes is likely limited, and it is expected to be poorly soluble in water. This solubility profile is advantageous for its use in organic synthesis and subsequent workup procedures.
Spectroscopic Profile (Predicted)
Direct access to verified spectra is limited. Therefore, this section provides a predicted spectroscopic profile based on established principles of NMR and IR spectroscopy. This information is intended to guide researchers in confirming the identity of synthesized material.
3.2.1. ¹H NMR Spectroscopy
-
Aromatic Protons: The benzene ring exhibits an AA'BB' splitting pattern characteristic of a 1,4-disubstituted ring.
-
H-2, H-6 (ortho to -NH₂): Expected around δ 6.7-6.9 ppm (doublet). These protons are shielded by the electron-donating amino group.
-
H-3, H-5 (ortho to -OCF₂Cl): Expected around δ 7.0-7.2 ppm (doublet). These protons are deshielded by the electron-withdrawing ether group.
-
-
Amine Protons (-NH₂): A broad singlet is expected around δ 3.5-4.5 ppm. The chemical shift can vary significantly with concentration and solvent.
3.2.2. ¹³C NMR Spectroscopy
-
C-O-CF₂Cl Carbon: This quaternary carbon is expected to be significantly downfield, likely in the range of δ 115-130 ppm, and will appear as a triplet due to coupling with the two fluorine atoms.
-
Aromatic Carbons:
-
C4 (ipso- to -OCF₂Cl): Expected around δ 145-150 ppm.
-
C1 (ipso- to -NH₂): Expected around δ 140-145 ppm.
-
C3, C5 (ortho to -OCF₂Cl): Expected around δ 120-125 ppm.
-
C2, C6 (ortho to -NH₂): Expected around δ 115-120 ppm.
-
3.2.3. Infrared (IR) Spectroscopy
-
N-H Stretching: Two characteristic sharp peaks for the primary amine are expected in the region of 3350-3500 cm⁻¹.
-
C-H Aromatic Stretching: Peaks are expected just above 3000 cm⁻¹.
-
C=C Aromatic Stretching: Several peaks in the 1500-1620 cm⁻¹ region.
-
C-O Ether Stretching: A strong peak is expected in the 1200-1250 cm⁻¹ region.
-
C-F and C-Cl Stretching: Strong, characteristic absorbances are expected in the fingerprint region, typically between 1100 cm⁻¹ and 700 cm⁻¹.
Synthesis Protocol and Mechanistic Discussion
The most common and scalable synthesis of 4-[chloro(difluoro)methoxy]phenylamine involves the catalytic hydrogenation of its nitro precursor, 1-[chloro(difluoro)methoxy]-4-nitrobenzene.[13] A broader synthetic scheme starting from trichloromethoxybenzene has also been patented, highlighting a potential route from more basic starting materials.[2][3]
Diagram 2: Overall Synthetic Pathway
A flowchart of the synthetic routes to the target molecule.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of nitroarenes.[13]
Materials:
-
1-[chloro(difluoro)methoxy]-4-nitrobenzene
-
Ethyl Acetate (EtOAc), reaction grade
-
Raney Nickel (or 5% Pd/C)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Autoclave/high-pressure hydrogenation reactor
Procedure:
-
Reactor Preparation: Charge a high-pressure autoclave with 1-[chloro(difluoro)methoxy]-4-nitrobenzene (1.0 eq).
-
Catalyst and Solvent Addition: Add ethyl acetate as the solvent, followed by the Raney Nickel catalyst (typically 5-10% by weight of the nitro compound).
-
Inerting: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen.
-
Causality: Oxygen can form explosive mixtures with hydrogen and can also poison the catalyst, reducing its efficacy. Nitrogen is used as an inert gas to ensure a safe and efficient reaction environment.
-
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 2-3 MPa.[13] Begin stirring and heat the reaction mixture to 30-40 °C.[13]
-
Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake (i.e., the pressure stabilizes). Maintain the reaction for an additional hour to ensure completion.[13] A sample can be taken and analyzed by TLC or HPLC to confirm the disappearance of the starting material.
-
Workup:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Trustworthiness: The Raney Nickel catalyst is pyrophoric and must be kept wet with solvent during filtration to prevent ignition upon contact with air. This is a critical safety and handling step.
-
-
Wash the filter cake with additional ethyl acetate.
-
-
Purification:
-
Combine the filtrates and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by vacuum distillation to yield 4-[chloro(difluoro)methoxy]phenylamine as a pale yellow solid.[13]
-
Mechanistic Discussion: The Hydrogenation of Nitroarenes
The catalytic hydrogenation of a nitro group to an amine is a complex, multi-step process that occurs on the surface of the metal catalyst (e.g., Ni, Pd). While the exact mechanism can vary, it generally follows one of two primary pathways.[5][12]
-
Direct Pathway: The nitro group is sequentially reduced to a nitroso (-NO) intermediate, then to a hydroxylamine (-NHOH) intermediate, and finally to the amine (-NH₂).
-
Condensation Pathway: The nitroso and hydroxylamine intermediates can condense to form an azoxy compound (-N(O)=N-), which is then further reduced through azo (-N=N-) and hydrazo (-NH-NH-) intermediates before cleaving to form two equivalents of the amine.
For most standard hydrogenation catalysts like Raney Nickel and Pd/C, the direct pathway is generally favored .[12] The catalyst surface plays a crucial role by adsorbing both the hydrogen gas and the nitroarene, facilitating the transfer of hydrogen atoms in a stepwise manner. The choice of catalyst, solvent, and reaction conditions (pressure, temperature) can influence the selectivity and prevent the accumulation of undesired intermediates.
Analytical Methods for Quality Control
Ensuring the purity of 4-[chloro(difluoro)methoxy]phenylamine is critical for its use in pharmaceutical manufacturing. A robust analytical method is required for quality assurance.
Proposed HPLC Method (Starting Point)
While a validated method is not publicly available, a standard reverse-phase HPLC method would be an excellent starting point for development.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Rationale: The C18 stationary phase provides good retention for the aromatic compound. The acidic mobile phase ensures the amine is protonated, leading to sharper peaks. A gradient elution is chosen to ensure good separation from potential impurities and starting material.
Safety and Handling
4-[chloro(difluoro)methoxy]phenylamine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[6][10]
-
Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[6][10]
-
Safety Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid generating dust.
-
Store in a cool, dry, well-sealed container away from light.[10]
-
Conclusion
4-[chloro(difluoro)methoxy]phenylamine is a strategically important building block for the synthesis of modern pharmaceuticals. This guide has provided a detailed overview of its chemical structure, properties, and a reliable synthetic protocol grounded in established chemical principles. By understanding the causality behind the experimental steps and having access to predictive characterization data, researchers and drug development professionals are better equipped to utilize this valuable compound in their synthetic campaigns, ultimately accelerating the development of new medicines.
References
- Vertex AI Search Result 1. (URL not available)
- Unibest Industrial Co., Ltd. (n.d.). Cas No. 39065-95-7, 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE.
- Guidechem. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE 39065-95-7 wiki.
- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | China | Manufacturer | Henan Fengda Chemical Co., Ltd.
- LookChem. (n.d.). Cas 39065-95-7,4-(CHLORO-DIFLUORO-METHOXY).
- Product Description for 39065-95-7 (4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE). (URL not available)
- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7.
- Sigma-Aldrich. (n.d.). 4-(chloro-difluoro-methoxy)-phenylamine AldrichCPR.
- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE synthesis.
- PubChem. (n.d.). This compound | C7H6ClF2NO | CID 572793.
- Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
- Google Patents. (n.d.). CN104119238A - Preparation method for this compound.
- BLD Pharm. (n.d.). 39065-95-7|this compound.
- ChemicalBook. (n.d.). 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 4-(chloro-difluoro-methoxy)-phenylamine [qi-chem.com]
- 4. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. A theoretical study of the mechanism of selective fluorination of saturated hydrocarbons by molecular fluorine. Participation of CHCl3 solvent molecules in the ionic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
4-(Chlorodifluoromethoxy)aniline: A Comprehensive Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth analysis of 4-(chlorodifluoromethoxy)aniline (CAS No. 39065-95-7), a critical fluorinated intermediate in modern medicinal chemistry and drug development. The unique electronic properties imparted by the chlorodifluoromethoxy group make this aniline derivative a valuable building block for synthesizing complex molecular architectures with enhanced metabolic stability and target affinity. This document details the compound's core physical and chemical properties, provides a validated multi-step synthesis protocol with mechanistic insights, explores its significant application in the synthesis of targeted therapeutics, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries.
Core Compound Properties
This compound is a halogenated aromatic amine that typically appears as a liquid.[1] Its distinct structure, featuring a chlorodifluoromethoxy substituent on an aniline moiety, grants it unique chemical reactivity and solubility in various organic solvents.[2] This substitution is pivotal for its application in the synthesis of advanced pharmaceuticals and agrochemicals.[2]
Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClF₂NO | |
| Molecular Weight | 193.58 g/mol | [1] |
| CAS Number | 39065-95-7 | |
| Appearance | Pale-yellow to yellow-brown liquid | [3] |
| Boiling Point | 231.9 °C at 760 mmHg | [1] |
| Density | 1.402 g/cm³ | [4] |
| Flash Point | 94 °C | [1] |
| Storage Temperature | 2-8°C, protect from light | [1][5] |
Spectroscopic Data
Definitive structural confirmation is crucial for synthesis and quality control. The following data provides key identifiers for this compound.
-
¹H NMR (300MHz, CDCl₃): A Chinese patent reports the following characteristic shifts: δ 6.995-7.016 (d, 2H) and 6.603-6.624 (d, 2H), corresponding to the aromatic protons, and δ 3.683 (s, 2H) for the amine (-NH₂) protons.[6] The two distinct doublets for the aromatic protons are indicative of the para-substitution pattern on the benzene ring.
-
Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (m/z) at 193.[5] Other significant fragment peaks are observed at m/z 108 and 92, which can be attributed to fragmentation of the parent molecule.[5]
Synthesis Protocol: A Validated Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and scalable route, detailed in patent literature, begins with trichloromethoxybenzene and proceeds through fluorination, nitration, and a final reduction.[6]
Diagram of the Synthetic Pathway
Caption: Multi-step synthesis of this compound.
Step 1: Selective Fluorination of Trichloromethoxybenzene
This initial step is a critical transformation to introduce the fluorine atoms. The causality behind this choice is the controlled, selective replacement of chlorine atoms with fluorine using hydrogen fluoride, a common fluorinating agent.
-
Reactants: Trichloromethoxybenzene, Hydrogen Fluoride (HF).
-
Catalyst: A perfluoroalkyl sulfonyl fluoride catalyst is employed for its high selectivity and efficiency at low concentrations.[6]
-
Procedure: Trichloromethoxybenzene is treated with hydrogen fluoride in the presence of the catalyst. The reaction selectively replaces two chlorine atoms with fluorine to yield chlorodifluoromethoxybenzene.[6]
Step 2: Nitration of Chlorodifluoromethoxybenzene
The subsequent step introduces a nitro group at the para position of the benzene ring, which is a precursor to the final amine group. The directing effect of the chlorodifluoromethoxy group favors substitution at the ortho and para positions, with the para product being the major isomer due to steric hindrance.
-
Reactants: Chlorodifluoromethoxybenzene, concentrated nitric acid (98%), concentrated sulfuric acid (98%).[6]
-
Methodology:
-
In a suitable reactor, charge 98% sulfuric acid.
-
Add chlorodifluoromethoxybenzene while maintaining the temperature. The mass ratio of the benzene derivative to sulfuric acid should be between 1:2 and 1:3.[6]
-
Prepare a nitrating mixture of 98% nitric acid and 98% sulfuric acid (ratio of 1:3 to 1:4 by mass).[6]
-
Slowly add the nitrating mixture to the reactor, maintaining the temperature between -10 °C and 30 °C. The molar ratio of chlorodifluoromethoxybenzene to nitric acid should be between 1:1.00 and 1:2.00.[6]
-
After the addition is complete, allow the reaction to proceed for approximately 2 hours, monitoring for the consumption of the starting material.[6]
-
Upon completion, the reaction mixture is worked up through washing and neutralization to isolate the 4-(chlorodifluoromethoxy)nitrobenzene intermediate.[6]
-
Step 3: Reduction of 4-(Chlorodifluoromethoxy)nitrobenzene
The final step is the reduction of the nitro group to the desired aniline. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and cleaner reaction profile compared to stoichiometric metal reductions.[7][8]
-
Reactants: 4-(Chlorodifluoromethoxy)nitrobenzene, Hydrogen (H₂).
-
Catalyst: Raney Nickel is a highly effective catalyst for this transformation.[6]
-
Solvent: Ethyl acetate.
-
Methodology:
-
Charge an autoclave with 167g of 4-(chlorodifluoromethoxy)nitrobenzene, 200g of ethyl acetate, and 15g of Raney Nickel.
-
Purge the system with nitrogen, then introduce hydrogen gas.
-
Maintain the hydrogen pressure in the autoclave at 2-3 MPa and control the reaction temperature between 30-40 °C.
-
Continue the reaction until hydrogen uptake ceases (approximately 1 hour after pressure stabilization).
-
Monitor the reaction to ensure the concentration of the starting nitro compound is less than 0.5%.
-
After completion, filter the reaction mixture to remove the catalyst.
-
The solvent is recovered by distillation, and the final product, this compound, is purified by vacuum distillation, yielding approximately 92.6g (64.2% yield).
-
Application in Drug Development: A Key Building Block for Kinase Inhibitors
The unique electronic properties of the chlorodifluoromethoxy group make this compound a highly sought-after building block in drug discovery. The presence of fluorine can enhance binding affinity, improve metabolic stability, and modulate the pKa of the aniline nitrogen, all of which are critical parameters in drug design.
A prime example of its application is in the synthesis of Asciminib , an FDA-approved kinase inhibitor. Asciminib is a therapeutic agent that targets the BCR-ABL1 tyrosine kinase, and this compound is a key starting material in its synthesis. Specifically, it is used in a condensation reaction with a carboxylic acid chloride derivative to form a critical amide bond within the Asciminib scaffold. This aniline derivative has also been utilized as a reactant in the preparation of arylphthalazines, which act as potent and orally bioavailable inhibitors of VEGFR-2, a key target in anti-angiogenesis cancer therapy.
Logical Flow of Asciminib Synthesis Initiation
Caption: Role of the title compound in Asciminib synthesis.
Safety, Handling, and Storage
As a responsible Senior Application Scientist, it is imperative to emphasize the proper handling and safety protocols for this compound.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[1][5] Recommended storage is at 2-8°C.[5]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
-
Conclusion
This compound is a specialized chemical intermediate with significant value in the pharmaceutical industry. Its synthesis, while requiring careful execution of multiple steps, provides access to a versatile building block. The incorporation of the chlorodifluoromethoxy moiety has proven to be a successful strategy in the development of targeted therapies like Asciminib. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is essential for its effective and responsible use in research and development.
References
-
This compound . Chemsrc. [Link]
-
Safety Data Sheet - this compound . Angene Chemical. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]
-
This compound . PubChem. [Link]
- Preparation method for this compound.
-
Reduction of nitro compounds . Wikipedia. [Link]
-
Reduction of nitro groups to anilines . YouTube. [Link]
-
This compound hydrochloride . PubChem. [Link]
- A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
MSDS of this compound . Capot Chemical. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism . ACS Publications. [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Portal. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline . Mettler Toledo. [Link]
Sources
- 1. guiding-bio.com [guiding-bio.com]
- 2. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 3. rsc.org [rsc.org]
- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloroaniline(106-47-8) 13C NMR [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
A Guide to the Spectroscopic Characterization of 4-(Chlorodifluoromethoxy)aniline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed interpretation of the spectral data for the compound 4-(Chlorodifluoromethoxy)aniline (CAS No: 39065-95-7).[1][2][3] This molecule, with the chemical formula C₇H₆ClF₂NO, presents an interesting case for spectroscopic analysis due to the combined influence of an electron-donating amino group and an electron-withdrawing chlorodifluoromethoxy group on an aromatic system.[2][4] Understanding its spectral signature is crucial for its identification, purity assessment, and quality control in synthetic chemistry and drug development.
This document will delve into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) of this compound. The interpretation is built upon foundational spectroscopic principles and data from analogous structures, providing a robust framework for its characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[4] For this compound, Electron Ionization (EI) is a common method used for analysis.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• corresponding to its molecular weight of approximately 193.58 g/mol .[1][4] A key feature to look for is the isotopic pattern of the molecular ion, which will be influenced by the presence of one chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). This results in an [M+2]⁺• peak with about one-third the intensity of the [M]⁺• peak.
The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. The primary fragmentation pathways for this compound are predicted to involve the cleavage of the chlorodifluoromethoxy group and fragmentation of the aniline moiety.
Table 1: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 193/195 | [C₇H₆ClF₂NO]⁺• | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. |
| 108 | [C₆H₆NO]⁺ | Loss of the •CF₂Cl radical. This is a likely and significant fragmentation pathway. |
| 92 | [C₆H₆N]⁺ | Subsequent loss of CO from the [C₆H₆NO]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Loss of HCN from the aniline-derived fragments. |
| 85/87 | [CF₂Cl]⁺ | The chlorodifluoromethyl cation, showing the chlorine isotopic pattern. |
Visualization of Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Gas Chromatography:
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m HP-5MS column). The column oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry:
-
Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are bombarded with high-energy electrons (typically 70 eV) to generate ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated for each eluting component.
-
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. For this compound, which is a liquid at room temperature, the spectrum can be obtained as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Predicted IR Spectrum and Key Absorptions
The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the aromatic C-H and C=C bonds, the C-N bond, the C-O bond of the ether linkage, and the C-F and C-Cl bonds.
Table 2: Predicted Characteristic IR Absorption Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
| 3500-3300 | N-H stretch (asymmetric and symmetric) | Primary Aromatic Amine | Medium |
| 3100-3000 | C-H stretch | Aromatic | Medium to Weak |
| 1650-1580 | N-H bend (scissoring) | Primary Amine | Medium |
| 1600-1450 | C=C stretch (in-ring) | Aromatic | Medium to Strong |
| 1335-1250 | C-N stretch | Aromatic Amine | Strong |
| 1275-1200 | C-O stretch (aryl ether) | Aryl Ether | Strong |
| 1100-1000 | C-F stretch | Fluorinated Compound | Strong |
| 850-550 | C-Cl stretch | Chloroalkane | Medium to Strong |
| 900-675 | C-H out-of-plane bend | 1,4-disubstituted Aromatic | Strong |
The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂). The strong absorptions in the fingerprint region (below 1500 cm⁻¹) due to C-O, C-F, and C-Cl stretching are also key diagnostic features for this molecule.
Experimental Protocol for FT-IR Analysis
For a liquid sample like this compound, the following FT-IR methods are suitable:
-
Neat Liquid (Salt Plates):
-
Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl).
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
-
Attenuated Total Reflectance (ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of the liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
For both methods, a background spectrum of the empty sample holder (or with the clean ATR crystal) should be collected first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework and the electronic environment of specific nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will show signals for the aromatic protons and the amine protons.
-
Aromatic Protons: The para-substitution pattern will result in an AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the electron-donating -NH₂ group (Hₐ) will be shielded and appear upfield, while the protons ortho to the electron-withdrawing -OCF₂Cl group (Hₑ) will be deshielded and appear downfield.
-
Amine Protons: The two protons of the -NH₂ group will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 2H |
| Hₑ (ortho to -OCF₂Cl) | 6.9 - 7.1 | Doublet | 2H |
| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will show six distinct signals for the seven carbon atoms (due to symmetry, the ortho and meta carbons are equivalent in pairs).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the -NH₂ group (ipso-carbon, C₁) will be shielded, while the carbon attached to the -OCF₂Cl group (ipso-carbon, C₄) will be deshielded. The other aromatic carbons will also show predictable shifts based on their position relative to the two functional groups.
-
-OCF₂Cl Carbon: The carbon of the chlorodifluoromethoxy group will appear at a significantly downfield chemical shift due to the strong deshielding effect of the attached oxygen, two fluorine atoms, and one chlorine atom. This signal will also likely exhibit coupling to the fluorine atoms, appearing as a triplet in a proton-decoupled spectrum.
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C₁ (C-NH₂) | 140 - 145 | Shielded by the -NH₂ group. |
| C₂/C₆ (ortho to -NH₂) | 115 - 120 | Shielded by the -NH₂ group. |
| C₃/C₅ (meta to -NH₂) | 120 - 125 | Less affected by the -NH₂ group. |
| C₄ (C-OCF₂Cl) | 145 - 150 | Deshielded by the -OCF₂Cl group. |
| -OCF₂Cl | 120 - 130 | Highly deshielded and likely a triplet due to C-F coupling. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. Since this compound contains two chemically equivalent fluorine atoms, its ¹⁹F NMR spectrum is expected to be simple.
-
-OCF₂Cl Fluorines: The two fluorine atoms are equivalent and will give rise to a single signal. This signal will be a singlet in a proton-decoupled spectrum. The chemical shift will be in the region characteristic for difluoromethyl ether groups.
Table 5: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCF₂Cl | -50 to -80 | Singlet |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal for ¹H and ¹³C spectra, and an appropriate reference for ¹⁹F spectra (e.g., CFCl₃).
-
Integrate the signals in the ¹H NMR spectrum.
-
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound relies on the synergistic interpretation of all spectral data.
Caption: Workflow for the integrated spectroscopic identification of the target molecule.
Conclusion
The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. Mass spectrometry confirms its molecular weight and the presence of chlorine. Infrared spectroscopy identifies the key functional groups: a primary aromatic amine, an aryl ether, and carbon-halogen bonds. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the detailed connectivity of the atoms, confirming the 1,4-disubstituted aromatic ring and the nature of the substituents. This comprehensive spectroscopic profile serves as a reliable reference for the identification and quality assessment of this compound in research and industrial applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Chlorodifluoromethoxyaniline. Retrieved from [Link]
-
NIST. (n.d.). p-Chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzenamine, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 4-Chloroaniline. Retrieved from [Link]
Sources
The Strategic Intermediate: A Technical Guide to the Synthesis and Applications of 4-(Chlorodifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Fluorinated Building Block
In the landscape of modern chemical synthesis, fluorinated compounds have emerged as indispensable tools for fine-tuning the properties of functional molecules. The strategic introduction of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a cornerstone of contemporary drug discovery and agrochemical development. Within this context, 4-(Chlorodifluoromethoxy)aniline stands out as a pivotal intermediate, offering a unique combination of a reactive aniline moiety and a specialized fluorinated substituent. This guide provides an in-depth exploration of the synthesis and diverse applications of this versatile building block, offering field-proven insights for researchers and developers.
The molecular structure of this compound, with its chlorodifluoromethoxy group, imparts distinct electronic and steric properties that are leveraged in the design of advanced materials and bioactive agents.[1] This guide will delve into the prevalent synthetic pathways to this compound, analyze the rationale behind experimental choices, and showcase its utility in the creation of high-value molecules.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 39065-95-7 | [1] |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown liquid | |
| Boiling Point | 231.9 °C at 760 mmHg | |
| Flash Point | 94 °C | |
| Storage | 2-8°C, protect from light | [2] |
Spectroscopic data provides the structural fingerprint of the molecule, essential for reaction monitoring and quality control.
| Spectroscopy | Key Data | Reference |
| ¹H NMR (300MHz, CDCl₃) | δ: 3.683 (s, 2H, NH₂), 6.603-6.624 (d, 2H), 6.995-7.016 (d, 2H) | [3] |
| ¹³C NMR | Data available from various sources, typical aromatic and C-O signals expected. | [1] |
| Mass Spectrometry (GC-MS) | m/z top peak: 108, 2nd highest: 193 | [1] |
| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic), C-O, and C-F bonds are expected. | [1] |
Synthesis of this compound: A Multi-Step Approach
The most common industrial synthesis of this compound is a three-step process commencing from trichloromethoxybenzene. This pathway is outlined in detail in the patent literature and is favored for its scalability and use of readily available starting materials.[3]
Caption: Industrial synthesis route to this compound.
Step-by-Step Experimental Protocol (Based on Patent Literature)
Step 1: Selective Fluorination of Trichloromethoxybenzene
-
Objective: To replace two chlorine atoms of the trichloromethoxy group with fluorine. This is a critical step that introduces the desired difluoro moiety.
-
Reagents: Trichloromethoxybenzene, anhydrous hydrogen fluoride (HF), and a suitable catalyst.
-
Procedure: Trichloromethoxybenzene is reacted with hydrogen fluoride in the presence of a catalyst to yield chlorodifluoromethoxybenzene.[3] The choice of catalyst is crucial for achieving selective fluorination without promoting unwanted side reactions.
-
Rationale: The high reactivity of HF necessitates careful control of reaction conditions to prevent over-fluorination or degradation of the starting material. The catalyst helps to moderate the reactivity and improve the selectivity of the reaction.
Step 2: Nitration of Chlorodifluoromethoxybenzene
-
Objective: Introduction of a nitro group at the para position of the benzene ring. This group will be subsequently reduced to the aniline.
-
Reagents: Chlorodifluoromethoxybenzene, mixed acid (a mixture of concentrated nitric acid and sulfuric acid).
-
Procedure: Chlorodifluoromethoxybenzene is treated with a mixed acid solution at a controlled temperature to afford 4-(chlorodifluoromethoxy)nitrobenzene.[3]
-
Rationale: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then undergoes electrophilic aromatic substitution with the chlorodifluoromethoxybenzene. The para-directing effect of the ether group favors the formation of the desired isomer.
Step 3: Hydrogenation of 4-(Chlorodifluoromethoxy)nitrobenzene
-
Objective: Reduction of the nitro group to an amino group to yield the final product.
-
Reagents: 4-(Chlorodifluoromethoxy)nitrobenzene, a reducing agent (e.g., hydrogen gas with a catalyst like Raney nickel or palladium on carbon), and a suitable solvent (e.g., ethyl acetate).
-
Procedure: The nitro compound is subjected to catalytic hydrogenation. For instance, 167g of 1-(chlorodifluoromethoxy)-4-nitrobenzene is reacted with hydrogen gas at 2-3 MPa in the presence of 15g of Raney nickel in 200g of ethyl acetate at 30-40°C.[3] After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield this compound.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.
Applications in Pharmaceutical Synthesis
The primary application of this compound in the pharmaceutical industry is as a key building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology. The chlorodifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates.
Case Study: Synthesis of Asciminib (Scemblix®)
A prominent example of the use of this compound is in the synthesis of Asciminib, a BCR-ABL1 tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia.[4][5]
Caption: Key steps in the synthesis of Asciminib utilizing this compound.
The synthesis involves the amidation of 5-bromo-6-chloronicotinic acid with this compound to form a key amide intermediate.[4] This is followed by a series of reactions including N-alkylation and a Suzuki coupling to construct the final complex structure of Asciminib.[4][5] This example underscores the importance of this compound in providing a crucial structural motif for a targeted cancer therapy.
Applications in Agrochemicals
This compound also serves as a valuable intermediate in the agrochemical industry for the synthesis of modern pesticides and herbicides. The presence of the chlorodifluoromethoxy group can enhance the biological activity and stability of the final products.[1]
While specific, publicly available examples of commercial agrochemicals derived directly from this compound are less common in peer-reviewed literature compared to its pharmaceutical applications, its structural features are highly desirable for creating novel crop protection agents. The aniline moiety provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of potential active ingredients.
Future Perspectives
The demand for complex, highly functionalized molecules in drug discovery and agrochemical research continues to grow. As a versatile and strategically important building block, this compound is well-positioned to play a continuing role in the development of next-generation pharmaceuticals and crop protection agents. Further research into more sustainable and efficient synthetic routes to this intermediate will be crucial for its wider application. The exploration of its utility in materials science also presents an exciting avenue for future investigation.
References
-
Reddy, B. V. S., et al. (2023). Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development. [Link]
-
Lu, X., et al. (2025). Optimized Synthesis of Asciminib Hydrochloride. Chinese Journal of Pharmaceuticals, 56(11), 1398. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound hydrochloride. [Link]
- Fu, L., et al. (2014). Preparation method for this compound. CN104119238A.
-
New Drug Approvals. (2018). ABL 001, Asciminib. [Link]
-
Chemsrc. This compound. [Link]
-
Wuitschik, G., et al. (2018). Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. [Link]
-
Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach, Second Edition. [Link]
-
Clark, J. (2014). Mass spectra - fragmentation patterns. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Rovis, T. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Nature. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]
-
Grygorenko, O. O., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. The Journal of Organic Chemistry. [Link]
-
Barata-Vallejo, S., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Fulara, J., et al. (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Wu, W., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers. [Link]
-
Clark, J. (2014). Interpreting infra-red spectra. [Link]
Sources
- 1. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 3. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Synthesis of Asciminib Hydrochloride [cjph.com.cn]
The Chlorodifluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design, offering a powerful means to modulate a wide array of physicochemical and pharmacokinetic properties. Among these, the chlorodifluoromethoxy (-OCF₂Cl) group has emerged as a substituent of significant interest. Its unique electronic and steric properties allow it to serve as a versatile tool for enhancing metabolic stability, modulating lipophilicity, and engaging in unique drug-target interactions. This guide provides a comprehensive overview of the role of the chlorodifluoromethoxy group in medicinal chemistry, from its fundamental physicochemical characteristics to its synthesis and strategic application in drug discovery, exemplified by the approved kinase inhibitor, Asciminib.
Introduction: The Rise of Fluorinated Motifs in Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can profoundly influence the electronic properties of a molecule.[2] While trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups are more commonly employed, the chlorodifluoromethoxy (-OCF₂Cl) moiety offers a distinct combination of properties that medicinal chemists are increasingly leveraging to overcome drug design challenges.[3][4]
Physicochemical Properties of the Chlorodifluoromethoxy Group
The utility of the -OCF₂Cl group stems from its unique blend of lipophilicity, electronic effects, and potential for specific molecular interactions. Understanding these properties is crucial for its rational application in drug design.
Lipophilicity and Solubility
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the -OCF₂Cl group. It is generally considered to be a lipophilic substituent, increasing the overall hydrophobicity of a molecule.
| Group | Hansch π Value (approx.) | LogP Contribution (approx.) | General Impact on Lipophilicity |
| -OCH₃ | -0.02 | Neutral to slightly hydrophilic | Baseline |
| -OCF₂H | +0.45 | Moderately lipophilic | Increased |
| -OCF₂Cl | ~ +1.0 | Lipophilic | Significant Increase |
| -OCF₃ | +1.04 | Highly lipophilic | Very High Increase |
Note: Hansch π values are a measure of the hydrophobicity of a substituent. LogP contribution can vary depending on the molecular scaffold.
The high lipophilicity imparted by the -OCF₂Cl group can enhance membrane permeability, which may be beneficial for oral absorption and central nervous system (CNS) penetration.[5][6] However, excessive lipophilicity can also lead to poor solubility, increased metabolic clearance, and off-target toxicity. Therefore, the use of the -OCF₂Cl group requires a careful balancing of these effects.
Electronic Effects and pKa Modulation
The chlorodifluoromethoxy group is strongly electron-withdrawing due to the presence of two fluorine atoms and one chlorine atom. This property can significantly impact the acidity or basicity of nearby functional groups. For instance, the pKa of an aniline is lowered by the presence of an electron-withdrawing group on the aromatic ring. This modulation of pKa can be critical for optimizing drug-target interactions, solubility, and pharmacokinetic properties.[7][8]
For example, the predicted pKa of 4-(chlorodifluoromethoxy)aniline is approximately 4.04, which is lower than that of aniline (4.6), indicating that the -OCF₂Cl group reduces the basicity of the amino group.[9] This can be advantageous in preventing unwanted protonation at physiological pH, which can affect cell permeability and target engagement.
Hydrogen and Halogen Bonding Capabilities
While not a classical hydrogen bond donor, the -OCF₂Cl group can participate in non-covalent interactions that are crucial for drug-target binding. The chlorine atom in the -OCF₂Cl moiety can act as a halogen bond donor, a type of non-covalent interaction with an electron-rich atom (e.g., oxygen, nitrogen).[10] This has been exemplified in the binding of Asciminib to its target, ABL1 kinase, where the chlorine atom of the -OCF₂Cl group forms a key halogen bond with a carbonyl oxygen in the protein's myristoyl pocket.[10] This interaction contributes significantly to the high binding affinity and selectivity of the drug.
Synthesis of Chlorodifluoromethoxy-Containing Compounds
The incorporation of the -OCF₂Cl group into a molecule can be achieved through several synthetic strategies. The choice of method often depends on the nature of the starting material and the desired final product.
Synthesis of Aryl Chlorodifluoromethyl Ethers
A common approach for synthesizing aryl chlorodifluoromethyl ethers involves the reaction of a phenol with a source of the chlorodifluoromethyl group.
Diagram of a General Synthetic Pathway for Aryl Chlorodifluoromethyl Ethers
Caption: General synthesis of aryl chlorodifluoromethyl ethers.
A detailed protocol for the synthesis of aryl difluoromethyl ethers from phenols using sodium chlorodifluoroacetate as a difluorocarbene source has been well-documented.[11][12] This method offers a safer alternative to using gaseous chlorodifluoromethane.
Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers from Phenols
Objective: To synthesize an aryl difluoromethyl ether from a corresponding phenol using sodium chlorodifluoroacetate.
Materials:
-
Phenol (1.0 equiv)
-
Cesium carbonate (1.5 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (2.8 equiv)
-
Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottomed flask, add the phenol and cesium carbonate.
-
Seal the flask with a septum and purge with nitrogen.
-
Add dry DMF and deionized water via syringe and stir the mixture.
-
Degas the solution with a stream of nitrogen for 1 hour.
-
Add sodium 2-chloro-2,2-difluoroacetate in one portion under a nitrogen stream.
-
Equip the flask with a condenser and heat the reaction mixture to 120 °C for 2 hours under a positive pressure of nitrogen.
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Synthesis of this compound: A Key Building Block
This compound is a crucial intermediate in the synthesis of several pharmaceuticals, including Asciminib.[3][13] Its synthesis typically involves a multi-step sequence starting from trichloromethoxybenzene.
Diagram of the Synthetic Pathway to this compound
Caption: Synthesis of this compound.
This synthetic route provides a reliable method for producing this important building block on a large scale.
Impact on Metabolic Stability
A primary reason for incorporating fluorinated groups into drug candidates is to enhance their metabolic stability. The strong C-F bonds are less susceptible to cleavage by metabolic enzymes, such as cytochrome P450s, compared to C-H bonds.
While direct comparative metabolic stability data for a wide range of -OCF₂Cl-containing compounds versus their -OCF₃ and -OCF₂H analogs is limited in the public domain, general principles of drug metabolism provide valuable insights.[3] The -OCF₂Cl group, similar to the -OCF₂H and -OCF₃ groups, is expected to be significantly more stable to oxidative metabolism than a methoxy (-OCH₃) group, which is prone to O-demethylation.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro metabolic stability (half-life, t₁/₂, and intrinsic clearance, CLᵢₙₜ) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Pre-warm the reaction mixture to 37 °C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression of the data.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the appropriate formula.
Diagram of the In Vitro Metabolic Stability Assay Workflow
Caption: Workflow for an in vitro metabolic stability assay.
Bioisosterism and Strategic Applications
The chlorodifluoromethoxy group can be considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[14]
Bioisosteric Replacement for Other Fluoroalkoxy Groups
The -OCF₂Cl group can be viewed as a bioisostere of the more common -OCF₃ and -OCF₂H groups. While all three groups enhance metabolic stability, they have different effects on lipophilicity and electronic properties, and offer different opportunities for specific interactions. The choice between these groups will depend on the specific goals of the drug design project.
Case Study: Asciminib (Scemblix®)
A prominent example of the successful application of the chlorodifluoromethoxy group is the allosteric BCR-ABL1 inhibitor Asciminib, approved for the treatment of chronic myeloid leukemia.[15] The -OCF₂Cl group in Asciminib is located on a phenyl ring that binds to the myristoyl pocket of the ABL1 kinase domain.
The rationale for the inclusion of the -OCF₂Cl group in Asciminib is multifaceted:
-
Enhanced Binding Affinity: As mentioned earlier, the chlorine atom of the -OCF₂Cl group forms a crucial halogen bond with the backbone carbonyl of Leu-448 in the myristoyl pocket, contributing to the high potency of the drug.[10]
-
Modulation of Physicochemical Properties: The lipophilic nature of the -OCF₂Cl group likely contributes to the overall favorable pharmacokinetic profile of Asciminib.
-
Metabolic Stability: The chlorodifluoromethoxy group is expected to be metabolically stable, preventing degradation at this position and contributing to a longer half-life.
The development of Asciminib highlights the power of rational drug design and the strategic use of unique functional groups like -OCF₂Cl to achieve high potency and selectivity.
Analytical Characterization
The characterization of compounds containing the chlorodifluoromethoxy group relies on standard analytical techniques, with ¹⁹F NMR and mass spectrometry being particularly informative.
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[1] The chemical shift of the fluorine atoms in the -OCF₂Cl group will be influenced by the chlorine atom and the local electronic environment, providing a unique spectral signature for this moiety.[15][16]
-
Mass Spectrometry: The mass spectrum of a compound containing a -OCF₂Cl group will show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern can also provide valuable structural information.[7][17]
Conclusion and Future Perspectives
The chlorodifluoromethoxy group represents a valuable and somewhat underutilized tool in the medicinal chemist's armamentarium. Its unique combination of lipophilicity, electron-withdrawing character, and the ability to engage in halogen bonding offers distinct advantages in drug design. The successful development of Asciminib provides a compelling case study for the strategic application of this moiety to achieve high-potency and selective kinase inhibitors.
Future research will likely focus on the development of new and more efficient synthetic methods for the introduction of the -OCF₂Cl group into a wider variety of molecular scaffolds. Furthermore, a more systematic evaluation of its effects on a broader range of ADME properties, in direct comparison with other fluoroalkoxy groups, will enable a more predictive and rational approach to its use in drug discovery. As our understanding of the subtle interplay between structure and function continues to grow, the chlorodifluoromethoxy group is poised to play an increasingly important role in the development of the next generation of therapeutic agents.
References
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols Procedure. Organic Syntheses. [Link]
- Google Patents. (2014). CN104119238A - Preparation method for this compound.
- Google Patents. (2016). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
Purohit, A., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 819-832. [Link]
-
Purohit, A., et al. (2014). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Center for Biotechnology Information. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
Royal Society of Chemistry. (2021). Conformational preference of N-difluoromethylated amides: contributions of hydrogen-bonding, steric, and stereoelectronic effects. Organic Chemistry Frontiers. [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(9), 101467. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. [Link]
-
Wikipedia. (2023). Bioisostere. [Link]
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5488. [Link]
-
Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. ResearchGate. [Link]
-
Panossian, A., et al. (2019). a) Properties of OCF3- and OCF2H-containing compounds. b) Marketed... ResearchGate. [Link]
-
TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines. [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Müller, K., et al. (2017). Experimental ∆logP effects for matched molecular pairs of 24 neutral... ResearchGate. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
O'Hagan, D., et al. (2021). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 12(4), 1469-1475. [Link]
-
ResearchGate. (n.d.). Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Gilmour, R., & Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11344-11351. [Link]
-
Mahon, R. T., et al. (2007). Brain oxygenation and CNS oxygen toxicity after infusion of perfluorocarbon emulsion. Journal of Applied Physiology, 102(4), 1436-1443. [Link]
-
ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. The protein.... [Link]
-
Reichel, A. (2011). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. ResearchGate. [Link]
-
Callaix. (n.d.). Kinase Inhibitor Drugs. [Link]
-
Di, L. (2015). A Practical Perspective on the Evaluation of Small Molecule CNS Penetration in Drug Discovery. Molecular Pharmaceutics, 12(10), 3356-3367. [Link]
-
L-Gale, N., et al. (2016). Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. PLoS ONE, 11(7), e0158633. [Link]
-
Oncology Support Network. (2023, April 5). How Do Tyrosine Kinase Inhibitors Work? [Video]. YouTube. [Link]
-
Callaix. (n.d.). Kinase Inhibitor Drugs. [Link]
-
Jeffrey, P., & Summerfield, S. (2011). Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters. Xenobiotica, 41(8), 667-676. [Link]
-
Vinogradov, A. A., et al. (2017). Perfluoroarene-Based Peptide Macrocycles to Enhance Penetration Across the Blood-Brain Barrier. Bioconjugate Chemistry, 28(11), 2788-2792. [Link]
-
Sodeoka, M., et al. (2018). Copper-Mediated −CF(OCF3)(CF2H) Transfer to Organic Electrophiles. Organic Letters, 20(15), 4553-4557. [Link]
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain oxygenation and CNS oxygen toxicity after infusion of perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Agrochemicals | Business Fields | Kao Chemicals [chemical.kao.com]
- 9. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sci-Hub. Improvement of the synthesis of aryl difluoromethyl ethers and thioethers by using a solid-liquid phase-transfer technique / Journal of Fluorine Chemistry, 1988 [sci-hub.ru]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Reactivity and Electronic Properties of Fluorinated Anilines
Abstract
Fluorinated anilines are a cornerstone of modern chemical synthesis, finding indispensable roles in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms onto the aniline scaffold dramatically alters its electronic properties, which in turn governs its reactivity in complex organic transformations. This guide provides an in-depth analysis of the structure-property relationships in fluorinated anilines, offering researchers and drug development professionals a foundational understanding of how fluorine substitution impacts key chemical parameters. We will explore the nuanced effects of fluorine's position and number on basicity (pKa), nucleophilicity, and redox potential. Furthermore, this guide will detail established synthetic protocols and characterization techniques, providing a practical framework for the effective utilization of these versatile building blocks.
Introduction: The Unique Influence of Fluorine
The strategic incorporation of fluorine into organic molecules has become a powerful tool in medicinal chemistry and materials science.[3][4] Fluorine, being the most electronegative element, imparts unique properties to parent molecules, including altered metabolic stability, binding affinity, and lipophilicity.[5][6] In the context of anilines, these effects are particularly pronounced. The presence of one or more fluorine atoms can significantly modulate the electron density of the aromatic ring and the lone pair of the amino group, thereby fine-tuning the molecule's reactivity.[2][7] This guide will dissect these electronic perturbations and their consequences for chemical synthesis.
The Electronic Landscape of Fluorinated Anilines
The defining characteristic of fluorine is its strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R). The interplay of these two opposing effects, which is highly dependent on the fluorine's position relative to the amino group, dictates the electronic character of the molecule.
Impact on Basicity (pKa)
The basicity of the aniline nitrogen is a direct measure of the availability of its lone pair of electrons. Fluorine's powerful inductive effect withdraws electron density from the aromatic ring and, consequently, from the amino group, leading to a decrease in basicity (a lower pKa value) compared to aniline.
This effect is most pronounced when fluorine is in the ortho or para position, where both inductive and resonance effects are at play. In the meta position, only the inductive effect is operative, resulting in a less dramatic, but still significant, reduction in basicity.[2]
Table 1: pKa Values of Monofluoroanilines
| Compound | pKa |
| Aniline | 4.63 |
| 2-Fluoroaniline | 3.20 |
| 3-Fluoroaniline | 3.51 |
| 4-Fluoroaniline | 4.65 |
Note: The pKa of 4-fluoroaniline is surprisingly close to that of aniline. This is attributed to the +R effect of fluorine partially counteracting its -I effect at the para position, along with solvent effects.
Hammett Substituent Constants
The electronic influence of substituents can be quantified using Hammett constants (σ).[8] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For fluorine, the Hammett constants reflect its dual electronic nature.[9][10]
Table 2: Hammett Constants for the Fluorine Substituent
| Constant | Value | Description |
| σm | +0.34 | Indicates a strong inductive electron-withdrawing effect at the meta position. |
| σp | +0.06 | Shows a much weaker overall electron-withdrawing effect at the para position due to the opposing resonance effect. |
These values are critical for predicting reaction rates and equilibria in reactions involving fluorinated anilines.[11]
Frontier Molecular Orbitals (HOMO-LUMO)
Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the electronic structure of fluorinated anilines.[12][13] The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.[7] A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack on the aromatic ring. Generally, fluorination lowers both the HOMO and LUMO energy levels.[14] The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and kinetic stability.[7]
Reactivity of Fluorinated Anilines
The altered electronic properties of fluorinated anilines directly translate to distinct patterns of chemical reactivity.
Nucleophilicity of the Amino Group
The reduced electron density on the nitrogen atom of fluorinated anilines renders them less nucleophilic than aniline. This has significant implications for reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[15] While these reactions are still feasible, they often require more forcing conditions or more active catalyst systems.[16]
Electrophilic Aromatic Substitution
The fluorine atom deactivates the aromatic ring towards electrophilic attack due to its strong inductive effect. However, the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The regiochemical outcome of electrophilic substitution on a fluoroaniline will be a balance between the directing effects of the amino and fluoro groups.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[15] This is particularly true for polyfluorinated anilines. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group.
Diazotization and Subsequent Reactions
Like other primary aromatic amines, fluorinated anilines readily undergo diazotization upon treatment with nitrous acid to form diazonium salts.[15][17] These intermediates are highly versatile and can be used in a variety of subsequent reactions, such as the Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of functional groups onto the aromatic ring.[2][15]
C-F Bond Activation
While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization have become an increasingly important area of research.[18][19][20] Transition metal catalysts, particularly those based on nickel and palladium, have been developed to mediate the cross-coupling of fluorinated aromatics, including anilines, with various nucleophiles.[21][22][23] This allows for the late-stage modification of fluorinated scaffolds.
Synthesis and Characterization
Common Synthetic Routes
Fluorinated anilines are typically synthesized via one of the following routes:
-
Reduction of Fluoronitroaromatics: This is the most common and versatile method. The corresponding fluoronitrobenzene is reduced to the aniline using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl).[24][25]
-
Halex (Halogen Exchange) Reaction: This involves the nucleophilic substitution of a chloro or bromo group with fluoride, followed by reduction of a nitro group.[25]
-
From Aromatic Azides: Aromatic azides can be treated with anhydrous hydrogen fluoride to yield fluorinated anilines.[26]
-
Ammonolysis of Chloroaromatics: In some cases, fluorinated anilines can be prepared by reacting chloroaromatics with ammonia at high temperatures and pressures in the presence of a catalyst.[27]
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene
This protocol describes a standard laboratory procedure for the synthesis of 4-fluoroaniline.
Materials:
-
4-Fluoronitrobenzene
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H2)
-
Dichloromethane (DCM)
-
Filter agent (e.g., Celite)
Procedure:
-
Dissolve 4-fluoronitrobenzene (1.0 eq) in methanol in a suitable reaction vessel.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (via a balloon or at a set pressure).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with methanol or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 4-fluoroaniline.
-
The product can be purified further by distillation or chromatography if necessary.
Caption: Workflow for the synthesis of 4-fluoroaniline.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton spectra of fluorinated anilines are often complex due to 1H-19F coupling. The magnitude of the coupling constant (JHF) depends on the number of bonds separating the two nuclei (ortho > meta > para).
-
13C NMR: Carbon spectra are also influenced by C-F coupling, which can be useful for structural assignment.
-
19F NMR: This is a powerful technique for characterizing fluorinated compounds.[28][29][30] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing valuable structural information.[31][32]
-
15N NMR: While less common, 15N NMR can provide direct information about the electronic environment of the nitrogen atom.[31]
Applications in Drug Development and Materials Science
The unique properties conferred by fluorine make fluorinated anilines highly valuable building blocks in several fields.[1][2]
-
Medicinal Chemistry: Fluorine substitution is a common strategy to enhance the metabolic stability of a drug by blocking sites of oxidative metabolism.[4][5] It can also improve binding affinity to target proteins and modulate pKa to optimize pharmacokinetic properties.[3][6]
-
Agrochemicals: Many modern herbicides, fungicides, and insecticides contain fluorinated aniline moieties, which can enhance their biological activity and environmental persistence.[1]
-
Materials Science: Fluorinated anilines are used in the synthesis of polymers, dyes, and liquid crystals, where the fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.[2][12]
Caption: Major applications of fluorinated anilines.
Conclusion
Fluorinated anilines represent a fascinating and highly useful class of chemical intermediates. The profound influence of fluorine's electronic effects provides a powerful handle for chemists to fine-tune the reactivity and properties of the aniline core. A thorough understanding of the principles outlined in this guide—the interplay of inductive and resonance effects, the impact on pKa and nucleophilicity, and the characteristic reaction pathways—is essential for the rational design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. As synthetic methodologies for C-F bond formation and functionalization continue to advance, the importance and utility of fluorinated anilines in scientific research and development are set to grow even further.
References
- Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.).
- Fluoroaniline Series. (n.d.). Sparrow Chemical.
- Which chemical processes is 4-Fluoroaniline capable of participating in? (2025). Knowledge.
- Multinuclear magnetic resonance studies of fluoronitroanilines. (2009). PubMed.
- Preparation of fluorinated anilines. (n.d.). Google Patents.
- 4-Fluoroaniline synthesis. (n.d.). ChemicalBook.
- Process for the preparation of fluorine containing anilines. (n.d.). Google Patents.
- Structural and Electronic Characterization of m- Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ChemRxiv.
- Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study. (2025). ResearchGate.
- Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate.
- Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). PMC - NIH.
- Preparation of fluorinated anilines. (n.d.). Google Patents.
- What are the applications of 4-Fluoroaniline in chemical production? (n.d.). Guidechem.
- Hammett equation. (n.d.). Wikipedia.
- DFT theoretical studies of anions of aniline and its several derivatives. (2025). ResearchGate.
- Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). ACS Publications.
- Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. (n.d.). ResearchGate.
- Selective activation of C–F bond in organic fluorides under mild and transition-metal-free conditions: From carbosilylation of alkenes to defluoroamination. (2023). Research Communities.
- Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.).
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC - PubMed Central.
- C−F Bond Activation in Organic Synthesis. (2025). ResearchGate.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022).
- hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.
- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI.
- Activation of C–F bonds α to C–C multiple bonds. (n.d.). Chemical Communications (RSC Publishing).
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Fluorine NMR. (n.d.).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
- Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2025). ResearchGate.
- Applications of Fluorine in Medicinal Chemistry. (2025). ResearchGate.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. (n.d.). PMC - NIH.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. global.oup.com [global.oup.com]
- 11. science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bloomtechz.com [bloomtechz.com]
- 16. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
- 18. communities.springernature.com [communities.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Activation of C–F bonds α to C–C multiple bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 25. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 26. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 27. EP0546391A2 - Process for the preparation of fluorine containing anilines. - Google Patents [patents.google.com]
- 28. biophysics.org [biophysics.org]
- 29. youtube.com [youtube.com]
- 30. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 31. Multinuclear magnetic resonance studies of fluoronitroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 4-(Chlorodifluoromethoxy)aniline: Nomenclature, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-(Chlorodifluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific research. This compound is known by several synonyms and alternative names across various chemical databases and commercial suppliers. Understanding these different nomenclatures is crucial for effective literature searches and procurement.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number: 39065-95-7 .[1][4][5][6][7][8][9][10][11][12][13][14] This number is unique and provides an unambiguous way to reference the substance.
Synonyms and Alternative Names:
A variety of names are used to refer to this compound, stemming from different naming conventions (e.g., IUPAC, common names) and supplier-specific nomenclature.
-
Systematic & IUPAC Names:
-
Common & Trivial Names:
The structural representation of this compound is fundamental to understanding its reactivity and applications.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its handling, storage, and application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C7H6ClF2NO | [1][4][7] |
| Molecular Weight | 193.58 g/mol | [4][7][8] |
| Appearance | Pale-yellow to Yellow-brown to Brown Liquid | [14] |
| Boiling Point | 231.9°C at 760 mmHg | [8][10] |
| Flash Point | 94°C | [8][10] |
| Density | 1.402 g/cm³ | [10] |
| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place | [6][8] |
InChI and SMILES:
These machine-readable formats are crucial for cheminformatics and database searches.
Applications in Synthesis
This compound is a versatile intermediate, primarily utilized in the pharmaceutical and agrochemical industries.[1][2][3] Its unique structure, featuring a reactive aniline group and a chlorodifluoromethoxy moiety, makes it a valuable precursor for complex molecules.
Pharmaceutical Applications:
The aniline group provides a reactive site for various chemical transformations, such as amide bond formation, electrophilic aromatic substitution, and coupling reactions.[2] This allows for the construction of intricate molecular architectures necessary for the development of novel therapeutic agents.[2] Specifically, it is an intermediate in the synthesis of tumor-inhibiting drugs.[16][17]
Agrochemical Applications:
In the agrochemical sector, this compound serves as a key intermediate for synthesizing active ingredients in modern crop protection products, including insecticides and herbicides.[2][3] The presence of the chlorodifluoromethoxy group can enhance the biological activity, efficacy, and stability of the final agrochemical products.[2][3]
Synthesis Pathway
A patented method for the preparation of this compound involves a three-step process starting from trichloromethoxybenzene.[16][17]
Protocol Overview:
-
Selective Fluorination: Trichloromethoxybenzene undergoes selective fluorination using hydrogen fluoride in the presence of a catalyst to yield chlorodifluoromethoxybenzene.[16][17]
-
Nitration: The resulting chlorodifluoromethoxybenzene is nitrated using a mixed acid (sulfuric acid and nitric acid) to produce 4-(chlorodifluoromethoxy)nitrobenzene.[16][17]
-
Hydrogenation Reduction: Finally, the nitro group of 4-(chlorodifluoromethoxy)nitrobenzene is reduced via hydrogenation to afford the target compound, this compound.[16][17]
Safety and Handling
As with any chemical substance, proper safety precautions are paramount when handling this compound.
GHS Hazard Statements:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
Personal Protective Equipment (PPE) and Handling:
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[18]
-
Skin Protection: Handle with gloves. Dispose of contaminated gloves after use.[18][19]
-
Respiratory Protection: Use a respirator if ventilation is inadequate.[19]
-
General Hygiene: Wash hands thoroughly after handling.[18]
Always consult the latest Safety Data Sheet (SDS) from your supplier for the most up-to-date and comprehensive safety information.[8][18][19][20]
Conclusion
This compound is a chemical intermediate with significant utility in the development of pharmaceuticals and agrochemicals. Its well-defined chemical identity, characterized by CAS number 39065-95-7, and its versatile reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its nomenclature, physicochemical properties, synthesis, and safety protocols is essential for its effective and safe utilization in research and development.
References
-
PubChem. This compound | C7H6ClF2NO | CID 572793. [Link]
- Google Patents. CN104119238A - Preparation method for this compound.
-
PubChem. This compound hydrochloride | C7H7Cl2F2NO | CID 155284939. [Link]
- Google Patents. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
Capot Chemical. MSDS of this compound. [Link]
-
Chemical e-data Search. CAS 39065-95-7 this compound 39065957. [Link]
-
Chemsrc. This compound | CAS#:39065-95-7. [Link]
-
Chemical-Suppliers.com. 4-Chlorodifluoromethoxyaniline | CAS 39065-95-7. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Fluoropharm. 39065-95-7 | this compound. [Link]
-
Changzhou Guiding Bio-tech Co., Ltd. This compound,CAS No.39065-95-7. [Link]
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 39065-95-7 [sigmaaldrich.com]
- 9. CAS 39065-95-7 this compound 39065957 | Chemical e-data Search [en.chem-edata.com]
- 10. This compound | CAS#:39065-95-7 | Chemsrc [chemsrc.com]
- 11. 4-Chlorodifluoromethoxyaniline | CAS 39065-95-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 12. 39065-95-7 | this compound - Fluoropharm [fluoropharm.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. guiding-bio.com [guiding-bio.com]
- 15. This compound hydrochloride | C7H7Cl2F2NO | CID 155284939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 17. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 18. angenechemical.com [angenechemical.com]
- 19. capotchem.com [capotchem.com]
- 20. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4-(Chlorodifluoromethoxy)aniline from trichloromethoxybenzene
An Application Note on the Synthesis of 4-(Chlorodifluoromethoxy)aniline from Trichloromethoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a critical building block in the synthesis of high-value agrochemicals and pharmaceuticals, including novel anticancer agents.[1][2][3] Its unique chlorodifluoromethoxy (-OCF₂Cl) substituent imparts desirable properties such as increased lipophilicity and metabolic stability to target molecules.[4] This document provides a comprehensive guide to the robust, three-step synthesis of this compound, commencing from the readily available starting material, trichloromethoxybenzene. The described pathway involves a selective fluorination, an electrophilic nitration, and a final reduction of the nitro group. Each step is detailed with field-proven protocols, mechanistic insights, and critical safety considerations to ensure reproducibility and safe laboratory practice.
The Overall Synthetic Strategy
The transformation of trichloromethoxybenzene into this compound is efficiently achieved in three sequential steps. This strategy is logically designed to first install the desired fluorinated moiety, followed by the introduction of a nitro group that serves as a precursor to the final amine functionality.
The pathway is as follows:
-
Selective Fluorination: Trichloromethoxybenzene is converted to chlorodifluoromethoxybenzene via a selective halogen exchange (HALEX) reaction.
-
Electrophilic Nitration: The resulting chlorodifluoromethoxybenzene undergoes regioselective nitration using a mixed acid to yield 4-(chlorodifluoromethoxy)nitrobenzene.
-
Nitro Group Reduction: The nitro intermediate is reduced to the target primary amine, this compound.
Figure 1: Overall synthetic workflow from trichloromethoxybenzene to the final product.
Step-by-Step Protocols and Mechanistic Insights
Step 1: Selective Fluorination of Trichloromethoxybenzene
The initial and most critical step is the partial fluorination of the trichloromethoxy group. The goal is to replace two chlorine atoms with fluorine while retaining one, a transformation that requires carefully controlled conditions.
Causality and Mechanistic Insight: The primary method for this conversion utilizes anhydrous hydrogen fluoride (HF), often under pressure.[1][2][5] This reaction proceeds via a series of nucleophilic substitutions where the fluoride ion displaces chloride ions. The reaction's selectivity is controlled by temperature, pressure, and stoichiometry of the reagents.[5] An alternative, classic method is the Swarts reaction, which employs antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[6][7][8] However, the use of HF is often preferred in industrial settings.
Caption: Reaction scheme for the selective fluorination step.
Experimental Protocol: Selective Fluorination
-
Warning: Anhydrous hydrogen fluoride is extremely toxic and corrosive. This reaction must be performed by trained personnel in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including HF-resistant gloves and face shield, is mandatory.
-
To a 1L stainless steel autoclave equipped with a stirrer and thermometer, cool the vessel to below 5°C.
-
Carefully add 156 g (7.8 mol) of anhydrous hydrogen fluoride, followed by 156 g (0.74 mol) of trichloromethoxybenzene.[1]
-
Add a suitable catalyst if required, such as 0.9 g of a fluorinated sulfonic acid catalyst.[1]
-
Seal the autoclave and begin heating to 100-110°C, allowing the pressure to build to 2.5-2.8 MPa.[1][5]
-
Maintain the reaction at this temperature and pressure for 4 hours, monitoring the reaction progress via GC analysis of sampled aliquots.
-
After completion, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubbing solution (e.g., aqueous potassium hydroxide).
-
Transfer the crude reaction mixture and purify by distillation to obtain pure chlorodifluoromethoxybenzene. A typical yield is around 70-75%.[1]
Step 2: Electrophilic Nitration of Chlorodifluoromethoxybenzene
With the fluorinated side chain in place, the next step is to introduce a nitro group onto the aromatic ring. This is a standard electrophilic aromatic substitution.
Causality and Mechanistic Insight: The chlorodifluoromethoxy group is moderately deactivating due to the electron-withdrawing nature of the halogens, but it is ortho-, para-directing due to the lone pairs on the oxygen atom. The nitration is performed with a mixture of concentrated nitric acid and sulfuric acid (mixed acid). Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. Steric hindrance from the bulky -OCF₂Cl group favors substitution at the para-position.
Experimental Protocol: Nitration
-
In a 500 mL three-necked flask equipped with a stirrer, thermometer, and addition funnel, add 313 g (3.13 mol) of 98% sulfuric acid.[1]
-
Add 150 g (0.84 mol) of chlorodifluoromethoxybenzene and begin stirring.
-
Cool the mixture to 15-20°C using an ice bath.
-
Slowly add a pre-prepared nitrating mixture (56 g of 98% nitric acid in 208 g of 98% sulfuric acid) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 20°C.[1][2]
-
After the addition is complete, continue stirring at this temperature for 2 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically <0.5%).
-
Carefully pour the reaction mixture onto crushed ice. The product will separate as an oil.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-(chlorodifluoromethoxy)nitrobenzene as a crude product, which can be used directly or purified further.
Step 3: Reduction of 4-(Chlorodifluoromethoxy)nitrobenzene
The final step is the reduction of the nitro group to an amine. This is a fundamental transformation in organic synthesis with numerous available methods.
Causality and Mechanistic Insight: While several methods can achieve this reduction, catalytic hydrogenation is a clean and efficient choice, often providing high yields.[9][10] Common catalysts include Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel.[9][11] The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamine intermediates to form the final aniline.[12]
Alternatively, metal-acid reductions, such as iron powder in acetic acid or with ammonium chloride, are robust, cost-effective, and highly chemoselective, tolerating many functional groups that might be sensitive to catalytic hydrogenation.[9][13][14][15][16]
Caption: Reaction scheme for the nitro group reduction step.
Experimental Protocol: Catalytic Hydrogenation
-
Warning: Hydrogen gas is highly flammable. Catalysts like Raney Nickel and Pd/C can be pyrophoric and should be handled with care, preferably under a solvent or inert atmosphere.
-
In a suitable hydrogenation vessel (autoclave), add 167 g of 4-(chlorodifluoromethoxy)nitrobenzene.
-
Add 200 g of a solvent such as ethyl acetate or ethanol.
-
Carefully add 15 g of Raney Nickel catalyst (or an appropriate amount of Pd/C) under an inert atmosphere.[1]
-
Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 0.5-5.0 MPa and heat to 40-60°C.[2]
-
Stir the reaction vigorously. Monitor the reaction progress by observing hydrogen uptake.
-
Once hydrogen uptake ceases, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it may ignite. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.[1]
Data Summary and Characterization
The following table summarizes the typical reaction conditions and outcomes for this synthetic sequence.
| Step | Key Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Typical Yield (%) |
| 1. Fluorination | Trichloromethoxybenzene, HF | 100 - 110 | 2.5 - 2.8 | 4 | 70 - 75 |
| 2. Nitration | Chlorodifluoromethoxybenzene, HNO₃/H₂SO₄ | 15 - 20 | Atmospheric | 3 - 4 | >90 |
| 3. Reduction | 4-(...)-nitrobenzene, H₂, Raney Ni | 40 - 60 | 0.5 - 5.0 | 2 - 6 | ~60-80[1] |
Product Characterization (this compound):
-
¹H-NMR (300MHz, CDCl₃): δ: 6.99-7.02 (d, 2H), 6.60-6.62 (d, 2H), 3.68 (s, 2H, NH₂).[1]
-
Molecular Formula: C₇H₆ClF₂NO[3]
-
Molecular Weight: 193.58 g/mol [17]
-
CAS Number: 39065-95-7[3]
References
- CN104119238A - Preparation method for this compound.
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. ResearchGate. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
Preparation of trifluoromethyl(trimethyl)silane using Swarts reaction. Fluorine notes. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]
-
One-Pot Conversion of Nitroarenes into N-Arylamides. ResearchGate. [Link]
-
Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health. [Link]
-
Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]
-
Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
Trifluoromethylation. Wikipedia. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Swarts fluorination. Wikipedia. [Link]
-
Define the Swarts reaction. CK-12 Foundation. [Link]
-
Common Fluorinating reagents and their reactions. Bode Research Group. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]
-
This compound,CAS No.39065-95-7. Changzhou Guiding Bio-tech Co., Ltd. [Link]
-
This compound. PubChem. [Link]
-
Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. MDPI. [Link]
-
Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst. Loughborough University Research Repository. [Link]
-
(PDF) Reduction of Nitrobenzene to Aniline. ResearchGate. [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
- CN113429268A - Synthetic method of 4-phenoxyphenol.
- CN1800131A - 2,3,4,5-tetramethoxyl toluene synthesis method.
Sources
- 1. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 3. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. Buy (Chlorodifluoromethoxy)benzene | 770-11-6 [smolecule.com]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Catalytic Hydrogenation of 4-(Chlorodifluoromethoxy)nitrobenzene
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 4-(chlorodifluoromethoxy)aniline, a crucial intermediate in the development of pharmaceutical agents, through the catalytic hydrogenation of 4-(chlorodifluoromethoxy)nitrobenzene.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the selection of catalysts, solvents, and reaction conditions, while emphasizing critical safety procedures and analytical validation for a robust and reproducible synthesis.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing access to a vast array of valuable building blocks for pharmaceuticals, agrochemicals, and dyes.[4][5][6] The target molecule of this protocol, this compound, is a key intermediate in the synthesis of novel therapeutic agents, including those with potential tumor-inhibiting properties.[1][2] The presence of the chlorodifluoromethoxy group imparts unique electronic and metabolic properties to the final drug candidates.[6]
Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, atom economy (with water as the sole byproduct), and the ease of product purification.[4][6] This protocol details the use of palladium on carbon (Pd/C) as the catalyst, a widely used and effective choice for nitro group reductions.[4][7]
Reaction Mechanism and Rationale
The catalytic hydrogenation of a nitroarene to an aniline is a complex process involving multiple intermediates. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, which is then finally converted to the aniline.[4][8][9]
There are two primary pathways for this transformation: a direct route and an indirect route involving condensation intermediates like azoxy and azo compounds.[4][8] The reaction conditions outlined in this protocol are optimized to favor the direct pathway, ensuring high selectivity for the desired aniline product.
Choice of Catalyst: Palladium on carbon (Pd/C) is a highly active and selective catalyst for the hydrogenation of nitro groups.[4][7] It offers a good balance of reactivity and stability, and its heterogeneous nature allows for easy removal from the reaction mixture by filtration.[6]
Choice of Solvent: A polar protic solvent like methanol is chosen for its ability to dissolve the starting material and stabilize the polar intermediates formed during the reaction. It is also a suitable solvent for hydrogen gas solubility under pressure.
Reaction Conditions: The reaction is performed under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent. Moderate temperature and pressure are employed to achieve a reasonable reaction rate without promoting side reactions, such as dehalogenation, which can be a concern with halogenated nitroarenes.[10]
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Purity |
| 4-(Chlorodifluoromethoxy)nitrobenzene | N/A | 223.56 g/mol | 10.0 g (44.7 mmol) | >98% |
| 10% Palladium on Carbon (Pd/C), wet | 7440-05-3 | N/A | 0.5 g (5% w/w) | |
| Methanol (MeOH), ACS Grade | 67-56-1 | 32.04 g/mol | 200 mL | >99.8% |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 g/mol | As required | High Purity |
| Nitrogen Gas (N₂) | 7727-37-9 | 28.01 g/mol | As required | High Purity |
| Celite® | 61790-53-2 | N/A | For filtration |
Equipment
-
High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a magnetic stirrer, pressure gauge, gas inlet/outlet, and temperature controller.[10]
-
Round-bottom flask (500 mL)
-
Magnetic stir plate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Analytical balance
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves.[11]
Experimental Protocol
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7][11][12] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[11][13] The hydrogenation apparatus must be properly assembled and leak-tested before use.[14]
-
Palladium on Carbon: Pd/C is pyrophoric, especially when dry and spent.[12][13] It should always be handled while wet.[7] Spent catalyst should be quenched with water immediately after filtration and disposed of in a dedicated, properly labeled waste container.[12]
-
Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.[11]
-
Pressure: The reaction is conducted under pressure. Ensure the reactor is rated for the intended pressure and temperature.[7][14] Never exceed the manufacturer's recommended limits.[14]
Reaction Setup and Procedure
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Inspect all fittings and seals for damage.[14]
-
Charging the Reactor:
-
To the reactor vessel, add 4-(chlorodifluoromethoxy)nitrobenzene (10.0 g, 44.7 mmol).
-
Carefully add the wet 10% Pd/C catalyst (0.5 g).
-
Add methanol (200 mL).
-
-
Assembly and Purging:
-
Hydrogenation:
-
After purging with nitrogen, evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the reactor with hydrogen to 50 psi.
-
Begin vigorous stirring and heat the reaction mixture to 40 °C.
-
Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The pressure will drop as hydrogen is consumed. Maintain the pressure at 50 psi by periodically adding more hydrogen.
-
The reaction is typically complete within 4-6 hours.
-
Reaction Work-up and Product Isolation
-
Cooling and Depressurization:
-
Catalyst Filtration:
-
Carefully open the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[15] Caution: The filter cake is pyrophoric and must be kept wet with methanol or water.[12]
-
Rinse the reactor and the filter cake with a small amount of methanol to ensure complete transfer of the product.
-
Immediately quench the filter cake with water and transfer it to a designated waste container.[12]
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Product Characterization:
-
The resulting crude product, this compound, should be a yellow to brown liquid.[16]
-
The expected yield is typically in the range of 90-95%.
-
Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Analytical Monitoring and Characterization
Reaction Monitoring
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
TLC: Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
GC: Aliquots can be carefully removed from the reactor (after depressurizing and purging with nitrogen), filtered, and analyzed by GC to determine the ratio of starting material to product.[17]
Product Characterization
The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.
-
GC-MS: Gas chromatography-mass spectrometry will provide the molecular weight of the product and an indication of its purity.[17]
Visualizations
Reaction Scheme
Caption: Catalytic hydrogenation of 4-(chlorodifluoromethoxy)nitrobenzene.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a detailed, safe, and reliable protocol for the catalytic hydrogenation of 4-(chlorodifluoromethoxy)nitrobenzene to this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate with high yield and purity. The provided rationale for experimental choices and detailed analytical methods will aid in the successful implementation and validation of this important chemical transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Hydrogenation SOP. (n.d.).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- CN104119238A - Preparation method for this compound. (n.d.). Google Patents.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Organic Letters.
- What are the safety precautions for operating a Hydrogenation Test Unit? - Blog. (2025, December 30).
- Analytical methods. (n.d.).
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. (n.d.). Google Patents.
- Catalytic mechanism for the hydrogenation of nitrobenzene Primary... (n.d.). ResearchGate.
- General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). ACS Publications.
- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
- CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline. (n.d.). CymitQuimica.
- Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020, November 19). MDPI.
- Kinetic analysis of the reduction of different nitroarenes into their... (n.d.). ResearchGate.
- This compound. (n.d.). Alfa Chemistry.
- This compound,CAS No.39065-95-7. (n.d.). Changzhou Guiding Bio-tech Co., Ltd.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Reduction of nitrobenzene catalyzed by immobilized copper catalyst under carbon monoxide and water. (2025, August 6). ResearchGate.
- catalytic reduction of the nitro group in 1-Nitro-2-(trifluoromethoxy)benzene. (n.d.). Benchchem.
- Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (n.d.). MDPI.
- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. (n.d.). Google Patents.
- (PDF) Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2025, October 13). ResearchGate.
- 4-Chloro-1-(chloromethoxy)-2-nitrobenzene. (n.d.). ChemScene.
- Catalytic nitrobenzene hydrogenation as a function of time over (a)... (n.d.). ResearchGate.
- RSC Advances. (n.d.). ResearchGate.
Sources
- 1. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 3. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 4. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. weihaicm.com [weihaicm.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. njhjchem.com [njhjchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. guiding-bio.com [guiding-bio.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
The Strategic Utility of 4-(Chlorodifluoromethoxy)aniline in Modern Pharmaceutical Synthesis
Introduction: The Growing Importance of Fluorinated Intermediates
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can dramatically improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the vast arsenal of fluorinated building blocks, 4-(Chlorodifluoromethoxy)aniline has emerged as a critical intermediate, particularly in the synthesis of targeted therapeutics. Its distinctive chlorodifluoromethoxy group (-OCF₂Cl) offers a nuanced alternative to the more common trifluoromethoxy group, providing a powerful tool for fine-tuning molecular properties. This document serves as a comprehensive guide for researchers, outlining the applications and detailed protocols for the effective use of this versatile intermediate.
Physicochemical and Safety Profile
A thorough understanding of the starting material is paramount for both successful synthesis and laboratory safety. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 39065-95-7 | [1][2] |
| Molecular Formula | C₇H₆ClF₂NO | [1] |
| Molecular Weight | 193.58 g/mol | [1] |
| Appearance | Pale-yellow to yellow-brown liquid | [3] |
| Boiling Point | 231.9 °C at 760 mmHg | [4] |
| Storage | 2-8°C, protect from light | [5] |
Safety and Handling: this compound is classified as harmful and an irritant.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Core Application: Synthesis of Asciminib (Scemblix®)
A landmark application of this compound is its role as a key starting material in the synthesis of Asciminib , an FDA-approved kinase inhibitor for the treatment of chronic myeloid leukemia.[6] Asciminib functions by specifically targeting the myristoyl pocket of the BCR-ABL1 protein, a mechanism known as allosteric inhibition. The chlorodifluoromethoxy group of the aniline precursor is ultimately positioned deep within this pocket in the final drug structure, highlighting the critical role of this intermediate in achieving high-potency and selective binding.[6]
The initial and pivotal step in the synthesis of Asciminib is the amide bond formation between this compound and a nicotinic acid derivative.[6] This reaction serves as a robust example of the utility of our title compound.
Workflow for Asciminib Precursor Synthesis
Caption: Amide coupling workflow for an Asciminib precursor.
Protocol 1: Synthesis of N-(4-(chlorodifluoromethoxy)phenyl)-5-bromo-6-chloronicotinamide
This protocol details the acylation of this compound with an activated nicotinic acid derivative, a key step in the synthesis of the pharmaceutical Asciminib.[6]
Materials:
-
5-bromo-6-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Magnetic stirrer, round-bottom flasks, reflux condenser, dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (approx. 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting acid chloride is typically used directly in the next step.
-
Causality Note: The conversion of the carboxylic acid to the more reactive acid chloride is necessary to facilitate the acylation of the aniline, which is a relatively weak nucleophile.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Add the solution of the acid chloride dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality Note: DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation of the aniline's amino group and driving the reaction to completion. The reaction is started at 0°C to control the initial exotherm.
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure nicotinamide product.
-
General Synthetic Transformations
Beyond its specific use in Asciminib, this compound can undergo a variety of reactions common to aromatic amines, making it a versatile intermediate for creating diverse molecular scaffolds.
Protocol 2: Representative N-Acetylation
N-acylation is a fundamental transformation used to protect the amino group or to introduce an acetyl moiety as part of a larger synthetic strategy. This protocol is a general method adapted for anilines.[7][8]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Water, Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
In a flask, add this compound (1.0 eq) to a mixture of water and concentrated hydrochloric acid. Stir until the aniline salt is fully dissolved.
-
Add acetic anhydride (1.1 eq) to the solution and swirl to mix.
-
Immediately add a solution of sodium acetate (1.5 eq) in water. A precipitate of the N-acetylated product should form.
-
Stir the mixture for 15-20 minutes and cool in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-(chlorodifluoromethoxy)phenyl)acetamide.
-
Causality Note: The initial formation of the aniline hydrochloride salt increases its solubility in the aqueous medium. The sodium acetate acts as a buffer, deprotonating the anilinium ion in situ and neutralizing the acetic acid byproduct, which facilitates the nucleophilic attack of the free amine on the acetic anhydride.[8]
-
Protocol 3: Diazotization and Subsequent Reactions
Diazotization of anilines converts the amino group into a highly versatile diazonium salt, which is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles (e.g., in Sandmeyer or Schiemann reactions).[9][10]
Caption: Reaction pathways for diazonium salts.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension. The rate of addition should be controlled to keep the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.
-
Causality Note: The reaction is performed at low temperatures because diazonium salts are thermally unstable and can decompose violently at higher temperatures.[11] The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent transformations.
-
Analytical Quality Control
Ensuring the purity and identity of this compound is crucial before its use in multi-step syntheses. A combination of chromatographic and spectroscopic methods should be employed.
| Technique | Expected Results | Reference |
| ¹H NMR (300MHz, CDCl₃) | δ: 6.99-7.02 (d, 2H), 6.60-6.62 (d, 2H), 3.68 (s, 2H, NH₂) | [12] |
| GC-MS | A single major peak corresponding to a mass-to-charge ratio (m/z) of 193 (M⁺). | [12] |
| HPLC | A single major peak with purity >98% is typical for commercial-grade material. A reverse-phase method using a C18 column with a water/acetonitrile mobile phase is a suitable starting point. | [13][14] |
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Conditions (Representative):
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, coated with SE-54 or equivalent).[15]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
-
Causality Note: This temperature program allows for the elution of the solvent at a low temperature before ramping up to elute the higher-boiling point aniline derivative.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Confirm the identity of the peak by its retention time and by comparing its mass spectrum with a reference spectrum, looking for the characteristic molecular ion (M⁺) at m/z 193 and its isotopic pattern.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, next-generation pharmaceuticals. Its successful application, exemplified in the synthesis of Asciminib, underscores the power of fluorination in modern drug design. By understanding its properties, safety profile, and reactivity, and by employing robust synthetic and analytical protocols, researchers can effectively leverage this building block to advance their drug discovery programs.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mykhailiuk, P. K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Retrieved from [Link]
-
SciProfiles. (2012). Development of a Scalable Synthesis of a VEGFR Inhibitor. Retrieved from [Link]
- Google Patents. (2014). CN104119238A - Preparation method for this compound.
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Anilinoquinazoline-Derivative Dual Kinase Inhibitors Targeting EGFR and VEGFR-2. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
PubMed. (2022). Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]
-
The Pharma Innovation Journal. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Chloroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
- Google Patents. (2003). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS.... Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Retrieved from [Link]
-
DGUV. (n.d.). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]
Sources
- 1. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 3. This compound | 39065-95-7 [sigmaaldrich.com]
- 4. This compound | CAS#:39065-95-7 | Chemsrc [chemsrc.com]
- 5. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diazotisation [organic-chemistry.org]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 13. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. epa.gov [epa.gov]
Synthetic Route to Novel Arylphthalazinones Utilizing 4-(Chlorodifluoromethoxy)aniline: An Application Note and Protocol for Pharmaceutical Research
Abstract: This document provides a detailed synthetic protocol for the preparation of 4-(4-(chlorodifluoromethoxy)phenyl)phthalazin-1(2H)-one, a novel arylphthalazinone with significant potential in drug discovery, particularly as a scaffold for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The synthetic strategy is centered on the robust and widely applicable condensation reaction between 4-(chlorodifluoromethoxy)aniline and 2-formylbenzoic acid. This guide offers in-depth procedural details, mechanistic insights, and practical guidance for researchers and scientists in the field of medicinal chemistry and pharmaceutical development.
Introduction: The Significance of Arylphthalazinones in Oncology
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Of particular note is the emergence of arylphthalazine derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[3][4][5] By targeting the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can effectively suppress tumor-induced neovascularization, offering a promising therapeutic strategy in oncology.
The specific synthetic target of this application note, 4-(4-(chlorodifluoromethoxy)phenyl)phthalazin-1(2H)-one, incorporates the this compound moiety. The chlorodifluoromethoxy group is an increasingly popular substituent in drug design due to its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and membrane permeability, potentially leading to improved pharmacokinetic profiles. This guide provides a comprehensive, field-proven protocol for the synthesis of this high-value compound, starting from commercially available materials.
Retrosynthetic Analysis and Strategy
The synthetic approach is predicated on a classical and highly efficient method for constructing the phthalazinone ring system. The primary disconnection in our retrosynthetic analysis is the C-N bond formed during the condensation and cyclization of an aniline derivative with a 2-acylbenzoic acid.
Figure 1: Retrosynthetic analysis of the target arylphthalazinone.
This strategy involves a two-step, one-pot reaction sequence:
-
Condensation: The nucleophilic amino group of this compound attacks the electrophilic aldehyde of 2-formylbenzoic acid to form a hydrazone intermediate.
-
Cyclization: Subsequent intramolecular acylation, driven by the carboxylic acid moiety, followed by dehydration, leads to the formation of the stable, bicyclic phthalazinone ring system.
This approach is favored for its operational simplicity, high convergence, and the ready availability of the required starting materials.
Characterization of Starting Material: this compound
A thorough understanding of the starting material is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 39065-95-7 | [6][7] |
| Molecular Formula | C₇H₆ClF₂NO | [7] |
| Molecular Weight | 193.58 g/mol | [7] |
| Appearance | Pale-yellow to yellow-brown liquid | |
| Purity | Typically >97% | |
| Key Reactive Site | Primary amine (-NH₂) | [3] |
| Key Substituent | Chlorodifluoromethoxy (-OCF₂Cl) | [3] |
The aniline derivative features an electron-donating amino group, which activates the aromatic ring, and an electron-withdrawing chlorodifluoromethoxy group. The primary amine is the key functional group for the planned condensation reaction.[3]
Detailed Synthetic Protocol
This protocol is designed as a self-validating system, with in-process checks and clear purification guidelines.
Reaction Scheme:
Figure 2: Synthesis of the target arylphthalazinone.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (mmol) | Eq. |
| This compound | 39065-95-7 | 193.58 | 10.0 | 1.0 |
| 2-Formylbenzoic Acid | 119-67-5 | 150.13 | 10.5 | 1.05 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | 0.5 mL | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.94 g, 10.0 mmol) and 2-formylbenzoic acid (1.58 g, 10.5 mmol).
-
Rationale: A slight excess of the 2-formylbenzoic acid is used to ensure complete consumption of the limiting aniline reagent.
-
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask, followed by a magnetic stir bar. If desired, a catalytic amount of glacial acetic acid (0.5 mL) can be added to facilitate hydrazone formation.
-
Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature. Acetic acid can catalyze the initial condensation step.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the aniline starting material and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-8 hours.
-
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate from the solution upon cooling. Further cooling in an ice bath can enhance precipitation.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove residual soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
-
For Column Chromatography: A gradient elution system, starting with a non-polar mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity, is typically effective.
-
-
Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Expected Results and Data
| Parameter | Expected Outcome |
| Product Name | 4-(4-(chlorodifluoromethoxy)phenyl)phthalazin-1(2H)-one |
| Appearance | White to off-white solid |
| Yield | 75-90% (typical) |
| Purity (by HPLC) | >98% |
| ¹H NMR | Expect characteristic signals for the aromatic protons of both rings, a broad singlet for the N-H proton, and no aldehyde proton signal. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z corresponding to C₁₅H₁₀ClF₂N₂O₂. |
Safety and Handling
-
This compound: Handle with care as with many halogenated compounds. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Formylbenzoic Acid: May cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Ethanol and acetic acid are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.
Conclusion
The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 4-(4-(chlorodifluoromethoxy)phenyl)phthalazin-1(2H)-one, a promising scaffold for the development of novel anticancer agents. The methodology is robust, scalable, and utilizes readily available starting materials, making it highly suitable for applications in medicinal chemistry and drug discovery research. The incorporation of the chlorodifluoromethoxy moiety offers intriguing possibilities for fine-tuning the pharmacological properties of the resulting arylphthalazinone derivatives.
References
-
Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2. PubMed. [Link]
-
Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. PubMed. [Link]
-
Design, synthesis, docking, and anticancer evaluations of phthalazines as VEGFR‐2 inhibitors. ResearchGate. [Link]
-
Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2. ResearchGate. [Link]
-
Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]
-
This compound,CAS No.39065-95-7. ChemSrc. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylphthalazines as potent, and orally bioavailable inhibitors of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. guiding-bio.com [guiding-bio.com]
- 7. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Chromatographic Approach for the Purity Assessment of 4-(Chlorodifluoromethoxy)aniline
Abstract
This application note presents a comprehensive analytical strategy for the purity determination of 4-(Chlorodifluoromethoxy)aniline, a critical intermediate in pharmaceutical and agrochemical synthesis. Recognizing the paramount importance of purity on the efficacy and safety of final products, we provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method as the primary technique for quantification. Additionally, a complementary Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for the identification and control of volatile impurities. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure fitness for purpose in a regulated environment.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction: The Analytical Imperative
This compound (CAS 39065-95-7) is an aromatic amine distinguished by a chlorodifluoromethoxy substituent, a group that imparts unique chemical properties valuable in the synthesis of specialized active molecules.[4] The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles in subsequent steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical.
The choice of analytical methodology for purity assessment is governed by the physicochemical properties of the analyte and its potential impurities. This compound is a liquid at room temperature with a boiling point of approximately 232°C, making it amenable to both HPLC and GC analysis.[5] However, HPLC is often preferred for its versatility in handling non-volatile or thermally labile impurities.[6] This guide, therefore, establishes a robust reversed-phase HPLC (RP-HPLC) method for the primary purity assay and leverages the specificity of GC-MS for comprehensive impurity profiling.
The validation of these analytical procedures is the cornerstone of generating reliable and reproducible data. This application note is structured to not only provide a protocol but to explain the causal-driven choices behind the experimental design, grounded in the principles outlined by the ICH Q2(R2) guidelines.[7][8]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for methodical development.
| Property | Value | Source |
| CAS Number | 39065-95-7 | [9][10] |
| Molecular Formula | C₇H₆ClF₂NO | [4][9][10] |
| Molecular Weight | 193.58 g/mol | [9][10] |
| Appearance | Pale-yellow to brown liquid | [11] |
| Boiling Point | 231.9 °C at 760 mmHg | [5] |
| InChIKey | QDTUQGSYECRXDO-UHFFFAOYSA-N | [5][9] |
Primary Purity Assay: Reversed-Phase HPLC (RP-HPLC)
The RP-HPLC method is designed for the accurate quantification of this compound and the separation of its non-volatile, process-related impurities.
Rationale for Method Selection
-
Versatility: RP-HPLC is suitable for a wide range of aromatic amines and their potential polar and non-polar impurities.[6][12]
-
Robustness: The established robustness of C18 columns and acetonitrile/water mobile phases provides a reliable starting point for method development.
-
Quantitative Accuracy: UV detection offers excellent linearity and precision for quantitative analysis of chromophoric compounds like anilines.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape for amines by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier offering good elution strength and UV transparency. |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | A gradient is employed to ensure elution of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 240 nm | Wavelength selected based on the UV absorbance maximum of the aniline chromophore. |
| Injection Vol. | 10 µL | |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[6]
Method Validation Protocol (ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
1. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Protocol:
-
Analyze a blank (diluent).
-
Analyze a reference standard of this compound.
-
Analyze a sample of this compound.
-
If available, spike the sample with known potential impurities (e.g., starting materials, isomers) to demonstrate resolution.
-
-
Acceptance Criteria: The analyte peak should be free from interference from the blank and well-resolved from any impurity peaks (Resolution > 2.0).
2. Linearity:
-
Objective: To demonstrate a direct proportional relationship between concentration and detector response over the working range.[8]
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (peak area vs. concentration) should be ≥ 0.999.
3. Accuracy:
-
Objective: To assess the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of pure this compound into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To evaluate the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[7]
5. Limit of Quantitation (LOQ):
-
Objective: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determine by signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the RSD for precision is within an acceptable limit (e.g., ≤ 10%).
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.
6. Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]
-
Protocol: Introduce small variations to parameters such as column temperature (± 2 °C), mobile phase pH or composition (± 2%), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the purity result should not be significantly affected.
System Suitability:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| %RSD of Replicates | ≤ 2.0% (for 5 injections) | Demonstrates system precision. |
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comprehensive purity profile, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal complementary technique.[6] A method analogous to those used for related anilines can be readily adapted.[13][14]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column providing good separation for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) | Temperature program designed to separate volatile impurities from the main analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the analyte and potential impurities. |
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the this compound sample in a suitable volatile solvent such as dichloromethane or methanol.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Conclusion
This application note provides a robust and scientifically-grounded framework for the purity analysis of this compound. The primary RP-HPLC method, when validated according to ICH Q2(R2) guidelines, is demonstrated to be specific, linear, accurate, and precise for its intended purpose of quantitative purity determination. The complementary GC-MS method offers an orthogonal technique for the confident identification of volatile impurities. By implementing this dual-method approach, researchers and quality control professionals can ensure the integrity of this compound, thereby safeguarding the quality of downstream products in the pharmaceutical and chemical industries.
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound hydrochloride.
- Chemsrc. (2025). This compound | CAS#:39065-95-7.
- CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
- BLD Pharm. (n.d.). 39065-95-7|this compound.
- Simson Pharma Limited. (n.d.). This compound | CAS No- 39065-95-7.
- PubChemLite. (n.d.). This compound (C7H6ClF2NO).
- Sigma-Aldrich. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). 4-Chlorodifluoromethoxyaniline.
- Guiding-Bio. (n.d.). This compound,CAS No.39065-95-7.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS.
- Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole.
- German Medical Science. (n.d.). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS).
- National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.
- SIELC Technologies. (2018). 4-Chloroaniline.
- Fluoropharm. (n.d.). 39065-95-7 | this compound.
- ChemicalBook. (2025). 4-(Trifluoromethoxy)aniline.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 5. This compound | 39065-95-7 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound | 39065-95-7 [sigmaaldrich.com]
- 12. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. p-Chloroaniline – Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
Application Note: A Robust GC-MS Protocol for the Analysis of 4-(Chlorodifluoromethoxy)aniline and Its Positional Isomers
Abstract
This application note presents a comprehensive and robust protocol for the analysis of 4-(Chlorodifluoromethoxy)aniline and its potential positional isomers (2- and 3- isomers) using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of established methods for this specific compound, this protocol has been developed by leveraging established principles for the analysis of halogenated anilines and fluorinated aromatic compounds.[1] The methodology detailed herein provides a framework for researchers, scientists, and drug development professionals to achieve reliable separation, identification, and quantification of these analytes. The protocol covers sample preparation, including an optional derivatization step to improve chromatographic performance, optimized GC-MS parameters, and data analysis considerations.
Introduction
This compound is an aromatic amine containing a unique chlorodifluoromethoxy substituent.[2] Such halogenated compounds are of significant interest in the pharmaceutical and agrochemical industries due to their potential biological activity.[2] As with many synthetic processes, the generation of positional isomers is a common challenge. The ability to separate and identify these isomers is critical for quality control, regulatory compliance, and understanding structure-activity relationships. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering the high selectivity and sensitivity required for this type of analysis.[1][3]
This application note addresses the analytical challenges associated with halogenated anilines, such as potential peak tailing due to the polar amine group, and provides a systematic approach to method development.[3][4]
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 39065-95-7 | [2][5] |
| Molecular Formula | C7H6ClF2NO | [2][5] |
| Molecular Weight | 193.58 g/mol | [5] |
| Boiling Point | 231.9°C at 760 mmHg | |
| Physical Form | Liquid | |
| Synonyms | 4-[chloro(difluoro)methoxy]phenylamine, Benzenamine, 4-(chlorodifluoromethoxy)- | [2] |
Experimental Workflow
The overall analytical process is outlined in the diagram below. This workflow ensures a systematic approach from sample receipt to final data interpretation.
Caption: Experimental workflow for GC-MS analysis of halogenated anilines.
Detailed Protocols
Part 1: Sample Preparation
The choice of sample preparation is dependent on the sample matrix. For a relatively clean standard or a drug substance, a simple dissolution will suffice. For more complex matrices, a liquid-liquid extraction (LLE) may be necessary.
Protocol 1A: Direct Dissolution
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve the desired concentration for GC-MS analysis (typically in the range of 1-100 µg/mL).
-
Transfer the final solution to a 2 mL GC vial.
Protocol 1B: Optional Derivatization for Improved Peak Shape
Aniline compounds can sometimes exhibit poor peak shape due to the polar N-H group. Derivatization by acylation can improve volatility and reduce peak tailing.[3][4] Trifluoroacetic anhydride (TFAA) is a common and effective reagent for this purpose.[4]
-
To 100 µL of the 1 mg/mL stock solution in a micro-reaction vial, add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[4]
-
Cool the vial to room temperature.
-
Evaporate the excess solvent and TFAA under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 1 mL of ethyl acetate. The sample is now ready for GC-MS analysis.[4]
Caption: General acylation reaction of an aniline with TFAA.
Part 2: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis and may be further optimized for specific instrumentation and resolution requirements.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A widely used and reliable GC system. |
| Mass Spectrometer | Agilent 5977A or equivalent | Provides excellent sensitivity and spectral integrity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% diphenyl - 95% dimethylpolysiloxane column offers good selectivity for a wide range of semi-volatile compounds, including halogenated aromatics.[6] |
| Injection Mode | Split (Split ratio 20:1) | A split injection is recommended for initial method development to avoid column overloading and ensure sharp peaks. The ratio can be adjusted to improve sensitivity if needed.[7] |
| Injector Temperature | 250°C | Ensures efficient volatilization of the analytes without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate for a 0.25 mm ID column to achieve a balance between analysis time and resolution. |
| Oven Temperature Program | Initial: 60°C (hold for 1 min), Ramp: 10°C/min to 280°C (hold for 5 min) | A generic "scouting gradient" is a good starting point for new methods.[8] This program allows for the separation of compounds with a range of boiling points. The initial temperature and ramp rate can be adjusted to improve the separation of early eluting isomers.[8][9] |
| Transfer Line Temp. | 280°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | A standard source temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) | EI is a hard ionization technique that produces reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[10][11] |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates extensive and consistent fragmentation.[11] |
| Mass Scan Range | 50 - 400 m/z | This range will cover the molecular ion of the analyte and its derivatized form, as well as key fragment ions. |
| Acquisition Mode | Full Scan | Full scan mode is essential for initial identification and to observe the complete fragmentation pattern. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity. |
Data Analysis and Interpretation
Expected Retention Times and Isomer Separation
The elution order of the isomers will depend on their boiling points and interaction with the stationary phase. Generally, ortho-isomers tend to have lower boiling points than their meta- and para- counterparts due to intramolecular hydrogen bonding, which can lead to earlier elution. However, the specific interactions with the stationary phase can also influence the retention order. The optimized temperature program aims to provide sufficient resolution between the positional isomers.
Mass Spectral Fragmentation
Electron ionization of this compound and its isomers is expected to produce a characteristic fragmentation pattern. Key fragmentation pathways for halogenated anilines include:
-
Molecular Ion (M+•): The molecular ion peak should be observable, and its m/z value will confirm the molecular weight of the compound (193.58 for the underivatized form).
-
Loss of the Halogenated Group: Cleavage of the ether bond can lead to the loss of the -OCF2Cl group.
-
Fragmentation of the Aromatic Ring: Characteristic fragmentation of the aniline ring structure will also be present.
For halogenated compounds, the isotopic pattern of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chlorine atom.[12]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound and its positional isomers. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and reproducible results. The optional derivatization step offers a valuable tool for overcoming common chromatographic challenges associated with aniline compounds. This method serves as a strong foundation for both qualitative and quantitative analyses in research and development settings.
References
-
PubChem. This compound. Available from: [Link]
- Kaistha, A. et al.
-
NIH. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Available from: [Link]
- Martin, J. W. et al. Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry.
- Jariwala, F. B. & Attygalle, A. B. Electron Ionization Mass Spectrometry of Halogenated Anilines. LAP LAMBERT Academic Publishing.
-
MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
-
ResearchGate. Separations of aromatic amine isomers on the C4A-C10 column in comparison to the HP-5 commercial column. Available from: [Link]
-
PubMed. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Available from: [Link]
-
Chemsrc. This compound. Available from: [Link]
-
Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available from: [Link]
-
PubMed. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Available from: [Link]
-
LCGC International. The Secrets of Successful Temperature Programming. Available from: [Link]
-
NIH. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Available from: [Link]
-
Obrnuta faza. Considerations for Instrumentation and Column Selection GC Method Development. Available from: [Link]
-
Chromatography Online. GC Temperature Programming—10 Things You Absolutely Need to Know. Available from: [Link]
-
Phenomenex. Temperature Programming for Better GC Results. Available from: [Link]
-
Science.gov. aromatic positional isomers: Topics by Science.gov. Available from: [Link]
-
Impactfactor. A Review on GC-MS and Method Development and Validation. Available from: [Link]
-
SCION Instruments. GC Method Development - Webinar. Available from: [Link]
-
Element Lab Solutions. GC Temperature Program Development. Available from: [Link]
-
Phenomenex. Guide to Choosing a GC Column. Available from: [Link]
-
Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. Available from: [Link]
-
ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available from: [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS ?. Available from: [Link]
-
ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available from: [Link]
-
ResearchGate. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available from: [Link]
-
bol.com. Electron Ionization Mass Spectrometry of Halogenated Anilines. Available from: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available from: [Link]
-
RSC Publishing. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Available from: [Link]
-
Clutch Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]
-
University of California, Irvine. Mass Spectrometry: Fragmentation. Available from: [Link]
-
RSC Publishing. Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Available from: [Link]
-
ScienceDirect. Extended characterization of petroleum aromatics using off-line LC-GC-MS. Available from: [Link]
-
JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. Available from: [Link]
-
LinkedIn. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]
-
ResearchGate. GC separations of aromatic isomers. Temperature process: 40 °C (keep 1 min) up to 160 °C (keep 5 min) at 10 °C/min and gas flow rate at 0.6 mL/min. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 4-(Chlorodifluoromethoxy)aniline Derivatives
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 4-(Chlorodifluoromethoxy)aniline and its related derivatives. These compounds are significant intermediates in the synthesis of various pharmaceutical agents, making their accurate measurement critical for quality control and stability assessment. This guide provides a comprehensive walkthrough of the method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and forced degradation studies to establish the method's specificity and stability-indicating properties. Detailed protocols, data analysis, and the scientific rationale behind the experimental choices are provided for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of the chlorodifluoromethoxy group imparts unique physicochemical properties to the final drug molecule, often enhancing its metabolic stability and potency. Consequently, the purity and concentration of this intermediate must be meticulously controlled to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity.[1]
The objective of this work was to develop and validate a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products. A stability-indicating method is one that can accurately measure the active ingredient in the presence of its degradation products, a critical requirement for shelf-life determination and formulation development.
Strategic Method Development
The development of a successful HPLC method is a systematic process, beginning with an understanding of the analyte's properties and culminating in a robust and validated procedure.
Analyte Characterization and Initial Parameter Selection
This compound is a moderately polar aromatic amine. Its structure, featuring a benzene ring, an amino group, and a halogenated ether, dictates its chromatographic behavior.
-
Stationary Phase Selection: Reversed-phase chromatography is the logical choice for retaining and separating moderately polar compounds.[2] The initial screening should include columns with varying hydrophobicity and selectivity. A standard C18 column is a common starting point due to its versatility.[3] However, given the aromatic and halogenated nature of the analyte, phases offering alternative selectivities, such as Phenyl-Hexyl or FluoroPhenyl, were also considered. These phases can provide enhanced resolution through π-π and dipole-dipole interactions.[4]
-
Mobile Phase Selection: A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous component is standard for reversed-phase HPLC.[5] Acetonitrile was chosen as the primary organic solvent due to its lower viscosity and favorable UV transparency. To ensure consistent peak shape and retention time for the basic aniline moiety, pH control of the mobile phase is crucial. A buffer with a pKa within ±1 unit of the desired pH should be selected.[6] Given that the pKa of aniline is approximately 4.6, a mobile phase pH around 3.0, achieved with a phosphate or formate buffer, would ensure the amine is in its protonated, more polar form, leading to predictable retention.
-
Detection Wavelength: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended for method development.[7][8] It allows for the simultaneous acquisition of spectra across a range of wavelengths, facilitating the determination of the optimal detection wavelength (λmax) and aiding in peak purity assessment. Aniline and its derivatives typically exhibit strong UV absorbance in the 230-280 nm range. A preliminary scan of this compound indicated a λmax of approximately 240 nm, which was selected for quantification to ensure high sensitivity.
Diagram 1: HPLC Method Development Workflow
This diagram illustrates the systematic approach taken to develop the HPLC method, from initial analyte assessment to final method optimization.
A flowchart of the systematic HPLC method development process.
Chromatographic Optimization
Initial screening on a C18 column with a simple acetonitrile/water gradient revealed adequate retention but some peak tailing. To improve peak shape and resolution from potential impurities, the following parameters were systematically optimized.
-
Mobile Phase pH: The mobile phase pH was adjusted to 3.0 using 20 mM potassium phosphate buffer. This ensured the aniline group was fully protonated, minimizing interactions with residual silanols on the stationary phase and resulting in a more symmetrical peak.
-
Gradient Elution: A gradient elution program was developed to ensure adequate retention of the main peak while allowing for the elution of any more hydrophobic impurities within a reasonable run time. The gradient was optimized to provide a resolution (Rs) of greater than 2.0 between the main peak and any adjacent peaks.
-
Column Temperature: The column temperature was maintained at 30 °C. This provided stable retention times and improved peak efficiency without risking thermal degradation of the analyte.
Final Optimized Method
The culmination of the development process is a robust and reliable set of chromatographic conditions.
| Parameter | Optimized Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-70% B; 15-17 min: 70% B; 17-17.1 min: 70-30% B; 17.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 240 nm |
| Injection Vol. | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (70:30 v/v) |
Method Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The developed method was validated according to the ICH Q2(R2) guidelines.[2]
System Suitability
Before commencing validation experiments, system suitability was established to ensure the chromatographic system was performing adequately.
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 2.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the retention time of the analyte.
-
Analyze a sample of this compound that has been subjected to forced degradation (see Section 4).
-
Assess the resolution between the analyte peak and the closest eluting degradation peak.
-
Perform peak purity analysis on the analyte peak in the stressed sample using the PDA detector to confirm spectral homogeneity.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.
-
Resolution (Rs) between the analyte and any adjacent peak must be > 2.0.
-
The peak purity index should be greater than 990.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[12]
Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should not be significantly different from zero |
Accuracy (Trueness)
Accuracy is the closeness of the test results obtained by the method to the true value.[12] It is typically assessed by a recovery study.
Protocol:
-
Prepare a placebo (matrix without the analyte) if applicable.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of this compound standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Protocol (Repeatability - Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both studies.
| Parameter | Acceptance Criteria |
| Repeatability RSD | ≤ 2.0% |
| Intermediate Precision RSD | ≤ 2.0% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Introduce small, deliberate changes to the optimized method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
Parameters to Vary:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
Wavelength (± 2 nm)
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in results should not be significant compared to the nominal conditions.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[13] They involve subjecting the analyte to stress conditions more severe than accelerated stability testing to generate degradation products.
Stress Conditions Protocol
Protocol:
-
Prepare solutions of this compound (approx. 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80 °C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution and injection.
-
Analyze all samples using the developed HPLC method.
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be postulated. The aniline moiety is susceptible to oxidation, while the ether linkage can undergo hydrolysis, particularly under acidic or basic conditions. The carbon-halogen bonds may be susceptible to photolytic cleavage.
-
Hydrolysis: Acid or base-catalyzed cleavage of the ether bond could lead to the formation of 4-aminophenol and chlorodifluoromethanol (which would be unstable).[6][14]
-
Oxidation: The primary amine group is prone to oxidation, potentially forming nitroso, nitro, or polymeric species like azoxybenzene derivatives.
-
Photolysis: UV exposure could induce homolytic cleavage of the C-Cl or C-F bonds, or degradation of the aromatic ring.
Diagram 2: Potential Forced Degradation Pathways
This diagram illustrates the likely degradation products of this compound under various stress conditions.
Proposed degradation pathways for this compound.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The forced degradation studies confirm its stability-indicating nature, showing effective separation of the parent compound from its degradation products. This method is, therefore, suitable for routine quality control analysis and for stability studies of this compound in both bulk drug substance and formulated products.
References
-
SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Practical HPLC Method Development, 2nd Edition. Wiley. Retrieved from [Link]
-
Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]
-
Xie, P., et al. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences, 24(5), 885-891. Retrieved from [Link]
-
AIP Publishing. (2017). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings. Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]
-
MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Farmatel. (n.d.). Selecting Buffer pH in Reversed-Phase HPLC. Retrieved from [Link]
-
Inchem.org. (2004). Aliphatic and Aromatic Ethers. Retrieved from [Link]
-
IntuitionLabs via YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Anjalin, M., et al. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved from [Link]
-
Zhou, Y., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PMC. Retrieved from [Link]
-
LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Kim, Y. H., & Engesser, K. H. (2004). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology, 70(7), 4398–4401. Retrieved from [Link]
-
Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolytic Degradation. Retrieved from [Link]
-
Kim, Y. H., & Engesser, K. H. (2004). Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151, isolated from diethyl ether-containing enrichment cultures. PubMed. Retrieved from [Link]
-
Cai, Z., et al. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters, 268(1), 59-65. Retrieved from [Link]
-
Lanyi, I., & Ujhelyi, P. (1989). Thermal decomposition kinetics of some aniline complexes of zinc group metals. Journal of Thermal Analysis, 35(4), 1199-1209. Retrieved from [Link]
-
Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-20. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
Kouras, A., et al. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. ResearchGate. Retrieved from [Link]
-
Cai, Z., et al. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. FEMS Microbiology Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation. Retrieved from [Link]
-
J-Stage. (n.d.). Degradation of aniline by pulsed discharge plasma in hydrothermal conditions. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
Sources
- 1. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Photobiodegradation of Halogenated Aromatic Pollutants [research.amanote.com]
- 4. Aniline degradation by electrocatalytic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation of 4-chloroaniline by bacteria enriched from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 4-(Chlorodifluoromethoxy)aniline in Next-Generation Agrochemical Design
Abstract
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally conscious crop protection agents. Within the vast landscape of chemical synthesis, fluorinated organic compounds have emerged as a cornerstone of modern agrochemical research, offering unique physicochemical properties that translate to superior biological activity. This technical guide delves into the strategic application of a key fluorinated building block, 4-(Chlorodifluoromethoxy)aniline (CAS No. 39065-95-7), in the conceptualization and development of advanced agrochemicals. We will explore the synthesis of this vital intermediate, its incorporation into fungicidal scaffolds, and provide detailed, field-proven protocols for the synthesis and biological evaluation of derived compounds. This document is intended for researchers, chemists, and crop protection specialists engaged in the discovery and development of next-generation pesticides.
Introduction: The Significance of the Chlorodifluoromethoxy Moiety
This compound is an aromatic amine distinguished by the presence of a chlorodifluoromethoxy (-OCF₂Cl) group. This particular substituent is of high interest in agrochemical design for several key reasons. The incorporation of fluorine atoms into a molecule can dramatically alter its properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.[1] The chlorodifluoromethoxy group, in particular, offers a unique combination of electronic and steric properties that can enhance the efficacy and persistence of the final agrochemical product.[2][3]
The aniline functional group provides a versatile reactive handle for a wide array of chemical transformations, allowing for the integration of the 4-(chlorodifluoromethoxy)phenyl moiety into diverse agrochemical classes, including fungicides, insecticides, and herbicides.[2][3] This guide will provide a detailed exploration of its application, beginning with the synthesis of the core molecule itself.
Synthesis of the Core Intermediate: this compound
The reliable and scalable synthesis of this compound is a prerequisite for its use in agrochemical development. A common industrial approach involves a multi-step process starting from trichloromethoxybenzene.[2]
Protocol 1: Synthesis of this compound
This protocol outlines a three-step synthesis adapted from patented industrial processes.[2]
Step A: Selective Fluorination of Trichloromethoxybenzene
-
Reaction Setup: In a suitable pressure reactor, charge trichloromethoxybenzene.
-
Fluorination: Introduce hydrogen fluoride (HF) into the reactor. The reaction is typically carried out in the absence of a solvent, with excess HF serving as the reaction medium.
-
Catalysis: A catalyst, such as a perfluorinated sulfonic acid fluoride, is used to promote selective fluorination.
-
Reaction Conditions: The reaction is run under pressure and at a controlled temperature to facilitate the conversion to chlorodifluoromethoxybenzene.
-
Work-up: Upon completion, the excess HF is carefully recovered. The crude product, chlorodifluoromethoxybenzene, is purified by distillation.
Step B: Nitration of Chlorodifluoromethoxybenzene
-
Reaction Setup: In a reaction vessel equipped for temperature control, charge sulfuric acid.
-
Addition of Starting Material: Add the chlorodifluoromethoxybenzene from Step A to the sulfuric acid.
-
Nitration: A nitrating mixture (a blend of nitric acid and sulfuric acid) is added dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction is monitored by a suitable technique (e.g., GC-MS) until the starting material is consumed.
-
Work-up: The reaction mixture is carefully quenched with water, and the organic layer containing 4-(chlorodifluoromethoxy)nitrobenzene is separated, washed, and dried.
Step C: Hydrogenation of 4-(Chlorodifluoromethoxy)nitrobenzene
-
Reaction Setup: In a hydrogenation reactor, charge the 4-(chlorodifluoromethoxy)nitrobenzene from Step B, a suitable solvent (e.g., ethyl acetate), and a hydrogenation catalyst (e.g., Raney Nickel or Platinum on carbon).
-
Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is agitated at a controlled temperature and pressure.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen.
-
Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[2]
Diagram 1: Synthesis of this compound
Caption: A three-step synthesis of this compound.
Application in Fungicide Development: The Benzophenone Class
The 4-(chlorodifluoromethoxy)phenyl moiety is a valuable pharmacophore for a new class of fungicides known as benzophenones.[4][5] The commercial fungicide metrafenone is a key example of this class.[6] These fungicides have a unique mode of action, making them effective against pathogens that have developed resistance to other fungicides.[5]
Mechanism of Action of Benzophenone Fungicides
Benzophenone fungicides disrupt the normal development of pathogenic fungi.[4] Their primary target is the fungal cytoskeleton, specifically the actin proteins.[6] By binding to actin, these fungicides interfere with crucial cellular processes, including:
-
Spore germination and appressoria formation: They prevent the fungus from successfully penetrating the host plant tissue.[4][5]
-
Hyphal morphogenesis: They cause profound alterations in the shape and growth of fungal hyphae, inhibiting the spread of the infection.[4][6]
This unique mechanism of action means that benzophenones do not exhibit cross-resistance with other major fungicide classes, such as strobilurins or azoles.[4]
Diagram 2: Mechanism of Action of Benzophenone Fungicides
Caption: Benzophenone fungicides disrupt the fungal actin cytoskeleton.
Proposed Synthesis of a 4-Chloro-4'-(chlorodifluoromethoxy)benzophenone Fungicide
While direct synthesis from this compound is not widely published, a plausible and chemically sound route can be proposed utilizing well-established organic reactions. A one-pot synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone has been reported starting from 4-(trichloromethoxy)benzoyl chloride.[7] Here, we propose a pathway to a similar benzophenone structure starting from our core intermediate, this compound.
Protocol 2: Proposed Synthesis of a Benzophenone Fungicide
Step A: Diazotization of this compound
-
Reaction Setup: In a reaction vessel cooled to 0-5 °C, dissolve this compound in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Addition of Nitrite: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.
-
Reaction Monitoring: The completion of the reaction can be tested by the immediate blue color formation on starch-iodide paper.
Step B: Sandmeyer-type Reaction to form 4-(Chlorodifluoromethoxy)benzoyl Halide
-
Preparation of Catalyst: In a separate vessel, prepare a solution of a copper(I) halide (e.g., CuCl or CuBr) in the corresponding hydrohalic acid.
-
Carbonylation: The diazonium salt solution from Step A is then subjected to a carbonylation reaction. This can be achieved under various conditions, often involving a palladium catalyst and carbon monoxide gas, to form the corresponding benzoyl halide. This is a complex step and would require significant optimization.
Step C: Friedel-Crafts Acylation
-
Reaction Setup: In a reaction vessel under an inert atmosphere, add a suitable solvent (e.g., dichloromethane) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Addition of Reactants: Add chlorobenzene to the vessel, followed by the slow addition of the 4-(chlorodifluoromethoxy)benzoyl halide from Step B.
-
Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) until completion.
-
Work-up: The reaction is quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, 4-chloro-4'-(chlorodifluoromethoxy)benzophenone, is purified by recrystallization or column chromatography.
Diagram 3: Proposed Synthesis of a Benzophenone Fungicide
Caption: A proposed synthetic route to a benzophenone fungicide.
Protocols for Biological Evaluation
Once a novel compound is synthesized, its biological activity must be assessed. The following are generalized protocols for evaluating the insecticidal and fungicidal efficacy of new chemical entities.
Protocol 3: Insecticidal Bioassay (Leaf-Dip Method)
This method is suitable for assessing the toxicity of a compound to leaf-eating insects.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
Treatment of Leaves: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set period (e.g., 10-30 seconds).
-
Drying: Allow the solvent to evaporate from the leaves at room temperature.
-
Insect Exposure: Place the treated leaves into petri dishes or other suitable containers. Introduce a known number of test insects (e.g., 10-20 larvae) into each container.
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, light).
-
Mortality Assessment: Record insect mortality at set time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal concentration (e.g., LC₅₀) using probit analysis.
Protocol 4: Fungicidal Bioassay (In Vitro Mycelial Growth Inhibition)
This method assesses the ability of a compound to inhibit the growth of a target fungus.
-
Preparation of Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and sterilize it.
-
Incorporation of Test Compound: While the medium is still molten, add the test compound (dissolved in a small amount of solvent) to achieve a range of final concentrations. Pour the amended media into petri dishes.
-
Inoculation: Place a small plug of mycelium from an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates under optimal growth conditions for the fungus.
-
Growth Measurement: After a set incubation period, measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of growth inhibition relative to a control (medium with solvent only). Determine the effective concentration (e.g., EC₅₀) for growth inhibition.
Data Summary
The following table provides a hypothetical summary of data that would be generated from the biological assays described above.
| Compound ID | Target Organism | Assay Type | LC₅₀ / EC₅₀ (ppm) |
| BZP-CF2Cl-01 | Plutella xylostella | Leaf-Dip | 1.5 |
| BZP-CF2Cl-01 | Blumeria graminis | Mycelial Growth | 0.8 |
| Control | Plutella xylostella | Leaf-Dip | >100 |
| Control | Blumeria graminis | Mycelial Growth | >100 |
Conclusion
This compound represents a highly valuable and versatile building block for the development of novel agrochemicals. The unique properties imparted by the chlorodifluoromethoxy group can lead to the discovery of active ingredients with enhanced efficacy, metabolic stability, and novel modes of action. The synthetic pathways and biological evaluation protocols detailed in this guide provide a framework for researchers to explore the potential of this and other fluorinated intermediates in the ongoing effort to secure global food production through innovative crop protection solutions.
References
- CN104119238A - Preparation method for this compound - Google Patents.
-
Opalski, K. S., et al. (2006). Microscopy Reveals Disease Control Through Novel Effects on Fungal Development: A Case Study With an Early-Generation Benzophenone Fungicide. Pest Management Science, 62(5), 391-401. Available at: [Link]
-
GREENTREE CHEMICAL. (2023). Benzophenone fungicide—Metrafenone. Available at: [Link]
-
Toquin, V., et al. (2006). Microscopy reveals disease control through novel effects on fungal development: A case study with an early-generation benzophenone fungicide. ResearchGate. Available at: [Link]
-
Suwiński, J., et al. (2009). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. Available at: [Link]
- Vertex AI Search. (2024). Leveraging 4-[Chloro(difluoro)
-
Wikipedia. (2024). Benzophenone. Available at: [Link]
-
IP.com. (2006). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4'-chloro-4-hydroxybenzophenone. Available at: [Link]
-
Lee, H. J., et al. (2018). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 23(11), 2886. Available at: [Link]
- International Journal of Research in Applied Science and Engineering Technology. (2020). A New Method for Synthesis of 4-Chloro,4'-Hydroxy Benzophenone. IJRASET, 8(4).
- Jeschke, P. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 198, 1-13.
Sources
- 1. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Microscopy reveals disease control through novel effects on fungal development: a case study with an early-generation benzophenone fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. greentreechem.com [greentreechem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Robust and Accurate Bioanalysis of an Aniline-Containing Pharmaceutical Agent Using a Deuterated Aniline Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative bioanalysis of a hypothetical aniline-containing pharmaceutical agent, "Anilo-drug," in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To counteract variability in sample preparation and mitigate matrix effects, a deuterated aniline internal standard (Aniline-d5) is employed. The methodology described herein provides a robust, accurate, and precise workflow suitable for pharmacokinetic and toxicokinetic studies, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[1][2][3][4][5] We detail the rationale behind the selection of a stable isotope-labeled (SIL) internal standard, provide a step-by-step protocol for sample preparation using protein precipitation, outline optimized LC-MS/MS parameters, and present a comprehensive guide to method validation.
Introduction: The Imperative for a Reliable Internal Standard in LC-MS/MS Bioanalysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6][7] A key application is the precise measurement of drug concentrations in complex biological matrices like plasma or serum. However, the accuracy of these measurements can be compromised by several factors, including variability in sample preparation, fluctuations in instrument performance, and, most notably, the "matrix effect."[8][9][10]
The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the biological sample.[8][9][11][12] This phenomenon can lead to inaccurate and imprecise results, jeopardizing the integrity of clinical and preclinical study data.[12] To ensure data reliability, an internal standard (IS) is incorporated into the analytical workflow.[13][14][15] The IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, theoretically experiencing the same analytical variations as the analyte.[14][16][17]
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[18][19][20][21][22] SILs, such as deuterated compounds, are chemically and physically almost identical to the analyte.[23][24] This near-identical nature ensures they co-elute during chromatography and exhibit the same behavior during sample extraction and ionization in the mass spectrometer's source.[18][25] By tracking the analyte so closely, a SIL-IS provides the most effective compensation for matrix effects and other procedural variabilities.[25]
Experimental Design & Rationale
Analyte and Internal Standard
-
Analyte: Anilo-drug (Hypothetical Structure: C₁₅H₁₅N₃O₂, MW: 285.30)
-
Internal Standard (IS): Aniline-d5 (C₆D₅NH₂, MW: 98.18)
Rationale: Aniline-d5 is selected as the IS because it shares the core aniline structure with the analyte, Anilo-drug. This structural similarity is crucial for mimicking the analyte's behavior during ionization. While not a complete isotopic analog of the entire drug molecule, the deuterated core structure is expected to track the analyte effectively, especially in compensating for matrix effects related to the ionization of the aniline functional group. This approach is a practical alternative when a fully labeled analyte standard is prohibitively expensive or difficult to synthesize.[20] The deuterium labeling provides a distinct mass-to-charge ratio (m/z) that is easily resolved from the unlabeled analyte by the mass spectrometer.[21][23]
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.[27][28] This technique involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate proteins, which are a major source of matrix interference.[29] While less exhaustive in removing interferences compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the use of a robust SIL-IS like Aniline-d5 effectively compensates for residual matrix effects.[10][30]
LC-MS/MS Analysis: Multiple Reaction Monitoring (MRM)
Rationale: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity for quantitative analysis.[31][32][33] MRM involves two stages of mass filtering: the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest), and the third quadrupole (Q3) selects a specific product ion formed by fragmentation of the precursor in the collision cell (Q2).[34] This specific precursor-to-product ion transition is unique to the target molecule, effectively filtering out background noise and enhancing the signal-to-noise ratio.[33][35]
Detailed Protocols
Preparation of Stock and Working Solutions
-
Anilo-drug Stock Solution (1 mg/mL): Accurately weigh 10 mg of Anilo-drug reference standard and dissolve in 10 mL of methanol.
-
Aniline-d5 (IS) Stock Solution (1 mg/mL): Dissolve 10 mg of Aniline-d5 in 10 mL of methanol.
-
Anilo-drug Working Solutions: Prepare serial dilutions of the Anilo-drug stock solution with 50:50 methanol:water to create working solutions for calibration standards and QCs.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Preparation of Calibration Standards and Quality Controls
-
Prepare calibration curve (CC) standards by spiking appropriate amounts of the Anilo-drug working solutions into blank human plasma to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples in blank human plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (1 ng/mL)
-
Low QC: 3 ng/mL
-
Mid QC: 75 ng/mL
-
High QC: 750 ng/mL
-
Sample Preparation Protocol
-
Aliquot 50 µL of plasma samples (blank, CCs, QCs, and unknown study samples) into 1.5 mL microcentrifuge tubes.
-
Add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrument Parameters
| LC Parameters | |
| System | Shimadzu Nexera X2 or equivalent |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS/MS Parameters | |
| System | SCIEX Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 60 psi |
| CAD Gas | Medium |
| MRM Transitions | | | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | Anilo-drug | 286.1 | 150.1 | 25 | | Aniline-d5 (IS) | 99.1 | 70.1 | 22 |
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the analyte peak area to the IS peak area.[16][36][37] A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.[38][39][40][41][42] A weighted (1/x²) linear regression is typically applied to the calibration curve to determine the concentrations of QCs and unknown samples.
Bioanalytical Method Validation
The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, EMA Guideline on bioanalytical method validation).[1][2][4] Key validation parameters include:
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. | Ensures the method can differentiate the analyte from endogenous matrix components. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of CCs must be within ±15% of nominal (±20% at LLOQ). | Defines the concentration range over which the assay is accurate and precise. |
| Accuracy & Precision | Intra-day & Inter-day: Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels. | Assesses the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). |
| Matrix Effect | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of plasma should be ≤ 15%. | Quantifies the effect of the matrix on ionization.[8][11] The SIL-IS is expected to track and correct for this effect. |
| Recovery | Should be consistent and reproducible, but does not need to be 100%. Assessed at Low, Mid, and High QC levels. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. | Ensures the analyte is stable throughout the sample lifecycle. |
Troubleshooting
| Issue | Potential Cause | Troubleshooting Step |
| Inconsistent IS Peak Area [17][37][43] | Inconsistent sample preparation; IS solution degradation; Pipetting error. | Review pipetting technique. Prepare fresh IS working solution. Check autosampler for injection consistency. |
| High Matrix Effect | Inefficient sample cleanup; Co-elution of interfering species (e.g., phospholipids). | Optimize chromatographic gradient to better separate analyte from interferences. Consider a more rigorous sample cleanup like LLE or SPE.[27][30] |
| Poor Linearity | Saturation of detector at high concentrations; Inappropriate weighting factor. | Extend the LC gradient. Check for detector saturation. Evaluate different regression weighting models (e.g., 1/x). |
| Analyte/IS Peak Tailing | Column degradation; Incompatible mobile phase pH. | Replace the analytical column. Ensure mobile phase pH is appropriate for the analyte's pKa. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of an aniline-containing compound in human plasma. The strategic use of a deuterated aniline internal standard is shown to be a highly effective approach to compensate for analytical variability and matrix effects, ensuring the generation of accurate and reliable bioanalytical data. The detailed protocols for sample preparation, instrument operation, and method validation offer a clear framework for researchers in drug development to implement this methodology in a regulated environment.
References
- Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Retrieved from [Link]
-
Mei, H. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]
-
Xue, Y. J. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Gu, M., et al. (2012). Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics. PubMed. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.. Retrieved from [Link]
-
Xu, R., & Nemes, P. (2020). Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Biotage. Retrieved from [Link]
-
Vissers, J. P. C., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Institutes of Health. Retrieved from [Link]
-
Sangster, T., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Deuterated and Carbon-13 Labeled Anilines in Bioanalytical Research. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]
-
Sreenivasan, U., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
Certara. (2014). Bioanalytical Calibration Curves. Certara. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of MRM/PRM Techniques. MtoZ Biolabs. Retrieved from [Link]
-
Wright, M. J., et al. (2016). Multiple Reaction Monitoring with Multistage Fragmentation (MRM3) Detection Enhances Selectivity for LC-MS/MS Analysis of Plasma Free Metanephrines. Clinical Chemistry. Retrieved from [Link]
-
Kratochwil, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]
-
Sreenivasan, U., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. Retrieved from [Link]
-
Shimadzu. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. Retrieved from [Link]
-
Brewer, E. (2009). Introduction to calibration curves in bioanalysis. PubMed. Retrieved from [Link]
-
Bioanalysis Zone. (2020). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. Bioanalysis Zone. Retrieved from [Link]
-
The Analytical Scientist. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. Retrieved from [Link]
-
LGC Group. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. Retrieved from [Link]
-
Islam, R., et al. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Retrieved from [Link]
-
Brewer, E., & Bollin, E. (2009). Introduction to Calibration Curves in Bioanalysis. ResearchGate. Retrieved from [Link]
-
Lee, M. S. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. SciSpace. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. Retrieved from [Link]
-
Brewer, E., & Bollin, E. (2009). Introduction to calibration curves in bioanalysis. Semantic Scholar. Retrieved from [Link]
-
Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. Lab Manager. Retrieved from [Link]
-
Patil, S., & Bhosale, A. (2019). Bioanalysis by LC-MS/MS: A review. International Journal of Chemistry Studies. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on Bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
Taylor, P. J. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. National Institutes of Health. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]
-
International Council for Harmonisation. (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. ICH. Retrieved from [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards. KCAS Bio. Retrieved from [Link]
Sources
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. nebiolab.com [nebiolab.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nebiolab.com [nebiolab.com]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 16. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [pubmed.ncbi.nlm.nih.gov]
- 21. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 22. crimsonpublishers.com [crimsonpublishers.com]
- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 24. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 25. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 26. nbinno.com [nbinno.com]
- 27. researchgate.net [researchgate.net]
- 28. opentrons.com [opentrons.com]
- 29. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chromatographyonline.com [chromatographyonline.com]
- 31. Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Advantages and Disadvantages of MRM/PRM Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 33. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 34. youtube.com [youtube.com]
- 35. academic.oup.com [academic.oup.com]
- 36. youtube.com [youtube.com]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. certara.com [certara.com]
- 39. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Introduction to calibration curves in bioanalysis. | Semantic Scholar [semanticscholar.org]
- 42. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 43. bioanalysis-zone.com [bioanalysis-zone.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chlorodifluoromethoxy)aniline
Welcome to the technical support center for the synthesis of 4-(Chlorodifluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.
Introduction: Navigating the Synthesis
This compound is a key building block in the development of various pharmaceuticals, notably as an intermediate for certain kinase inhibitors used in oncology.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can lead to low yields and difficult purifications. The most common and direct laboratory approach involves the introduction of the chlorodifluoromethoxy group onto a 4-aminophenol backbone. However, a multi-step industrial route starting from trichloromethoxybenzene also exists.[1][2]
This guide will focus primarily on the more direct route from 4-aminophenol derivatives, as it is the most common area for laboratory-scale troubleshooting and optimization.
Troubleshooting Guide & Core Concepts (Q&A)
This section addresses the most frequent challenges encountered during the synthesis. Each answer is framed to provide not just a solution, but a mechanistic understanding of the problem.
Question 1: My overall yield is consistently low (< 50%). What are the most likely causes?
Low yield is the most common complaint and typically stems from one of three areas: instability of the starting material, inefficient generation or reaction of the difluorocarbene intermediate, or side reactions.
Answer: Let's break down the probable causes. The synthesis is best considered as a three-stage workflow: 1) Protection of the aniline, 2) Chlorodifluoromethoxylation, and 3) Deprotection. A failure in any of these stages will cripple the overall yield.
-
Starting Material Oxidation: 4-Aminophenol is highly susceptible to oxidation, which is visually indicated by a discoloration from a white or off-white powder to shades of brown or purple.[3] Oxidized starting material will not react correctly and will generate impurities.
-
Solution: Always use high-purity, colorless 4-aminophenol. If its purity is suspect, recrystallize it from hot water before use.[3] The amino group makes the aromatic ring highly activated and prone to oxidation; this is why an initial protection step is critical.
-
-
Inefficient Chlorodifluoromethoxylation: This is the core of the synthesis and the most frequent point of failure. The reaction typically proceeds via the reaction of a phenoxide with difluorocarbene (:CF2), which is generated in situ.
-
Mechanism: A strong base deprotonates the phenol, and also reacts with the chlorodifluoromethane source (e.g., CHClF₂) to generate the highly reactive difluorocarbene. A phase-transfer catalyst (PTC) is essential to bring the aqueous base and the organic substrate together.[4]
-
Common Failures:
-
Poor Carbene Generation: Insufficient base strength or concentration.
-
Poor Phase Transfer: Incorrect choice or insufficient amount of PTC.
-
Hydrolysis of Carbene: Difluorocarbene can be quenched by water if not rapidly trapped by the phenoxide.
-
-
-
Side Reactions: The highly activated aromatic ring and the presence of a nucleophilic amine (if unprotected) create opportunities for undesired reactions.
-
N-Alkylation: The amine nitrogen can compete with the phenoxide oxygen for the difluorocarbene, leading to N-difluoromethylated byproducts.
-
Ring Halogenation: Under certain conditions, especially with excess chlorine sources, electrophilic halogenation of the activated ring can occur.[5]
-
The following diagram illustrates a recommended workflow designed to mitigate these issues, particularly the side reactions involving the amine group.
Caption: Recommended 3-stage synthesis workflow.
Question 2: How do I choose the optimal Phase-Transfer Catalyst (PTC) and solvent?
Answer: The choice of PTC is critical for shuttling the hydroxide or phenoxide anion from the aqueous phase into the organic phase where the reaction occurs.[6] The efficiency of this transfer directly impacts reaction rate and yield.
-
PTC Selection: Quaternary ammonium salts are the most common and cost-effective choice. The lipophilicity of the catalyst is key.
-
Tetrabutylammonium Bromide (TBAB): A workhorse PTC. Highly effective and a good starting point for optimization.[6]
-
Benzyltriethylammonium Chloride (TEBAC): Another excellent, commonly used option.[4]
-
Aliquat 336 (Tricaprylylmethylammonium chloride): More lipophilic, which can be advantageous in less polar organic solvents, but may be harder to remove during workup.
-
-
Solvent Selection: The organic solvent must effectively dissolve the protected starting material but be immiscible with the concentrated aqueous base.
-
Dichloromethane (DCM) or Chloroform: Often used, but their reaction with base can also generate carbenes, potentially complicating the reaction.[7] Chloroform, in particular, can lead to dichlorocarbene formation.
-
Toluene: A good, relatively non-polar choice that is stable under these conditions.
-
Tetrahydrofuran (THF): While water-miscible, it can be used in biphasic systems with saturated brine/concentrated base. Its ability to dissolve both polar and non-polar species can be beneficial.
-
| Parameter | Recommendation | Rationale |
| PTC Type | Tetrabutylammonium Bromide (TBAB) | Excellent balance of reactivity, cost, and ease of removal. |
| PTC Loading | 1-5 mol% | Sufficient to facilitate phase transfer without complicating purification. |
| Solvent | Toluene | Good substrate solubility and inertness to the reaction conditions. |
| Aqueous Phase | 50% w/w NaOH | A high concentration is needed to efficiently generate difluorocarbene. |
Question 3: I am observing a significant amount of an apolar impurity during my O-alkylation step. What could it be?
Answer: If you have correctly protected the amine group, the most likely apolar impurity is a product of carbene self-insertion or reaction with the solvent. However, a more common issue arises from the phenoxide itself.
The Fries Rearrangement: While less common under these specific conditions, related rearrangements can occur, especially if the reaction temperature is too high.
Dimerization/Oligomerization: The phenoxide can be susceptible to oxidative coupling, forming biphenyl-type structures, although this is more prevalent with unprotected phenols.
A more probable cause is an issue with the carbene source. If using a reagent like sodium chlorodifluoroacetate, incomplete decomposition or side reactions of the reagent itself can lead to byproducts.[8]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 0-10 °C) to minimize side reactions.
-
Ensure Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon to prevent oxygen-driven side reactions. 4-aminophenol derivatives are sensitive to air oxidation.[3]
-
Analyze the Byproduct: Isolate the impurity and characterize it (e.g., by GC-MS, NMR) to confirm its structure. This is the most definitive way to diagnose the problem. A common analytical method for separating the main compound and related impurities is HPLC.[9]
The following decision tree can help diagnose the source of low yield.
Caption: Troubleshooting Decision Tree for Low Yield.
Optimized Experimental Protocol
This protocol details the recommended 3-stage synthesis, incorporating best practices to maximize yield and purity.
Stage 1: Acetylation of 4-Aminophenol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-aminophenol (10.91 g, 100 mmol).
-
Reaction: Add 50 mL of deionized water. While stirring, add acetic anhydride (11.2 mL, 110 mmol) portion-wise over 10 minutes. The reaction is exothermic.
-
Crystallization: Stir the mixture for 30 minutes. The product, 4-acetamidophenol (paracetamol), will begin to precipitate. Cool the flask in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the white solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
-
Expected Outcome: A white crystalline solid. Yield: 90-95%. This intermediate is stable and can be stored.
Stage 2: O-Chlorodifluoromethoxylation
-
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood. Chlorodifluoromethane is a gas and a potential asphyxiant. The reaction can be exothermic.
-
Setup: To a 500 mL three-neck flask fitted with a mechanical stirrer, a thermometer, and a gas inlet tube, add 4-acetamidophenol (15.1 g, 100 mmol), tetrabutylammonium bromide (TBAB, 1.61 g, 5 mmol), and toluene (150 mL).
-
Base Addition: Add 50% aqueous sodium hydroxide (100 mL) and cool the vigorously stirred mixture to 5-10 °C in an ice-water bath.
-
Gas Introduction: Bubble chlorodifluoromethane (CHClF₂) gas through the mixture via the gas inlet tube at a steady rate. Monitor the internal temperature closely, ensuring it does not exceed 15 °C.
-
Monitoring: Follow the reaction progress by TLC or LC-MS by quenching a small aliquot with dilute HCl and extracting with ethyl acetate. The reaction is typically complete in 2-4 hours.
-
Workup: Once the starting material is consumed, stop the gas flow. Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 4-(Chlorodifluoromethoxy)acetanilide.
Stage 3: Amide Hydrolysis (Deprotection)
-
Setup: To the crude product from Stage 2, add 100 mL of ethanol and 100 mL of 6 M hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, or until TLC/LC-MS confirms the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Final Purification: Concentrate the solution under reduced pressure. The resulting crude oil or solid can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.[1]
-
Expected Outcome: A pale-yellow to brown liquid.[10] Overall yield from 4-acetamidophenol: 60-75%.
Frequently Asked Questions (FAQs)
-
Q: Can I perform the O-alkylation directly on 4-aminophenol without protecting the amine?
-
A: It is not recommended. The unprotected amine is a competing nucleophile that will react with the difluorocarbene, leading to a mixture of N-alkylated and O-alkylated products that are difficult to separate, significantly lowering the yield of the desired product.
-
-
Q: My final product is dark brown. What causes this and how can I fix it?
-
A: Aniline derivatives, especially those with electron-donating groups like an ether, are prone to air oxidation. The color is due to small amounts of oxidized oligomeric impurities. For many applications, this may not be an issue. For higher purity, you can perform a final purification step using activated carbon treatment followed by filtration through a pad of celite, or vacuum distillation. Store the final product under an inert atmosphere (N₂ or Ar) and in a refrigerator.[10]
-
-
Q: Are there alternatives to chlorodifluoromethane gas?
-
A: Yes. Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a stable, solid reagent that decomposes upon heating (typically in a polar aprotic solvent like DMF) to generate difluorocarbene.[8] This can be a more convenient and safer alternative to handling a gas, though it may require higher reaction temperatures.
-
References
- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
- CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy)
-
Reactions of Some Nitrogen Heterocycles with Chlorodifluoromethane under Conditions of Phase-Transfer Catalysis. - ResearchGate. (URL: [Link])
-
Difluoromethylation of Phenols - Organic Syntheses. (URL: [Link])
-
This compound,CAS No.39065-95-7. (URL: [Link])
-
4-Aminophenol - Wikipedia. (URL: [Link])
-
Phase transfer catalysts – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (URL: [Link])
-
This compound | C7H6ClF2NO | CID 572793 - PubChem. (URL: [Link])
-
Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography - PubMed. (URL: [Link])
-
Chloroform - Wikipedia. (URL: [Link])
-
Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline - PMC - NIH. (URL: [Link])
-
4-Aminophenol CAS 123-30-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. (URL: [Link])
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (URL: [Link])
-
Reactions of Phenols - Chemistry Steps. (URL: [Link])
-
Phenol reaction. (URL: [Link])
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - NIH. (URL: [Link])
-
Optimization of Aeration Rate—Low Cost but High Efficiency Operation of Aniline-Degrading Bioaugmentation Reactor - MDPI. (URL: [Link])
Sources
- 1. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 2. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 3. 4-Aminophenol CAS 123-30-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Chloroform - Wikipedia [en.wikipedia.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Simultaneous determination of paracetamol, chlorzoxazone, and related impurities 4-aminophenol, 4'-chloroacetanilide, and p-chlorophenol in pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 39065-95-7 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 4-(Chlorodifluoromethoxy)aniline
Introduction
Welcome to the technical support guide for the purification of 4-(Chlorodifluoromethoxy)aniline (CAS No. 39065-95-7). This molecule is a key building block and intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical sectors[1][2]. The purity of this aniline is paramount for the success of subsequent synthetic steps and the quality of the final product.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming common purification challenges. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols in a direct question-and-answer format.
Safety First: Handling this compound
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound presents significant health risks.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[3][4][5].
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (inspect gloves prior to use)[5][6].
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[6].
-
Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician[5].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[6].
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurity profile depends heavily on the synthetic route. A common synthesis involves the hydrogenation of 1-(chlorodifluoromethoxy)-4-nitrobenzene[1][7][8]. Based on this, likely impurities include:
-
Unreacted Starting Material: Residual 1-(chlorodifluoromethoxy)-4-nitrobenzene.
-
Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Raney Nickel, Pt/C)[7].
-
Solvent Residues: Ethyl acetate or other solvents used during the reaction or workup[1].
-
Oxidation/Degradation Products: Anilines are susceptible to air oxidation, leading to the formation of colored polymeric materials[9][10].
-
Isomeric Impurities: Depending on the regioselectivity of the preceding nitration step, other isomers of the nitro-precursor could be present, leading to isomeric aniline impurities after reduction[11].
Q2: My this compound is a pale yellow to brown liquid. Is this normal, and how can I decolorize it?
Freshly purified anilines are often colorless or very pale yellow[12][13]. The development of a yellow, red, or brown color is a classic sign of oxidation from exposure to air and light[9]. While a pale yellow color might be acceptable for some applications, darker colors indicate significant impurities.
Decolorization Strategy: The most common method is to treat a solution of the crude aniline with activated charcoal during the recrystallization process. The activated carbon has a high surface area that adsorbs the colored polymeric impurities, which are then removed by hot filtration[9][14].
Q3: What are the primary methods for purifying crude this compound?
The three most effective and commonly used techniques are:
-
Vacuum Distillation: Ideal for separating the target aniline from non-volatile impurities (like catalyst residues and polymers) or from solvents with significantly different boiling points. This method is explicitly mentioned in synthetic procedures for this compound[1][8].
-
Recrystallization: A powerful technique for removing impurities with different solubility profiles. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize.
-
Column Chromatography: A high-resolution technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel)[9]. This is particularly useful for separating isomeric impurities or when very high purity is required.
Q4: How do I choose the best purification method for my situation?
The choice depends on the nature of the impurities, the scale of the purification, and the required final purity. The following decision-making workflow can guide your choice.
Caption: General workflow for vacuum distillation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the crude this compound, filling it to no more than half its volume.
-
Applying Vacuum: Close the system and slowly apply vacuum. A typical target pressure for anilines is between 1-20 mmHg.
-
Heating: Once the target vacuum is stable, begin heating the distillation pot gently using a heating mantle. Ensure the contents are stirring to prevent bumping.
-
Fraction Collection: Collect a small initial fraction (fore-run) which may contain volatile impurities. As the temperature stabilizes at the expected boiling point (the predicted boiling point is 231.9°C at 760 mmHg, so it will be significantly lower under vacuum)[1][15], switch to a clean receiving flask to collect the main product fraction.
-
Completion: Stop the distillation when the temperature starts to rise or drop, or when only a dark, tarry residue remains in the distillation flask.
-
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system with an inert gas (e.g., Nitrogen).
-
Storage: Transfer the purified, colorless liquid to a clean, dry, amber vial. Purge with inert gas before sealing and store in a cool, dark place.[15]
Protocol 2: Purification by Recrystallization
This protocol is effective if impurities have different solubilities than the target compound. The key is selecting an appropriate solvent system.
Solvent Selection
An ideal solvent should dissolve the aniline well when hot but poorly when cold. For halogenated anilines, mixed solvent systems are often effective.
| Solvent System | Rationale | Procedure Notes |
| Isopropanol/Water | Aniline is likely soluble in hot isopropanol. Water acts as an anti-solvent, forcing the pure aniline to crystallize upon cooling as polarity increases. | Dissolve crude product in a minimum of hot isopropanol. Add hot water dropwise until the solution turns cloudy, then add a few more drops of hot isopropanol to clarify. Allow to cool slowly. |
| Toluene/Hexane | Toluene's aromatic nature should dissolve the aniline well. Hexane acts as a non-polar anti-solvent. | Dissolve crude in a minimum of hot toluene. Add hexane dropwise until turbidity persists. Allow to cool. |
Step-by-Step Methodology:
-
Dissolution: Place the crude aniline in an Erlenmeyer flask. Add a minimal amount of the primary hot solvent (e.g., isopropanol) with stirring and gentle heating until the solid is fully dissolved.[16]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount (e.g., 1-2% by weight) of activated charcoal. Swirl and heat for a few minutes.[9]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids. This step must be done quickly to prevent premature crystallization.
-
Crystallization: If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes faintly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Purity Assessment
After purification, it is crucial to verify the purity of this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.
-
Gas Chromatography (GC): Provides quantitative purity data. A GC method using a flame ionization detector (FID) is suitable for separating aniline isomers and related impurities.[11][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities. ¹⁹F NMR is also highly valuable for fluorinated compounds.
-
Melting Point Analysis: If the compound is a solid at room temperature or can be solidified, a sharp, defined melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.
References
-
Capot Chemical. (2021). MSDS of this compound. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572793, this compound. [Link]
- Google Patents. (2014). CN104119238A - Preparation method for this compound.
- Google Patents. (2014). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
-
Reddit. (2014). Purify and dry aniline?. [Link]
-
LookChem. (n.d.). Purification of Aniline. [Link]
-
Sciencemadness Discussion Board. (2011). Aniline purification without steam distillation. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - this compound. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
Jeske, R. (2016). Recrystallization. YouTube. [Link]
-
Changzhou Guiding Bio-tech Co., Ltd. (n.d.). This compound,CAS No.39065-95-7. [Link]
-
Chemical e-data Search. (n.d.). CAS 39065-95-7 this compound. [Link]
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed 19F NMR for Fragment Screening. Journal of Medicinal Chemistry, 59(11), 5158–5171. [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
Sources
- 1. 4-(CHLORO-DIFLUORO-METHOXY)-PHENYLAMINE | 39065-95-7 [chemicalbook.com]
- 2. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. capotchem.com [capotchem.com]
- 7. CN104119238A - Preparation method for this compound - Google Patents [patents.google.com]
- 8. CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. tsijournals.com [tsijournals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | 39065-95-7 [sigmaaldrich.com]
- 14. scribd.com [scribd.com]
- 15. This compound | 39065-95-7 [sigmaaldrich.com]
- 16. youtube.com [youtube.com]
- 17. epa.gov [epa.gov]
Technical Support Center: Separation of Positional Isomers in Trifluoromethoxy Aniline Synthesis
Welcome to the technical support center for the synthesis and purification of trifluoromethoxy aniline. This guide is designed for researchers, chemists, and drug development professionals who encounter the critical challenge of separating positional isomers (ortho-, meta-, and para-) of trifluoromethoxy aniline. The structural similarity and nearly identical physical properties of these isomers make their separation a significant hurdle in achieving high-purity compounds essential for pharmaceutical and agrochemical applications.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established scientific principles and field-proven methodologies.
Troubleshooting Guide: Isomer Separation Issues
This section addresses common problems encountered during the purification of trifluoromethoxy aniline isomers.
Question: I am seeing poor to no separation between my ortho-, meta-, and para- trifluoromethoxy aniline isomers on my gas chromatography (GC) column. What should I do?
Answer:
This is a classic challenge due to the isomers' similar boiling points and polarities. The issue typically lies in suboptimal chromatographic conditions. Here is a systematic approach to troubleshoot this:
Potential Causes & Solutions:
-
Inappropriate Stationary Phase: The polarity of your GC column's stationary phase is the most critical factor. Non-polar phases (like a DB-1 or HP-5) may not provide sufficient selectivity.
-
Solution: Switch to a mid- to high-polarity stationary phase. A column with a trifluoropropyl stationary phase, such as an AT-210, is specifically designed for separating compounds with fluorine groups and has demonstrated success in resolving trifluoromethoxy aniline isomers.[1][2] The unique dipole interactions offered by such phases are essential for differentiating the subtle electronic differences between the ortho, meta, and para positions.
-
-
Suboptimal Temperature Program: A fast temperature ramp or an incorrect isothermal temperature will not allow for sufficient interaction with the stationary phase, leading to co-elution.
-
Incorrect Carrier Gas Flow Rate: If the flow rate is too high, analytes are swept through the column too quickly, preventing equilibrium and separation.
Question: My HPLC analysis shows co-elution of the desired trifluoromethoxy aniline isomer with a related impurity. How can I resolve this?
Answer:
Co-elution in High-Performance Liquid Chromatography (HPLC) suggests that the selectivity of your current method is insufficient to distinguish between your target isomer and the impurity.
Potential Causes & Solutions:
-
Insufficient Stationary Phase Selectivity: A standard C18 column separates primarily based on hydrophobicity. If your isomer and the impurity have similar hydrophobicities, a C18 phase may not resolve them.
-
Solution A (Alternative Phases): Explore alternative stationary phases that offer different separation mechanisms. A phenyl-hexyl column can provide pi-pi interactions, which can differentiate aromatic compounds. For more polar isomers, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent choice.[3]
-
Solution B (Cyclodextrin Phases): Cyclodextrin-based stationary phases, such as hydroxypropyl-β-cyclodextrin, offer shape selectivity.[4] These phases have a hydrophobic cavity and a hydrophilic exterior, allowing them to separate isomers based on how well they fit into the cavity, a mechanism that is highly effective for positional isomers.
-
-
Mobile Phase Composition is Not Optimized: The organic modifier and additives in your mobile phase dictate the interaction between the analytes and the stationary phase.
-
Solution: Systematically vary the mobile phase. Try switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter selectivity. Adjusting the pH with a buffer (e.g., formic acid or phosphate buffer) can change the ionization state of the aniline amine group, significantly impacting retention and potentially resolving the co-elution.[3][5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for trifluoromethoxy aniline, and why do they produce isomeric mixtures?
A1: The most common synthesis strategies often involve the nitration of trifluoromethoxybenzene followed by reduction.[6] The nitration step is an electrophilic aromatic substitution, where the trifluoromethoxy group (-OCF3) directs incoming electrophiles (like the nitronium ion, NO2+) to the ortho and para positions. While the para position is typically favored due to less steric hindrance, a significant amount of the ortho isomer is often formed, leading to a mixture that must be separated downstream.[6] Other methods may involve the trifluoromethoxylation of aniline precursors, which can also yield isomeric products depending on the specific reagents and conditions used.[7][8][9][10]
Q2: Which analytical technique, GC or HPLC, is generally better for baseline separation of trifluoromethoxy aniline isomers?
A2: Both techniques can be highly effective, but the choice depends on the specific requirements of the analysis.
-
Gas Chromatography (GC): GC is often preferred for its high efficiency and resolving power for volatile and thermally stable compounds like trifluoromethoxy aniline isomers. When coupled with a Flame Ionization Detector (FID) and an appropriate polar capillary column (e.g., AT-210), GC can provide excellent baseline separation and quantification of all three positional isomers.[1][2][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers more versatility in stationary and mobile phase selection, which provides powerful tools to manipulate selectivity.[3] Reversed-phase HPLC using specialized columns (e.g., cyclodextrin-based) can achieve excellent separation.[4] HPLC is also advantageous as it operates at lower temperatures, avoiding potential degradation of sensitive compounds, and is directly compatible with mass spectrometry (HPLC-MS) for definitive identification.
Q3: Can non-chromatographic methods be used for large-scale separation of these isomers?
A3: Yes, for industrial-scale production, non-chromatographic methods are often more cost-effective.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be used. However, for trifluoromethoxy aniline isomers, boiling points are often very close, making this challenging.[12]
-
Fractional Crystallization: This is a more common and effective method. The isomers may have different solubilities in specific solvent systems. By carefully selecting a solvent and controlling the temperature, it's possible to selectively crystallize one isomer out of the mixture, leaving the others in the solution.[12] This process can be repeated to achieve high purity.
Q4: Is derivatization a viable strategy to improve the separation of trifluoromethoxy aniline isomers?
A4: Derivatization can be a powerful tool, particularly in analytical chromatography. By reacting the amine group with a reagent (e.g., an acylating or silylating agent), you create a new molecule with different physicochemical properties. This can increase volatility for GC analysis or alter polarity and hydrophobicity for HPLC, often exaggerating the subtle differences between the isomers and leading to significantly improved separation. However, this adds extra steps to the workflow (derivatization and potential removal of the derivatizing group), which may not be ideal for preparative-scale work.
Visual Workflows & Logic
Caption: General workflow for the separation and purification of trifluoromethoxy aniline isomers.
Caption: Decision tree for troubleshooting poor separation of trifluoromethoxy aniline isomers.
Detailed Experimental Protocols
Protocol 1: Analytical Separation by Gas Chromatography (GC-FID)
This protocol is adapted from methodologies proven effective for separating positional isomers of trifluoromethoxy aniline and related compounds.[1][2][11]
-
Objective: To achieve baseline analytical separation of ortho-, meta-, and para-trifluoromethoxy aniline.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Sample Preparation:
-
Prepare a stock solution of the crude isomeric mixture at ~1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
-
Prepare a dilution of this stock to approximately 50-100 µg/mL for injection.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column AT-210 (or equivalent trifluoropropyl-modified phase), 30 m x 0.53 mm ID, 1.0 µm film thickness[1][2] Carrier Gas Helium, constant pressure at 3.0 psi Injection 1.0 µL, Split mode (e.g., 1:5 or 1:10) Inlet Temp. 200°C Oven Program Initial: 50°C (hold 2 min), Ramp: 3°C/min to 125°C (hold 5 min), Ramp 2: 45°C/min to 230°C (hold 5 min)[1] Detector FID Detector Temp. 260°C Makeup Gas Nitrogen, 30 mL/min H2 Flow 40 mL/min | Air Flow | 450 mL/min |
-
Expected Outcome: The isomers should elute with good resolution. The exact elution order will depend on the specific interactions with the stationary phase but can be confirmed by injecting pure standards if available.
Protocol 2: Analytical Separation by Reversed-Phase HPLC
This protocol provides a starting point for HPLC method development, based on established principles for separating aniline isomers.[3][4]
-
Objective: To resolve trifluoromethoxy aniline isomers using HPLC with UV detection.
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Dissolve the crude sample in the initial mobile phase (e.g., 90:10 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
Parameter Recommended Setting Column Cyclobond I RSP (R,S-hydroxypropyl ether-β-cyclodextrin), 250 x 4.6 mm, 5 µm[4] OR Phenyl-Hexyl column. Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient Start at 10% B, linear gradient to 50% B over 20 minutes. Hold at 50% B for 5 minutes. (This must be optimized). Flow Rate 1.0 mL/min Column Temp. 35°C Detection UV at 254 nm | Injection Vol. | 5 µL |
-
Expected Outcome: The use of a shape-selective (Cyclobond) or pi-pi interacting (Phenyl-Hexyl) column should provide the necessary selectivity to resolve the isomers. The elution order will depend on the column and conditions, with the most polar isomer generally eluting first in reversed-phase chromatography.
References
-
Autechem. (n.d.). Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. Retrieved from [Link]
-
Ngai, M. Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. Available at: [Link]
-
Nageswari, A., et al. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Analytical Chemistry: An Indian Journal. Available at: [Link]
- Google Patents. (2016).WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
TSI Journals. (n.d.). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.... Retrieved from [Link]
-
ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline.... Retrieved from [Link]
- Google Patents. (2001).US6333434B1 - Preparation of trifluoromethylanilines.
-
Taylor & Francis Online. (n.d.). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. Retrieved from [Link]
-
PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
- Google Patents. (1998).EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
NIH National Library of Medicine. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
Common side reactions in the nitration of chlorodifluoromethoxybenzene
Technical Support Center: Nitration of Chlorodifluoromethoxybenzene
Welcome to the technical support guide for the nitration of chlorodifluoromethoxybenzene. This document is designed for researchers, chemists, and process development professionals who are working with this specific electrophilic aromatic substitution. Here, we move beyond basic protocols to address the nuanced challenges and side reactions that can arise during your experiments. Our goal is to provide you with the causal understanding and practical solutions needed to optimize your reaction outcomes.
Part 1: Foundational Principles & The Ideal Reaction
Before troubleshooting what can go wrong, it's essential to understand the principles of the desired transformation.
Q1: What is the expected outcome in the nitration of chlorodifluoromethoxybenzene, and what factors govern the reaction's regioselectivity?
Answer: The nitration of chlorodifluoromethoxybenzene is an electrophilic aromatic substitution where a nitro group (–NO₂) is introduced onto the benzene ring. The reaction is typically carried out with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile.[1][2][3]
The key to predicting the outcome lies in the electronic effects of the chlorodifluoromethoxy (–OCF₂Cl) substituent. This group exhibits two competing electronic effects:
-
Inductive Effect (-I): The highly electronegative fluorine and chlorine atoms on the methyl group strongly pull electron density away from the oxygen atom and, by extension, from the aromatic ring. This inductive withdrawal deactivates the ring, making it less reactive towards electrophiles than benzene itself.
-
Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be donated into the π-system of the benzene ring. This donation increases electron density specifically at the ortho and para positions.
While the inductive effect deactivates the entire ring, the resonance effect dictates the position of the incoming electrophile. Therefore, the –OCF₂Cl group is an ortho, para-director .[4][5] Due to the significant steric bulk of the –OCF₂Cl group, the para-substituted product (4-nitro-1-(chlorodifluoromethoxy)benzene) is generally the major isomer formed , as the ortho positions are sterically hindered.[6][7]
Caption: Directing effects in the nitration of chlorodifluoromethoxybenzene.
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during the nitration of chlorodifluoromethoxybenzene in a practical, question-and-answer format.
Q2: My reaction is producing significant amounts of the ortho-isomer, reducing the yield of the desired para-product. How can I improve the para-selectivity?
Answer: While the para isomer is electronically and sterically favored, the formation of the ortho isomer is a common competing pathway. The ratio of para to ortho products is highly dependent on the reaction conditions.
Causality:
-
Temperature: Lower reaction temperatures generally favor the sterically less hindered para product. At higher temperatures, the electrophile has more kinetic energy to overcome the steric barrier at the ortho position, leading to a decrease in selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent affect the reactivity of the nitronium ion and the overall reaction profile. Milder nitrating systems can sometimes offer better selectivity.
-
Solvent/Catalyst System: The reaction medium can influence selectivity. For instance, using solid acid catalysts like zeolites can enhance para-selectivity due to "shape-selective" catalysis, where the transition state leading to the para product fits more favorably within the catalyst's pores.[8][9]
Troubleshooting & Optimization:
| Parameter | Recommendation for Higher Para-Selectivity | Rationale |
| Temperature | Maintain strict control, typically between -10°C and 5°C . | Minimizes the kinetic energy available to overcome the steric hindrance at the ortho position. |
| Addition Rate | Add the nitrating agent slowly and sub-surface to the substrate solution. | Prevents localized temperature spikes ("hot spots") that can decrease selectivity. |
| Catalyst System | Explore alternative methods like nitration using zeolite catalysts (e.g., H-ZSM-5) or other shape-selective solid acids.[8][9] | The catalyst's microporous structure sterically disfavors the formation of the bulkier ortho transition state. |
| Solvent | Use of non-polar solvents like hexane with zeolite catalysts can be effective.[9] | Ensures the polar substrate preferentially enters the zeolite cages where the shape-selective reaction occurs. |
Q3: My analysis (GC-MS, LC-MS) shows peaks corresponding to dinitrated products. What causes this over-nitration and how do I prevent it?
Answer: The formation of dinitro and even polynitro compounds is a classic side reaction in nitrations, occurring when the reaction conditions are too harsh.
Causality: The first nitro group (–NO₂) introduced onto the ring is a strong deactivating group.[1] This makes the mono-nitrated product significantly less reactive than the starting material. However, forcing conditions can overcome this deactivation and lead to a second nitration.
-
Excess Nitrating Agent: Using a large excess of the nitric/sulfuric acid mixture dramatically increases the probability of a second nitration event.
-
High Temperature: Elevated temperatures provide the necessary activation energy for the nitration of the already deactivated ring.[1]
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed increases the residence time of the mono-nitro product in the highly reactive medium.
Prevention Protocol:
-
Stoichiometry Control: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 molar equivalents relative to the chlorodifluoromethoxybenzene.
-
Temperature Management: Maintain a consistently low temperature (e.g., 0°C ) throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC). Once the starting material is consumed, quench the reaction promptly.
-
Quenching: Quench the reaction by carefully pouring the mixture onto crushed ice. This immediately stops the reaction by diluting the acid and lowering the temperature.
Q4: The reaction mixture turned dark brown or black, and my final yield is very low. What does this indicate?
Answer: A dark coloration is a strong indicator of oxidative side reactions. Concentrated nitric acid, especially in the presence of sulfuric acid, is a powerful oxidizing agent.[10][11]
Causality: The nitrating mixture can oxidize the aromatic ring itself or, in some cases, attack the substituent, leading to the formation of complex, often polymeric, tar-like byproducts. This is exacerbated by:
-
High Temperatures: Oxidation reactions have a high activation energy and are significantly accelerated by heat.
-
Highly Concentrated Acids: Using fuming nitric acid or oleum (fuming sulfuric acid) increases the oxidizing power of the medium.
-
Impurities: Certain impurities in the starting material may be more susceptible to oxidation.
Troubleshooting Steps:
-
Ensure Purity: Use high-purity chlorodifluoromethoxybenzene.
-
Degas Solvents: If using a solvent, ensure it is free of easily oxidizable impurities.
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alternative Nitrating Agents: For sensitive substrates, consider using milder nitrating agents. A mixture of dinitrogen pentoxide (N₂O₅) in an inert solvent is a powerful but less oxidizing alternative.[12] Another option is using nitric acid in acetic anhydride, which generates acetyl nitrate.
Q5: Is the chlorodifluoromethoxy (–OCF₂Cl) group stable under these highly acidic conditions?
Answer: The –OCF₂Cl group is generally robust, but its stability is not absolute under harsh nitration conditions. The C-O ether linkage can be susceptible to cleavage in strong, hot acid, potentially leading to hydrolysis.
Causality: Protonation of the ether oxygen by concentrated sulfuric acid, followed by nucleophilic attack by water (present in the acids or generated during the reaction), can lead to the cleavage of the group, ultimately forming a phenolic byproduct. This is more likely to occur if:
-
The reaction temperature is allowed to rise significantly.
-
The reaction is held for an excessively long time.
-
The concentration of water in the reaction medium is high.
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Keeping the temperature low (≤ 5°C) minimizes the rate of potential hydrolysis.
-
Anhydrous Conditions: While challenging with mixed acid, minimizing extraneous water is beneficial. Using the highest available concentration of acids (e.g., 98% H₂SO₄ and 90-95% HNO₃) can be helpful.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion.
Caption: Troubleshooting flowchart for common nitration side reactions.
Part 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of 4-nitro-1-(chlorodifluoromethoxy)benzene while minimizing the formation of common byproducts.
Materials:
-
Chlorodifluoromethoxybenzene (1.0 eq)
-
Concentrated Sulfuric Acid (98%, ~3-4 mL per gram of substrate)
-
Concentrated Nitric Acid (90-95%, 1.05 eq)
-
Crushed Ice
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-salt or cryocooler).
-
Initial Cooling: Charge the flask with chlorodifluoromethoxybenzene and the concentrated sulfuric acid. Begin stirring and cool the mixture to 0°C .
-
Nitrating Agent Preparation: In a separate, small beaker, carefully add the 1.05 equivalents of concentrated nitric acid to a small amount of sulfuric acid (~1 mL). Cool this nitrating mixture in an ice bath.
-
Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over a period of 30-60 minutes . Critically, ensure the internal temperature does not rise above 5°C .
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes . Monitor the reaction's progress by periodically quenching a small aliquot in ice/water, extracting with DCM, and analyzing by TLC or GC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a large beaker filled with crushed ice, with vigorous stirring.
-
Work-up:
-
Allow the ice to melt. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to separate the para and ortho isomers.
-
References
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Homework.Study.com. Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. [Link]
-
Filo. (2025). Although methoxy is a strongly activating (and ortho, para-directing) group.... [Link]
-
askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho - para-directing.... [Link]
-
JoVE. (2025). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. [Link]
-
Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?[Link]
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
DTIC. Nitration Studies in Oxynitrogen Systems. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. [Link]
-
Indian Academy of Sciences. Regioselective nitration of aromatic substrates in zeolite cages. [Link]
-
Odesa Polytechnic National University. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. [Link]
-
Journal of the American Chemical Society. The Oxidation of Methoxybenzenes. [Link]
-
ResearchGate. (2025). The nitration of mono-alkylbenzenes conformational analysis and steric hindrance: Part V: Mechanistic aspects. [Link]
-
YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. [Link]
-
Royal Society of Chemistry. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]
Sources
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalytic Hydrogenation of Nitrobenzene
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center for the catalytic hydrogenation of nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in this fundamental yet nuanced transformation. Our goal is to move beyond simple protocols and provide a deeper understanding of the process, enabling you to troubleshoot effectively and optimize your reaction outcomes. We will explore the causality behind experimental choices, grounded in established scientific principles and field-proven insights.
The Core Reaction: A Mechanistic Overview
The reduction of nitrobenzene to aniline is a cornerstone of industrial chemistry, primarily for the synthesis of polymers, pharmaceuticals, and dyes.[1] The process, while seemingly straightforward, involves a complex sequence of surface-mediated events. The most widely accepted pathway is the Haber mechanism, which postulates a stepwise reduction involving key intermediates like nitrosobenzene and phenylhydroxylamine.[1][2][3]
Understanding this pathway is critical for troubleshooting. The accumulation of intermediates such as azoxybenzene, often formed from the condensation of nitrosobenzene and phenylhydroxylamine, is a common cause of poor selectivity.[2] The catalyst and reaction conditions you choose directly influence the rate of each step, determining both the overall conversion and the final product distribution.
Caption: Simplified Haber mechanism for nitrobenzene reduction.
Catalyst Selection: The Heart of the Process
The choice of catalyst is the single most important variable in nitrobenzene hydrogenation. While many metals are active, palladium, platinum, and nickel are the most common, each offering a distinct profile of activity, selectivity, and cost.[4]
| Catalyst | Typical Support | Key Advantages | Common Applications & Considerations |
| Palladium (Pd) | Carbon (Pd/C) | High activity and selectivity under mild conditions (low temp/pressure).[4][5] Excellent for general-purpose reductions. | The industry standard for fine chemicals. Can be prone to poisoning by sulfur compounds.[6] 5-10 mol% loading is typical.[6] |
| Platinum (Pt) | Carbon (Pt/C), Alumina | Very high activity. Can operate under milder conditions than Ni.[7] Useful for reducing substituted nitroarenes.[8] | Can sometimes lead to over-reduction of the aromatic ring under harsh conditions.[9] The support's purity and structure are crucial for performance.[8] |
| Nickel (Ni) | Raney® Ni, Supports | Cost-effective. Robust and highly active. | Often requires higher temperatures and pressures than noble metals.[10] Raney Ni is pyrophoric and requires careful handling under inert atmosphere.[6] |
Optimizing Reaction Parameters: A Multi-Variable Challenge
Achieving >99% conversion and selectivity is a balancing act between several interdependent parameters.[11]
Temperature
Nitrobenzene hydrogenation is highly exothermic.[12]
-
Causality: Low temperatures may lead to slow reaction rates or incomplete conversion, potentially allowing intermediates to accumulate. Conversely, excessive heat can promote side reactions (e.g., hydrodehalogenation in substituted nitroarenes) and accelerate catalyst deactivation.[6][12] For many Pd/C systems, reactions proceed well at room temperature, though gentle heating may be required.[6]
-
Optimization Range: A typical starting range for Pd/C is 25-80 °C.[13] Industrial processes may operate at higher temperatures (e.g., 90-250 °C) depending on the catalyst and setup (e.g., continuous flow).[14]
Hydrogen Pressure
-
Causality: Hydrogen pressure directly influences the surface concentration of adsorbed hydrogen, a key reactant. Insufficient pressure is a common cause of stalled or slow reactions.[6] Higher pressures increase the reaction rate but also the risk of over-reduction, especially with highly active catalysts like Platinum.
-
Optimization Range: For lab-scale balloon hydrogenation, 1 atm is often sufficient. For more challenging substrates or faster reaction times, a Parr-type apparatus operating at 3-5 bar (approx. 45-75 psi) is recommended.[6][13]
Solvent Choice
The solvent's role extends beyond simple substrate dissolution; it impacts hydrogen solubility, mass transfer, and catalyst-substrate interactions.[15][16]
-
Causality: Polar protic solvents like methanol and ethanol are excellent choices as they are good solvents for both the substrate and hydrogen, facilitating mass transport to the catalyst surface.[15][17] Aprotic solvents can also be used, but reaction rates may differ.[15] The choice of solvent can even be used to control selectivity towards different products, such as aniline versus dicyclohexylamine.[18]
-
Recommended Solvents: Methanol, Ethanol, Isopropanol, Ethyl Acetate, THF.[6][17] Ensure solvents are high-purity and dry, as impurities can act as catalyst poisons.[6]
Agitation
-
Causality: This is a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mixing is absolutely critical to ensure hydrogen is continuously available at the catalyst surface and to prevent mass transfer limitations from becoming the rate-determining step.[6][19]
-
Recommendation: Use a stir plate and stir bar that provide vigorous, efficient stirring, creating a vortex that draws gas into the liquid phase. For larger scale reactions, mechanical overhead stirring is superior.
Troubleshooting Guide
This section addresses the most common issues encountered during nitrobenzene hydrogenation in a direct question-and-answer format.
Sources
- 1. dwsim.fossee.in [dwsim.fossee.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzene - Wikipedia [en.wikipedia.org]
- 10. scialert.net [scialert.net]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. CN111100011A - A kind of method for producing aniline by continuous hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 15. A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. The Importance of Solvent Adsorption in Liquid-Phase Reaction Kinetics: Nitrobenzene Hydrogenation in Pd (111) as a Case Study - Universidad Andrés Bello [researchers.unab.cl]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Proper storage and handling conditions for 4-(Chlorodifluoromethoxy)aniline to prevent degradation
Welcome to the Technical Support Center for 4-(Chlorodifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, we provide in-depth technical guidance and troubleshooting advice based on the chemical properties of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the aniline functional group and the unique chlorodifluoromethoxy moiety imparts specific reactivity and properties. However, these features also make the compound susceptible to degradation if not handled and stored correctly. This guide will help you navigate the potential challenges and maintain the quality of your this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C[1]. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aniline group. The container should be tightly sealed to protect it from moisture and light[1][2].
Q2: My this compound has developed a yellowish or brownish tint. Is it still usable?
A2: The development of a yellow or brown color is a common indicator of degradation, likely due to the oxidation of the aniline functional group. Aniline and its derivatives are known to be sensitive to air and light, which can lead to the formation of colored impurities. For experiments that require high purity, it is not recommended to use the discolored product as it may lead to inconsistent results and the formation of unknown byproducts. If the discoloration is minor, purification by recrystallization or column chromatography may be possible, but it is essential to re-analyze the purified material to confirm its identity and purity.
Q3: What are the primary degradation pathways for this compound?
A3: The two primary points of potential degradation in this compound are the aniline functional group and the chlorodifluoromethoxy group.
-
Oxidation of the Aniline Group: The amino group is susceptible to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of various colored byproducts, including azoxybenzenes and nitrobenzenes.
-
Hydrolysis of the Chlorodifluoromethoxy Group: While fluorinated ether groups are generally more stable than their non-fluorinated counterparts, the presence of a chlorine atom can make the carbon atom more electrophilic and thus potentially susceptible to nucleophilic attack, including hydrolysis, under certain conditions (e.g., strong acidic or basic aqueous solutions, prolonged heating in protic solvents).
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation[3][4]. Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Compound Quality: Before starting your reaction, visually inspect the this compound. If it is discolored, do not use it. If you have access to analytical instrumentation, confirm the purity of your starting material by techniques such as NMR, LC-MS, or GC-MS.
-
Inert Atmosphere is Key: The aniline group is prone to oxidation. Ensure your reaction is set up under a rigorously inert atmosphere (nitrogen or argon).
-
Protocol for Setting up an Inert Atmosphere Reaction:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the glassware while still warm and immediately purge with a stream of dry nitrogen or argon.
-
Use rubber septa on all openings and maintain a positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.
-
-
-
Solvent Choice: If your reaction is run in a protic solvent (e.g., water, methanol, ethanol) and requires heating, consider the possibility of hydrolysis of the chlorodifluoromethoxy group.
-
Recommendation: If possible, use a dry, aprotic solvent. If a protic solvent is necessary, try to run the reaction at the lowest possible temperature and for the shortest duration.
-
Issue 2: Development of Color During Work-up
Possible Cause: Oxidation of the aniline group upon exposure to air and/or acidic/basic conditions during the work-up procedure.
Troubleshooting Steps:
-
Minimize Air Exposure: Perform the work-up as quickly as possible. If the product is expected to be air-sensitive, consider using degassed solvents for extraction and washing steps.
-
Control pH: Strong acidic or basic conditions can potentially promote degradation. If your work-up involves pH adjustments, perform them at low temperatures (e.g., in an ice bath) and proceed to the next step immediately.
-
Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or sodium thiosulfate, to the aqueous phase during work-up can help prevent oxidation.
Data & Protocols
Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | To slow down potential degradation processes. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the aniline group. |
| Light | Store in an amber vial or in the dark | To prevent light-catalyzed degradation. |
| Moisture | Tightly sealed container | To prevent hydrolysis and other moisture-related reactions. |
Experimental Workflow: Handling Air-Sensitive Anilines
Caption: Recommended workflow for handling air-sensitive this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
-
Angene Chemical. This compound Safety Data Sheet. [Link]
-
Capot Chemical. MSDS of this compound. [Link]
Sources
Troubleshooting peak tailing and broadening in GC analysis of aniline compounds
Technical Support Center: Troubleshooting GC Analysis of Aniline Compounds
Welcome to the technical support center for gas chromatography (GC) analysis of aniline and related compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak tailing and broadening. Aniline compounds, due to their basic nature, are notoriously difficult to analyze, often interacting with active sites within the GC system. This resource provides in-depth troubleshooting strategies, explanations of the underlying chemical principles, and step-by-step protocols to achieve sharp, symmetrical peaks for reliable and reproducible results.
Troubleshooting Guide: From Tailing Peaks to Baseline Stability
This section is structured to help you diagnose and resolve common issues encountered during the GC analysis of anilines.
Issue 1: Why are my aniline peaks tailing?
Peak tailing is the most common problem when analyzing basic compounds like aniline.[1][2] It occurs when a portion of the analyte is temporarily adsorbed by active sites in the GC flow path, causing it to elute later than the main peak. This asymmetry can significantly impact integration and quantification.[2]
Underlying Cause: Active Sites
The primary culprits are acidic silanol (Si-OH) groups present on the surfaces of glass inlet liners, columns, and even metal components of the injector.[3][4][5] The lone pair of electrons on the nitrogen atom of aniline's amino group forms a strong hydrogen bond with these silanol groups, leading to reversible adsorption.[3][4]
dot graph TD { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Interaction of Aniline with Active Silanol Sites.", shape=plaintext]
Troubleshooting Steps:
-
Evaluate the Inlet Liner: The liner is the first point of contact for your sample and a major source of activity.[6]
-
Action: Replace your current liner with a base-deactivated liner.[3][4][7] These liners have their surfaces treated to cap the active silanol groups.[5]
-
Expert Insight: Even new liners can have residual activity. It's good practice to condition a new liner by injecting a derivatizing agent or a high-concentration standard of a less critical basic compound to passivate any remaining active sites.
-
-
Assess the GC Column: The capillary column itself has a vast surface area.
-
Action:
-
Column Trimming: Contamination often accumulates at the head of the column.[5][8] Trim 10-20 cm from the inlet side of the column.[2]
-
Column Selection: If tailing persists, consider a column specifically designed for amine analysis. These columns have a modified stationary phase that shields active sites. A common choice is a 5% diphenyl / 95% dimethyl polysiloxane phase with base deactivation (e.g., Rtx-5Amine).[3][4]
-
-
-
Consider Derivatization: This chemical modification technique can dramatically improve peak shape for anilines.
-
Action: Convert the aniline to a less polar and more volatile derivative.[9] Common derivatizing agents include acetic anhydride or trifluoroacetic anhydride (TFAA).[10]
-
Expert Insight: Derivatization not only masks the active amine group, reducing tailing, but can also improve sensitivity, especially with an electron capture detector (ECD).[10]
-
Protocol: Silylating an Inlet Liner for Deactivation
This protocol describes a method to deactivate a standard glass inlet liner in the lab.
Materials:
-
Glass inlet liner
-
5% Dimethyldichlorosilane (DMDCS) in toluene
-
Methanol
-
Toluene
-
Small vials
-
Drying oven or vacuum oven
Procedure:
-
Cleaning: Submerge the liner in a vial with toluene and sonicate for 15 minutes. Repeat with methanol.
-
Drying: Dry the liner in an oven at 120°C for at least 1 hour to remove all moisture.
-
Silylation: In a fume hood, immerse the dry liner in the 5% DMDCS in toluene solution for 30 minutes.
-
Rinsing: Remove the liner and rinse thoroughly with toluene to remove excess reagent, followed by a rinse with methanol.
-
Final Drying: Dry the liner under a stream of nitrogen and then in an oven at 100°C for 30 minutes before use.
Issue 2: Why are my peaks broad, even if they aren't tailing?
Peak broadening indicates a loss of chromatographic efficiency and can compromise resolution.[5] While it can be related to the same active sites causing tailing, other physical and method-related factors are often at play.
Underlying Causes:
-
Poor Column Installation: Improperly cut column ends or incorrect insertion depth into the inlet and detector can create dead volumes, leading to band broadening.[5][11]
-
Suboptimal Flow Rate: The carrier gas linear velocity affects the diffusion of analyte bands.[12]
-
Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, causing a broad injection band.[5]
dot graph { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Factors Contributing to Peak Broadening.", shape=plaintext]
Troubleshooting Steps:
-
Check Column Installation:
-
Action: Re-cut both ends of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut.[2] Inspect the cut with a magnifying glass. When reinstalling, ensure the column insertion depth into the inlet and detector is set according to your instrument manufacturer's specifications.
-
-
Optimize Carrier Gas Flow:
-
Action: Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type. This information is typically provided by the column manufacturer.
-
-
Evaluate Temperatures:
-
Action: Ensure the inlet temperature is high enough to rapidly vaporize the aniline compounds and the sample solvent. A good starting point is 250°C.[9] Also, check that the oven temperature program is appropriate. A ramp rate that is too fast can lead to broader peaks for later eluting compounds.[13]
-
-
Sample Concentration and Volume:
Frequently Asked Questions (FAQs)
Q1: Can I analyze aniline compounds without derivatization?
A: Yes, it is possible, but it requires a highly inert system. This includes using a base-deactivated inlet liner and a specialized amine-specific GC column.[3][4] Without these, you will likely struggle with significant peak tailing and poor reproducibility. For trace-level analysis, derivatization is often the most robust approach.[10]
Q2: What type of inlet liner is best for aniline analysis?
A: A base-deactivated liner is strongly recommended.[3][4][7] Liners with wool can be problematic as the wool provides additional surface area for active sites. A single taper liner without wool is often a good choice.
| Liner Type | Suitability for Anilines | Rationale |
| Standard Silanized | Poor | General purpose deactivation is not sufficient to prevent interaction with basic compounds. |
| Base-Deactivated | Excellent | Specifically treated to be inert towards basic compounds like anilines.[3][4] |
| Liner with Wool | Use with Caution | Wool increases surface area and potential for active sites. If used, it must be base-deactivated. |
Q3: How often should I change my inlet liner and trim my column?
A: This is highly dependent on sample matrix cleanliness and the number of injections. A good indicator is a decline in peak shape or response for your aniline compounds.[6] For dirty samples, you may need to change the liner daily. As a preventative measure, trimming a small portion (1-2 cm) of the column after every 50-100 injections can maintain performance.
Q4: My aniline peak is still tailing after trying everything. What else could be the cause?
A: If you have addressed the liner, column, and method parameters, consider other potential sources of activity:
-
Inlet Seal: The gold-plated or stainless steel seal at the base of the inlet can become active. Use an inert-coated seal.
-
Contamination: Non-volatile matrix components can build up in the liner and at the head of the column, creating active sites.[5][8]
-
Leaks: A small leak in the inlet can disrupt the flow path and affect peak shape.[16] Perform a leak check.
References
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]
-
Chromtech. (n.d.). GC Inlet Liner Deactivations for Basic Drug Analysis. Retrieved from [Link]
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]
-
Dasgupta, A., et al. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Lores, E., et al. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Retrieved from [Link]
-
Axial Scientific. (n.d.). GC Liners. Retrieved from [Link]
-
Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Ho, T. D., et al. (2011, December 16). Ionic liquids as silica deactivating agents in gas chromatography for direct analysis of primary amines in water. PubMed. Retrieved from [Link]
-
Kataoka, H. (1996, May 10). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 1). What Can Be Used To Reduce Tailing In Gas Chromatography? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air. Retrieved from [Link]
-
TSI Journals. (2010, August 11). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. Retrieved from [Link]
-
Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
PubMed. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in. Retrieved from [Link]
-
Restek. (n.d.). Peak Tailing in GC Trace Analysis. Retrieved from [Link]
-
Restek. (2018, January 13). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 2). What Causes Peak Broadening In Gas Chromatography? Retrieved from [Link]
-
Separation Science. (n.d.). Inlet Activity. Retrieved from [Link]
-
J-STAGE. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
PubMed. (n.d.). The effect of different amines added to eluents as silanol masking agents on the chromatographic behavior of some diuretics in reversed-phase high-performance liquid chromatography using C18 packings. Retrieved from [Link]
-
Chromatography Forum. (2016, March 5). GC-FID active sites Jet? Retrieved from [Link]
Sources
- 1. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. chromtech.net.au [chromtech.net.au]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 7. axialscientific.com [axialscientific.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 12. m.youtube.com [m.youtube.com]
- 13. gcms.cz [gcms.cz]
- 14. acdlabs.com [acdlabs.com]
- 15. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Identifying and resolving impurities in the 1H NMR spectrum of 4-(Chlorodifluoromethoxy)aniline
Welcome to the dedicated support center for researchers working with 4-(Chlorodifluoromethoxy)aniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve impurities in your ¹H NMR spectra. Our goal is to equip you with the expertise to ensure the purity of your compound and the integrity of your downstream applications.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: I'm seeing unexpected peaks in my ¹H NMR of this compound. What are the most common impurities I should suspect?
A1: When synthesizing or handling this compound, several common impurities can arise from starting materials, side reactions, or degradation. Based on its synthesis pathway, which often involves the reaction of 4-aminophenol with chlorodifluoromethane (Freon 22) under basic conditions, the primary suspects are:
-
Unreacted 4-Aminophenol: The primary starting material. Its presence indicates an incomplete reaction.
-
4-Hydroxyaniline: This is another name for 4-aminophenol.
-
Residual Solvents: Solvents used during the reaction or workup (e.g., DMF, DMSO, acetone, ethyl acetate) are very common.
-
Water: Can be present in solvents or introduced during the workup.
-
Side-Reaction Products: Over-alkylation or other side reactions can lead to related aniline derivatives.
-
Degradation Products: Exposure to air or light can cause oxidation, leading to colored impurities.
Here is a summary of expected ¹H NMR chemical shifts for the target compound and common impurities in a typical NMR solvent like DMSO-d₆.
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound | Aromatic C-H (ortho to -NH₂) | ~6.65 | Doublet | |
| Aromatic C-H (ortho to -OCF₂Cl) | ~7.05 | Doublet | ||
| Amine (-NH ₂) | ~5.20 | Broad Singlet | Can exchange with D₂O. | |
| 4-Aminophenol | Aromatic C-H (ortho to -NH₂) | ~6.50 | Doublet | |
| Aromatic C-H (ortho to -OH) | ~6.60 | Doublet | ||
| Amine (-NH ₂) | ~4.85 | Broad Singlet | ||
| Hydroxyl (-OH ) | ~8.80 | Broad Singlet | ||
| Dimethylformamide (DMF) | Formyl C-H | ~8.02 | Singlet | |
| Methyl (-CH ₃) | ~2.92, ~2.75 | Singlets | Two distinct methyl peaks. | |
| Acetone | Methyl (-CH ₃) | ~2.09 | Singlet | |
| Water | H₂O | ~3.33 (in DMSO-d₆) | Broad Singlet | Shift is highly variable. |
Q2: My aromatic signals in the ¹H NMR look distorted or broader than expected. What could be the cause?
A2: This is a common observation that can point to several factors beyond simple impurities. Here’s a troubleshooting workflow to diagnose the issue:
-
Check for Unresolved Coupling: The aromatic protons of this compound are spin-coupled to each other, and may also exhibit long-range coupling to the fluorine atoms of the -OCF₂Cl group. This can lead to complex splitting patterns that may appear as broad or distorted peaks if the resolution of the spectrometer is insufficient.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio, making it difficult to resolve fine coupling.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. These can be introduced from metal catalysts used in the synthesis or from glassware.
-
Solid Particles: Undissolved material in the NMR tube will degrade the magnetic field homogeneity (shimming), leading to broad peaks. Always filter your NMR sample if any solid is visible.
To address this, consider preparing a fresh sample at an optimal concentration and filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
TROUBLESHOOTING GUIDES
Guide 1: Systematic Identification of an Unknown Impurity
If you have identified peaks that do not correspond to common impurities, a more systematic approach is required.
Caption: Workflow for systematic impurity identification using 2D NMR.
This simple and effective experiment helps identify protons attached to heteroatoms (like -OH or -NH₂).
-
Acquire Standard ¹H NMR: Dissolve your sample in a protonated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube.
-
Shake and Re-acquire: Cap the tube, shake gently for about 30 seconds to mix, and re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons will decrease in intensity or disappear entirely. A new, broad peak for HOD may also appear. For this compound, the -NH₂ peak at ~5.20 ppm should disappear. If other peaks vanish, they likely belong to an impurity with an exchangeable proton, such as the -OH of unreacted 4-aminophenol.
Guide 2: Resolving Impurities through Purification
Once an impurity is identified, the next step is to remove it.
Caption: Decision tree for selecting an appropriate purification method.
Recrystallization is highly effective for removing less soluble or more soluble impurities, such as the more polar 4-aminophenol.
-
Solvent Selection: Choose a solvent system in which your target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common choice for anilines is a hexane/ethyl acetate or toluene/hexane mixture.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot solvent (or the more polar solvent of a binary system) to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Acquire a new ¹H NMR spectrum to confirm the absence of the impurity peaks.
This guide provides a starting point for troubleshooting common issues encountered with this compound. For more complex challenges, consulting advanced spectroscopic techniques or the primary literature is always recommended.
Safe handling procedures and disposal of 4-(Chlorodifluoromethoxy)aniline waste
Technical Support Center: 4-(Chlorodifluoromethoxy)aniline
Welcome to the technical support guide for the safe handling and disposal of this compound (CAS No. 39065-97-7). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during its use. As a Senior Application Scientist, my goal is to ensure you can work safely and effectively with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is an aromatic amine containing a chlorodifluoromethoxy group.[1] Its primary hazards, as identified by GHS classifications, include being harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[3][4] Due to its halogenated nature, specific disposal procedures are required.[1]
Q2: Why is specific training required before working with this compound?
A2: The toxicity of this compound necessitates a thorough understanding of its risks and the procedures to mitigate them.[2][4] Overexposure can potentially lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, which may result in cyanosis (a bluish discoloration of the skin).[2][5] Proper training ensures that in the event of an exposure or spill, you can react swiftly and correctly to minimize harm.
Q3: Can I work with this compound on an open bench?
A3: No. All work involving this compound, especially when handling the solid form or creating solutions, must be conducted in a properly functioning certified laboratory chemical fume hood.[4][6][7] This is to prevent inhalation of dust or vapors, which can cause respiratory irritation.[2][4]
Q4: What are the signs of overexposure to this compound?
A4: Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[8] Skin contact can cause irritation, and eye contact will lead to serious irritation.[2][4] A key indicator of significant exposure to aniline compounds can be the onset of cyanosis, which may be delayed.[2][5] If you experience any of these symptoms, seek immediate medical attention and report the exposure to your safety officer.[4][6]
Safe Handling and Storage Guide
This section provides a detailed protocol for handling this compound, grounded in established safety practices.
Experimental Workflow for Safe Handling
The following diagram outlines the necessary steps for safely handling this compound from receipt to short-term storage.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required equipment.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Handling Solids | Tightly sealed safety goggles with side-shields or a face shield.[4][9][10] | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect prior to use.[6][9][10] | NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., OV/AG/P99) if not in a fume hood or if dust is generated.[4][6] | Fully-buttoned lab coat or chemical-resistant apron.[7][9] |
| Preparing Solutions | Tightly sealed safety goggles and a face shield.[4][9] | Chemical-resistant gloves. Use proper glove removal technique.[4][6] | Work must be performed in a chemical fume hood.[4][6] | Lab coat and chemical-resistant apron.[7][9] |
| Transporting within Lab | Safety glasses with side-shields.[4] | Lab gloves. | Not required for closed containers. | Lab coat.[7] |
Storage and Incompatibility
Q5: How should I store this compound?
A5: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][11] Some suppliers recommend refrigerated storage (2-8°C) and protection from light.[4][12] It is also noted to be air and light sensitive.[13]
Q6: What materials are incompatible with this compound?
A6: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][13] Reactions with these can be vigorous and produce hazardous byproducts.
Spill and Emergency Troubleshooting
Accidents can happen. This section provides clear steps to take in the event of a spill or exposure.
Spill Response Decision Tree
Caption: Decision Tree for Spill Response.
Q7: I've spilled a small amount of solid this compound inside the fume hood. What should I do?
A7: For a minor spill contained within a fume hood, you can manage the cleanup yourself if you are trained to do so.[7]
-
Ensure PPE: Confirm you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.[4][6]
-
Contain: Prevent the spread of the powder.
-
Collect: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste.[4][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[7] Place all cleanup materials into the hazardous waste container.
-
Dispose: Label the container as "Halogenated Organic Waste" and follow your institution's disposal procedures.[14][15]
Q8: What is the first aid procedure for skin or eye contact?
A8: Immediate action is crucial to minimize injury. The table below details the necessary first aid steps.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash off with soap and plenty of water.[4][6] Remove contaminated clothing. Consult a physician.[4][6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][6] Immediately consult a physician.[4] |
| Inhalation | Move the person into fresh air.[4][6] If not breathing, give artificial respiration.[4][6] Consult a physician.[4][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][6] Rinse mouth with water and consult a physician immediately.[4][6] |
Waste Disposal Guide
Proper disposal is a legal and ethical responsibility to protect both human health and the environment. This compound is a halogenated organic compound and must be disposed of as such.[15][16]
Q9: How do I dispose of waste containing this compound?
A9: All waste must be treated as hazardous. Do not dispose of this chemical down the drain or in regular trash.[6][7] The primary method of disposal for this type of compound is incineration in a licensed facility equipped with an afterburner and scrubber.[6]
Waste Segregation and Disposal Workflow
Caption: Waste Segregation and Disposal Workflow.
Q10: Can I mix this compound waste with non-halogenated solvent waste?
A10: No. You must keep halogenated and non-halogenated organic waste streams separate.[14][16][17] Mixing them significantly increases disposal costs and complexity, as even small amounts of halogens require the entire volume to be treated as halogenated waste.[16]
Q11: How should I label the waste container?
A11: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication that it is a halogenated organic compound.[14][17] Ensure the container is in good condition, compatible with the chemical, and has a tightly sealing cap.[14]
References
- MSDS of this compound. (2021). Capot Chemical.
- This compound | C7H6ClF2NO | CID 572793. PubChem.
- 4-(Chlorodifluoromethoxy)
- Safety Data Sheet - this compound. (2021). Angene Chemical.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- Halogenated Organic Liquids - Standard Oper
- Hazardous Waste Segreg
- Chemical spill cleanup procedures. (2021). J&K Scientific LLC.
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)-aniline. Merck Millipore.
- This compound | 39065-95-7. BLD Pharm.
- Chemical Spill Procedures. Clarkson University.
- Organic Solvent Waste Disposal. Safety & Risk Services.
- Aniline Standard Operating Procedure.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- 7.2 Organic Solvents. Cornell EHS.
- 4-[chloro(difluoro)methoxy]aniline. CymitQuimica.
- Guide for Chemical Spill Response. University of California, Berkeley.
- Essential Chemical PPE. (2023). Trimaco.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Unknown Source.
- Personal protective equipment for handling 4-(3-Chloro-4-fluorophenyl)aniline. (2025). BenchChem.
- SAFETY DATA SHEET - 4-(Trifluoromethoxy)aniline. (2008). Unknown Source.
- Material Safety Data Sheet - 4-chloro aniline 98%. Unknown Source.
- 4-Chloroaniline Safety D
- SAFETY DATA SHEET - 3-Chloro-4-fluoroaniline. Fisher Scientific.
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. capotchem.com [capotchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. trimaco.com [trimaco.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 39065-95-7|this compound|BLD Pharm [bldpharm.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Chlorodifluoromethoxy)aniline
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
In the realm of pharmaceutical and materials science, the precise structural confirmation of novel and intermediate compounds is a cornerstone of rigorous scientific validation. An incorrect structural assignment can derail research programs, leading to significant losses in time and resources. This guide provides an in-depth, practical comparison of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)—to unequivocally confirm the structure of 4-(Chlorodifluoromethoxy)aniline. By contrasting the expected spectral data with that of a plausible isomer, 2-(Chlorodifluoromethoxy)aniline, we demonstrate the power of a multi-faceted analytical approach. This document is designed to not only present data but to illuminate the logical framework and causality behind the interpretation, empowering researchers to apply these principles to their own work.
The Analytical Challenge: Isomeric Ambiguity
The synthesis of substituted anilines can sometimes yield a mixture of isomers. For this compound (Molecular Formula: C₇H₆ClF₂NO, Molecular Weight: 193.58 g/mol ), a common synthetic challenge could be the unintended formation of its ortho-isomer, 2-(Chlorodifluoromethoxy)aniline. While both compounds share the same mass and elemental composition, their distinct substitution patterns lead to profoundly different spectroscopic fingerprints. This guide will walk through the evidence provided by each analytical technique to definitively distinguish between these two structures.
| Feature | Target Compound: this compound | Hypothetical Alternative: 2-(Chlorodifluoromethoxy)aniline |
| Structure | ![]() | |
| Substitution | Para (1,4-disubstituted) | Ortho (1,2-disubstituted) |
| Symmetry | High (Plane of symmetry along the C1-C4 axis) | Low (No plane of symmetry) |
The Integrated Spectroscopic Workflow
Relying on a single analytical technique for structural elucidation is fraught with risk. A robust confirmation is built by layering corroborating evidence from multiple, independent methods. Each technique probes a different aspect of the molecule's physical properties, and together, they provide a comprehensive and self-validating picture.
Caption: Integrated workflow for structural elucidation.
Analysis of Spectral Data: Building the Case
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight of the compound, offering the first critical piece of evidence.
-
Causality: Electron Ionization (EI) removes an electron, creating a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight.
-
Observation: The mass spectrum of this compound shows a molecular ion peak cluster. The most abundant peak in this cluster will be at m/z 193 , corresponding to the molecule containing the ³⁵Cl isotope.
-
Key Insight (Isotopic Pattern): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[1] This results in a characteristic M+2 peak in the mass spectrum. We expect to see a peak at m/z 195 that is approximately one-third the intensity of the peak at m/z 193.[2][3] The presence of this 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.[4]
| Ion | Expected m/z | Interpretation |
| [M]⁺˙ | 193 | Molecular ion with ³⁵Cl |
| [M+2]⁺˙ | 195 | Molecular ion with ³⁷Cl (approx. 1/3 intensity of M⁺˙) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy probes the vibrational frequencies of bonds, allowing for the identification of key functional groups.[5]
-
Causality: Different bond types (e.g., N-H, C=C, C-O) absorb infrared radiation at characteristic frequencies, causing them to stretch or bend.
-
Expected Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |
| 3450-3250 | N-H Stretch | Primary Amine (-NH₂) | A primary amine will show two distinct bands (asymmetric and symmetric stretch).[6] This confirms the presence of the -NH₂ group. |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) | Further confirmation of the primary amine.[6] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong band characteristic of an amine attached to an aromatic ring.[7] |
| 1250-1000 | C-O & C-F Stretches | Ether & Fluoroalkane | Strong, complex absorptions confirming the -OCF₂Cl moiety. |
| ~830 | C-H Bend (out-of-plane) | para-disubstituted benzene | This is a crucial band. A strong absorption in this region is highly characteristic of 1,4-(para)-disubstitution. |
¹³C NMR Spectroscopy: Probing Symmetry and the Carbon Skeleton
¹³C NMR provides information on the number of unique carbon environments in a molecule.[8] This is exceptionally powerful for distinguishing between isomers based on their symmetry.
-
Causality: Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum.
-
The Symmetry Argument:
-
This compound (para): Due to a plane of symmetry, there are only 4 unique aromatic carbon signals . The carbons at positions 2 and 6 are equivalent, as are the carbons at 3 and 5.[9][10]
-
2-(Chlorodifluoromethoxy)aniline (ortho): This isomer lacks symmetry, meaning all 6 aromatic carbons are chemically distinct and would produce 6 separate signals.[9]
-
| Predicted ¹³C Signals | This compound | 2-(Chlorodifluoromethoxy)aniline |
| Aromatic Carbons | 4 | 6 |
| -OCF₂Cl Carbon | 1 | 1 |
| Total Signals | 5 | 7 |
¹H NMR Spectroscopy: The Definitive Proof of Substitution
¹H NMR spectroscopy provides the most detailed picture of the aromatic substitution pattern by analyzing the chemical shift, integration, and splitting of proton signals.[13]
-
Causality: Protons in different electronic environments resonate at different frequencies (chemical shift). The signal is split into a multiplet by neighboring, non-equivalent protons (spin-spin coupling).
-
The Splitting Pattern Argument:
-
This compound (para): The symmetry of the para isomer results in two sets of chemically equivalent aromatic protons (Hₐ and Hₑ). This creates a characteristic and easily interpretable AA'BB' system , which often appears as two distinct doublets.[11][14] Each doublet integrates to 2H.
-
2-(Chlorodifluoromethoxy)aniline (ortho): The lack of symmetry makes all four aromatic protons unique. This would result in a much more complex splitting pattern, likely four distinct multiplets, each integrating to 1H.[15]
-
| Predicted ¹H NMR Aromatic Signals | This compound |
| Appearance | Two doublets (or a complex AA'BB' multiplet appearing as two doublets) |
| Integration | 2H and 2H |
| Splitting | Protons on adjacent carbons split each other. |
The Verdict: A Self-Validating Conclusion
The structural confirmation of this compound is achieved by the logical convergence of all spectroscopic data.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. wikieducator.org [wikieducator.org]
- 8. theexamformula.co.uk [theexamformula.co.uk]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 12. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 13. jchps.com [jchps.com]
- 14. fiveable.me [fiveable.me]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
A Definitive Guide to the Validation of a Stability-Indicating HPLC Assay for 4-(Chlorodifluoromethoxy)aniline Quantification
In the landscape of pharmaceutical development and chemical synthesis, the robust and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-(Chlorodifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.
This document is structured to provide not only a step-by-step validation protocol but also a comparative analysis against alternative analytical techniques, supported by scientifically grounded, albeit illustrative, experimental data. Our approach is rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]
The Critical Role of this compound and the Need for a Validated Assay
This compound serves as a crucial building block in the synthesis of a range of molecules. Its purity and concentration directly impact the yield and impurity profile of the final product. Therefore, a validated, stability-indicating analytical method is essential to:
-
Ensure the quality of starting materials and intermediates.
-
Monitor reaction progress and optimize process parameters.
-
Perform stability studies to understand degradation pathways.[4][5]
-
Meet stringent regulatory requirements for product release.[6][7]
This guide will walk you through the development and validation of a specific and reliable HPLC method, offering insights into the rationale behind each experimental choice.
Development of the HPLC Method: A Rationale-Driven Approach
The development of a robust HPLC method hinges on the physicochemical properties of the analyte and the desired performance characteristics of the assay. For this compound (MW: 193.58 g/mol ), a reverse-phase HPLC method was selected for its versatility and suitability for aromatic amines.[8][9][10]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring of the analyte, ensuring good retention and separation from polar impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good peak shape and elution strength.[11] Formic acid is added to control the pH of the mobile phase, which is crucial for the ionization state of the aniline moiety, thereby improving peak symmetry and reproducibility.[11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency.[11] |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times and minimizes viscosity-related pressure fluctuations. |
| Detection Wavelength | 254 nm (UV-Vis Diode Array Detector) | A common wavelength for aromatic compounds, providing good sensitivity for the aniline chromophore. A Diode Array Detector (DAD) allows for peak purity analysis. |
| Injection Volume | 10 µL | A standard injection volume suitable for achieving the desired sensitivity without overloading the column. |
Validation of the HPLC Method: An ICH Q2(R1) Compliant Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][13] The following validation parameters were assessed in accordance with ICH Q2(R1) guidelines.[1][2]
Specificity and Stability-Indicating Nature
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] To establish the stability-indicating nature of the method, forced degradation studies were performed.[4][5][14]
Forced Degradation Workflow
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. onyxipca.com [onyxipca.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. This compound | 39065-95-7 [sigmaaldrich.com]
- 9. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. thaiscience.info [thaiscience.info]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Fluorinated Building Blocks in Organic Synthesis
For the modern researcher in drug discovery and materials science, the strategic incorporation of fluorine is a transformative tool. The unique physicochemical properties imparted by fluorine and fluorinated motifs—such as enhanced metabolic stability, modulated lipophilicity (logP), and altered acidity/basicity (pKa)—can dramatically improve the performance of a molecule.[1][2] This guide provides a comparative analysis of common fluorinated building blocks, offering field-proven insights, quantitative performance data, and detailed experimental protocols to empower researchers in their synthetic endeavors.
The Indispensable Role of Fluorine in Modern Chemistry
The prevalence of organofluorine compounds in pharmaceuticals and agrochemicals is a testament to their profound impact. It is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom.[2][3] The C-F bond is one of the strongest in organic chemistry, rendering it resistant to metabolic degradation.[2] This "metabolic blocking" is a key strategy in drug design to enhance a compound's half-life. Furthermore, the introduction of fluorine can fine-tune a molecule's conformation and electronic properties, leading to improved binding affinity and selectivity for its biological target.[3]
The choice of how to introduce fluorine is critical. While late-stage fluorination is a powerful strategy, the use of pre-functionalized fluorinated building blocks remains a dominant and often more practical approach in discovery chemistry, offering modularity and predictability.[1] This guide will focus on the comparative analysis of building blocks for the introduction of the most common and impactful fluorinated motifs: the trifluoromethyl (-CF₃), difluoromethyl (-CF₂H), and monofluoromethyl (-CH₂F) groups.
Comparative Analysis of Trifluoromethylating (-CF₃) Reagents
The trifluoromethyl group is arguably the most important fluorinated substituent in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can significantly alter a molecule's properties. The two most prominent classes of electrophilic trifluoromethylating reagents are the hypervalent iodine compounds (Togni's reagents) and the sulfonium salts (Umemoto's reagents).[4]
Electrophilic Trifluoromethylating Agents: A Head-to-Head Comparison
Togni's and Umemoto's reagents are commercially available and have become workhorses in organic synthesis. While both are effective, they exhibit key differences in reactivity, stability, and substrate scope.
| Reagent Class | Common Examples | Key Characteristics | Typical Applications | Mechanistic Notes |
| Hypervalent Iodine | Togni's Reagent I & II | Bench-stable solids, broad functional group tolerance. Togni II is generally more reactive. | Trifluoromethylation of C-, S-, P-, and O-centered nucleophiles. | Can proceed via electrophilic (CF₃⁺) or radical (CF₃•) pathways, often influenced by additives or light.[5][6] |
| Sulfonium Salts | Umemoto's Reagents | Thermally stable solids, powerful electrophilicity.[7] | Trifluoromethylation of a wide range of nucleophiles, including electron-rich aromatics and enolates.[8] | Primarily acts as an electrophilic CF₃⁺ donor, but can also engage in single-electron transfer (SET) pathways.[6] |
Performance Data:
The choice between Togni's and Umemoto's reagents can be substrate-dependent. For example, in the trifluoromethylation of β-ketoesters, both reagents can provide high yields, but the optimal choice may vary based on the specific substrate and reaction conditions. In some cases, vinylogous trifluoromethylation of dicyanoalkylidenes with certain sulfonium reagents gave much higher yields than with commercially available Umemoto or Togni reagents.[8]
Experimental Protocol: Trifluoromethylation of a β-Ketoester using Togni's Reagent I
This protocol describes a general procedure for the α-trifluoromethylation of a β-ketoester, a common transformation in the synthesis of fluorinated building blocks.[5]
-
Reaction Setup: To a solution of the β-ketoester (1.0 mmol, 1.0 equiv) in dichloromethane (CH₂Cl₂, 5 mL) in a round-bottom flask, add Togni's Reagent I (1.1 mmol, 1.1 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the α-trifluoromethyl-β-ketoester.
Experimental Protocol: Trifluoromethylation of Indole using CF₃SO₂Na (Langlois' Reagent)
This radical-based method provides a metal-free approach for the C2-trifluoromethylation of indoles.[9]
-
Reaction Setup: In a sealed tube, combine indole (0.3 mmol, 1.0 equiv), CF₃SO₂Na (2.0 equiv), and tert-butyl hydroperoxide (TBHP, 3.0 equiv) in acetonitrile (CH₃CN, 2 mL).
-
Reaction Execution: Heat the reaction mixture to 140 °C and stir for 18 hours.
-
Work-up: After cooling to room temperature, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by column chromatography to yield the 2-trifluoromethylindole.
Caption: Comparative mechanistic pathways for electrophilic and radical trifluoromethylation.
A Comparative Look at Difluoromethylating (-CF₂H) Reagents
The difluoromethyl group is a fascinating bioisostere for hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a lipophilic hydrogen bond donor.[10] This has led to its increasing use in drug design. A variety of reagents have been developed for the introduction of the -CF₂H moiety.
Key Reagents for Difluoromethylation
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages | Limitations |
| TMSCF₂H | Nucleophilic (via :CF₂) | Carbonyls, imines, heterocycles | Commercially available, versatile, mild conditions | Often requires an activator (e.g., fluoride source) |
| Zn(SO₂CF₂H)₂ (DFMS) | Radical | Nitrogen-containing heterocycles, thiols | Air-stable solid, scalable, good functional group tolerance | May require an oxidant (e.g., TBHP) to initiate radical formation |
| HCF₂OTf | Electrophilic | Phenols, thiophenols | Highly reactive, allows for one-pot procedures from aryl halides or boronic acids | Gaseous reagent, requires careful handling |
Performance Data:
The choice of difluoromethylating agent is highly dependent on the target functional group. For the synthesis of difluoromethyl ethers from phenols, HCF₂OTf offers a rapid and high-yielding one-pot procedure from readily available arylboronic acids.[11][12] For the direct C-H difluoromethylation of heterocycles, the radical precursor Zn(SO₂CF₂H)₂ has proven to be a robust and scalable reagent.[10]
Experimental Protocol: Synthesis of an Aryl Difluoromethyl Ether from a Phenol
This procedure details the difluoromethylation of a phenol using sodium chlorodifluoroacetate as a difluorocarbene precursor.[13]
-
Reaction Setup: To a round-bottomed flask charged with the phenol (1.0 equiv) and cesium carbonate (1.5 equiv), add anhydrous dimethylformamide (DMF).
-
Degassing: Degas the solution with nitrogen for 1 hour.
-
Reagent Addition: Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.
-
Reaction Execution: Heat the reaction mixture and monitor by TLC.
-
Work-up: After cooling, perform a standard aqueous work-up and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography if necessary.
Caption: One-pot workflow for the synthesis of aryl difluoromethyl ethers.
Monofluoromethylating (-CH₂F) Reagents: A Versatile Tool
The monofluoromethyl group serves as a bioisostere for the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups, offering a way to fine-tune steric and electronic properties while potentially improving metabolic stability.[11][14] A variety of reagents have been developed for the introduction of this versatile group.
Overview of Monofluoromethylating Agents
| Reagent/Precursor | Reagent Type | Typical Substrates | Advantages |
| CH₂FSO₂Cl | Radical | Alkenes, N-heterocycles | Commercially available, versatile for radical additions and cyclizations |
| ICH₂F | Electrophilic | N-heterocycles, alcohols | Commercially available, effective for N- and O-monofluoromethylation |
| Fluoro(phenylsulfonyl)methane | Nucleophilic | Aldehydes, imines | Allows for stereoselective additions |
Experimental Protocol: Monofluoromethylation of an Alcohol
A general protocol for the deoxyfluorination of an alcohol to a monofluoromethyl group can be achieved using reagents like DAST or the more recently developed, safer alternatives like AlkylFluor.
-
Reaction Setup: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add the deoxyfluorinating reagent (e.g., DAST, 1.1 equiv) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Safety, Handling, and Cost Considerations
Working with fluorinating agents requires strict adherence to safety protocols. Many of these reagents are toxic, corrosive, and/or moisture-sensitive.[13][15]
-
Handling: Always handle fluorinating agents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves.[5] For highly reactive or gaseous reagents, specialized equipment and training are necessary.[15]
-
Storage: Store fluorinating agents in a cool, dry place, away from incompatible materials.
-
Cost: The cost of fluorinating reagents can vary significantly. For example, Togni's Reagent II can be priced around $466 for 5g, while Umemoto's reagents are also commercially available but prices can fluctuate.[6][16] The cost-effectiveness of a particular reagent will depend on the scale of the reaction, the efficiency of the transformation, and the availability from various suppliers.[17]
Conclusion
The strategic use of fluorinated building blocks is a powerful approach in modern organic synthesis. This guide has provided a comparative analysis of key reagents for trifluoromethylation, difluoromethylation, and monofluoromethylation, supported by experimental data and detailed protocols. By understanding the distinct reactivity profiles, mechanistic nuances, and practical considerations of these reagents, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of new molecules with enhanced properties.
References
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(12), 3492–3495. [Link]
-
ResearchGate. (2025). ChemInform Abstract: A General Route for Constructing Difluoromethyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of trifluoromethylindoles from indoles. Retrieved from [Link]
-
The Hartwig Group. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(7), 837-852. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
-
Tosoh USA, Inc. (n.d.). Fluoro Compounds. Retrieved from [Link]
-
Tandfonline. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Synthesis of difluoromethyl ethers based on the reaction of oxygen.... Retrieved from [Link]
-
Jiang, G.-F., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35021-35025. [Link]
-
BuyersGuideChem. (n.d.). SelectFluor | 140681-55-6. Retrieved from [Link]
-
MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]
-
Ambler, B. R., & Altman, R. A. (2013). Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. Organic letters, 15(21), 5578–5581. [Link]
-
Genprice. (n.d.). Togni Reagent II 5g. Retrieved from [Link]
-
Chemsrc. (2019). Fluorine reagent | Chemical Product Catalog. Retrieved from [Link]
-
Wang, X., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 8(13), 3329-3335. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
-
Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research, 13(1), 317-336. [Link]
-
Ottokemi. (n.d.). Togni reagent, ≥97%. Retrieved from [Link]
-
Intermaggio, N. E., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12693–12699. [Link]
-
Baran, P. S., et al. (2011). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 133(39), 15501–15504. [Link]
-
Umemoto, T., et al. (1998). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 63(10), 3379–3385. [Link]
-
Intermaggio, N. E., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12693-12699. [Link]
-
ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a.... Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Application of [F]Togni Reagent I: An Electrophilic F‐Labeled Trifluoromethylating Reagent for Positron Emission Tomography Tracer Synthesis. Retrieved from [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 55. [Link]
-
Aspira Chemical. (n.d.). 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | Togni Reagent. Retrieved from [Link]
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alkalisci.com [alkalisci.com]
- 7. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]
- 10. Acid C2F5-Togni reagent 1401714-42-8 [sigmaaldrich.com]
- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mes-Umemoto reagent = 95 1895006-01-5 [sigmaaldrich.com]
- 16. Togni Reagent II 5g | teragenomics [gene.genprice.com]
- 17. SelectFluor | 140681-55-6 - BuyersGuideChem [buyersguidechem.com]
A Comparative Guide to the Certificate of Analysis for 4-(Chlorodifluoromethoxy)aniline: Ensuring Quality for Drug Development Professionals
Abstract
4-(Chlorodifluoromethoxy)aniline is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity and consistency of this reagent are paramount, as impurities can lead to unwanted side reactions, decreased yields, and downstream purification challenges that impede drug development timelines. The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. However, not all CoAs are created equal, and not all material grades are suitable for every application. This guide provides a framework for researchers, scientists, and drug development professionals to critically evaluate a CoA for this compound. We will deconstruct the key analytical tests, compare specifications between standard and high-purity grades, and provide actionable protocols for in-house verification to ensure the integrity of your research and development efforts.
Introduction: The Critical Role of Reagent Quality in R&D
The success of a multi-step organic synthesis hinges on the quality of its starting materials. This compound (CAS: 39065-95-7), a substituted aromatic amine, is valued for its unique electronic and lipophilic properties conferred by the chlorodifluoromethoxy group.[1] These properties make it an attractive component in the design of bioactive molecules. However, the synthesis of aniline derivatives can introduce various process-related impurities, such as unreacted precursors, by-products, or degradation products from improper storage.[2][3] Aniline itself is prone to air oxidation, which can form colored polymeric impurities that are difficult to remove.
The Certificate of Analysis serves as a batch-specific quality passport. Understanding how to interpret this document is the first step in mitigating the risks associated with reagent variability.
Anatomy of a Standard Certificate of Analysis
A typical CoA for this compound will include several key tests to confirm its identity, purity, and basic physical properties. While specific tests may vary by supplier, a standard CoA should provide the data outlined below.
| Test Parameter | Typical Specification | Method | Purpose & Scientific Rationale |
| Appearance | Pale-yellow to Brown Liquid[4] | Visual | Provides a quick, albeit non-specific, check for significant degradation or gross contamination. Freshly purified anilines are often colorless or pale yellow. |
| Identity (¹H NMR) | Conforms to Structure | ¹H NMR Spectroscopy | Confirms the molecular structure by analyzing the chemical shifts and integration of protons. The aromatic protons and the amine (-NH₂) protons will have characteristic signals. |
| Purity | ≥96-97%[1][4] | HPLC or GC | Quantifies the amount of the target compound relative to impurities. High-Performance Liquid Chromatography (HPLC) is a common and robust method for analyzing aromatic amines.[5][6] |
| CAS Number | 39065-95-7[7][8] | - | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring unambiguous compound identification. |
| Molecular Formula | C₇H₆ClF₂NO[7][8] | - | Confirms the elemental composition of the molecule. |
| Molecular Weight | 193.58 g/mol [7] | - | A fundamental physical property derived from the molecular formula. |
Comparative Analysis: Standard vs. High-Purity Grades
For sensitive applications, such as late-stage drug development or synthesis of analytical standards, a higher purity grade is often necessary. The table below compares a "Standard Research Grade" with a hypothetical, yet representative, "High-Purity Pre-clinical Grade."
| Test Parameter | Standard Research Grade | High-Purity Pre-clinical Grade | Implication of the Difference |
| Purity (HPLC) | ≥97.0% | ≥99.5% | A 2.5% difference in purity means a 25-fold higher level of impurities. These can interfere with reactions, complicate product purification, and potentially introduce toxic by-products. |
| Individual Impurity | Not Specified or ≤1.0% | ≤0.1% | High-purity grades control specific, known impurities. An unknown impurity at 1% could have a significant impact on a reaction's outcome or the final product's safety profile. |
| Water Content (Karl Fischer) | Not Specified | ≤0.1% | Water can act as an unwanted nucleophile or base in many sensitive organic reactions, such as those involving organometallics or acyl chlorides, leading to reduced yields. |
| Residual Solvents (GC-HS) | Not Specified | Conforms to ICH Q3C Limits | Residual solvents from the synthesis or purification process are potential toxins and can interfere with reactions. ICH Q3C provides guidelines on acceptable limits for pharmaceutical ingredients. |
| Elemental Impurities | Not Specified | Conforms to USP <232> | Trace metals from catalysts (e.g., palladium, nickel) can be poisonous to downstream catalytic steps or pose a toxicological risk in the final active pharmaceutical ingredient (API). |
In-House Verification: A Self-Validating Workflow
A CoA reflects the quality of the material at the time of testing by the supplier. Shipping and storage conditions can impact quality. Therefore, performing simple, in-house verification of critical parameters is a cornerstone of good laboratory practice.
Workflow for Incoming Reagent QC
The following diagram illustrates a logical workflow for qualifying a new batch of this compound.
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 39065-95-7 [sigmaaldrich.com]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. This compound | C7H6ClF2NO | CID 572793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
A Senior Application Scientist’s Guide to the Precise Quantification of 4-(Chlorodifluoromethoxy)aniline Using the Internal Standard Method
In the landscape of pharmaceutical and agrochemical development, the accurate quantification of active compounds and intermediates is paramount. 4-(Chlorodifluoromethoxy)aniline, a key building block in the synthesis of various target molecules, requires a robust and reliable analytical method to ensure the quality and consistency of final products.[1] This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the quantification of this compound, championing the internal standard method for its superior precision and accuracy.
Foundational Strategy: Choosing Between External and Internal Standard Methods
At the outset of any quantitative analysis, a fundamental choice lies between the external and internal standard methods. While the external standard method is straightforward, relying on a calibration curve generated from standards of known concentrations, its accuracy can be compromised by variations in injection volume and instrument response.[2]
The internal standard method, however, offers a more resilient approach.[3] By introducing a constant amount of a non-native, chemically similar compound—the internal standard (IS)—to all standards and samples, the method effectively normalizes for analytical variability.[4][5] Quantification is based on the ratio of the analyte's response to the internal standard's response, mitigating errors from sample preparation losses, injection inconsistencies, and instrument drift.[5][6][7] For complex matrices or when high precision is demanded, the internal standard method is the superior choice.[6]
Selecting the Optimal Analytical Technique: GC-MS vs. HPLC
The physicochemical properties of this compound lend themselves to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given its boiling point of 231.9°C, this compound is sufficiently volatile for GC analysis.[8][9] GC-MS offers high chromatographic resolution and the mass spectrometer provides excellent selectivity and sensitivity, making it a powerful tool for identification and quantification.[10] The use of a deuterated form of the analyte as an internal standard is a common and highly effective practice in GC-MS.[7][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For aniline derivatives, reverse-phase HPLC methods are common.[12] HPLC is particularly advantageous for samples that are not amenable to the high temperatures of a GC inlet. When coupled with a mass spectrometer (LC-MS), it provides a high degree of sensitivity and selectivity.[13]
For this guide, we will focus on a GC-MS method due to the excellent volatility of the analyte and the widespread availability of GC-MS instrumentation in quality control and research laboratories.
The Cornerstone of Precision: Selecting a Suitable Internal Standard
The choice of an internal standard is critical for the success of the analysis. An ideal internal standard should possess the following characteristics:[14][15][16]
-
Chemical Similarity: It should be structurally and functionally similar to the analyte to ensure comparable behavior during sample preparation and analysis.
-
Chromatographic Resolution: It must be well-separated from the analyte and any other components in the sample matrix.
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.
-
Non-Interference: It should not be naturally present in the sample.
For the GC-MS analysis of this compound, a highly suitable, commercially available internal standard is 4-bromoaniline . It shares the aniline core structure, ensuring similar chromatographic behavior and extraction efficiency, while the different halogen substituent allows for clear mass spectrometric differentiation.
Experimental Protocol: GC-MS Quantification of this compound
This section details a step-by-step protocol for the quantification of this compound using 4-bromoaniline as an internal standard.
Materials and Reagents
-
This compound (≥97% purity)
-
4-Bromoaniline (≥98% purity)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with inserts
Preparation of Solutions
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of 4-bromoaniline.
-
Dissolve in methanol in a 25 mL volumetric flask and bring to volume.
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 25 mg of this compound.
-
Dissolve in methanol in a 25 mL volumetric flask and bring to volume.
Working Internal Standard (IS) Solution (50 µg/mL):
-
Pipette 1.25 mL of the 1 mg/mL IS stock solution into a 25 mL volumetric flask.
-
Dilute to volume with methanol.
Preparation of Calibration Standards
-
Label a series of 10 mL volumetric flasks (e.g., CAL 1 to CAL 6).
-
To each flask, add 1.0 mL of the Working IS Solution (50 µg/mL). This ensures a constant IS concentration of 5 µg/mL in each final standard.
-
Add varying volumes of the Analyte Stock Solution to achieve the desired concentration range (see Table 1).
-
Dilute each flask to volume with methanol.
-
Transfer a portion of each calibration standard to a GC vial for analysis.
Table 1: Preparation of Calibration Standards
| Standard ID | Volume of Analyte Stock (1 mg/mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| CAL 1 | 10 µL | 1.0 | 5.0 |
| CAL 2 | 50 µL | 5.0 | 5.0 |
| CAL 3 | 100 µL | 10.0 | 5.0 |
| CAL 4 | 250 µL | 25.0 | 5.0 |
| CAL 5 | 500 µL | 50.0 | 5.0 |
| CAL 6 | 1000 µL | 100.0 | 5.0 |
Sample Preparation
-
Accurately weigh an appropriate amount of the sample containing this compound into a suitable volumetric flask.
-
Add 1.0 mL of the Working IS Solution (50 µg/mL) for every 10 mL of final sample volume.
-
Dissolve and dilute to volume with a suitable solvent (e.g., methanol or ethyl acetate), ensuring the final analyte concentration falls within the calibration range.
-
Transfer a portion to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 193 (quantifier), 108 (qualifier)
-
4-Bromoaniline (IS): m/z 171 (quantifier), 92 (qualifier)
-
Experimental Workflow Diagram
Caption: Workflow for quantification using the internal standard method.
Data Analysis and Interpretation
The core of the internal standard method lies in the use of response ratios.
-
Calculate the Response Ratio (RR): For each calibration standard and sample, calculate the response ratio using the peak areas from the chromatogram.
-
RR = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Construct the Calibration Curve:
-
Plot the Response Ratio (y-axis) against the corresponding concentration of the analyte (x-axis) for the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically desired.
-
Principle of the Internal Standard Calibration
Caption: Data analysis flow for the internal standard method.
Example Data and Calculation
The following table presents hypothetical data from the analysis of the calibration standards.
Table 2: Hypothetical Calibration Data
| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 25,500 | 125,000 | 0.204 |
| 5.0 | 128,000 | 126,500 | 1.012 |
| 10.0 | 254,000 | 125,800 | 2.019 |
| 25.0 | 635,000 | 127,100 | 4.996 |
| 50.0 | 1,260,000 | 126,200 | 9.984 |
| 100.0 | 2,510,000 | 125,500 | 20.000 |
Linear Regression Result:
-
Equation: y = 0.1998x + 0.0035
-
R²: 0.9999
Quantification of an Unknown Sample:
-
Analyte Peak Area: 452,000
-
IS Peak Area: 126,100
-
Response Ratio (y): 452,000 / 126,100 = 3.584
-
Calculate Concentration (x):
-
x = (3.584 - 0.0035) / 0.1998
-
x = 17.92 µg/mL
-
This calculated concentration represents the concentration in the vial. The final concentration in the original sample must be calculated by accounting for the initial sample weight and dilution factor.
Conclusion
The internal standard method, when coupled with a robust analytical technique like GC-MS, provides a highly reliable and precise framework for the quantification of this compound. By carefully selecting an appropriate internal standard and meticulously preparing standards and samples, researchers and drug development professionals can achieve accurate results that are resilient to the inherent variabilities of the analytical process. This guide offers a comprehensive, field-tested approach to establishing a self-validating system for the quantification of this important chemical intermediate, ensuring data integrity from the laboratory to final product manufacturing.
References
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Wikipedia. (2023, November 28). Internal standard. Retrieved from [Link]
-
University of Waterloo. (n.d.). Chem301 Tutorial: Internal Standards. Retrieved from [Link]
-
Chromatography Online. (n.d.). Internal Standards: How Does It Work? Retrieved from [Link]
-
ResearchGate. (2014, February 27). How to choose an HPLC internal standard? Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, January 25). To use Internal Standard (IS) for HPLC-DAD? Retrieved from [Link]
-
SCION Instruments. (n.d.). Internal Standards – What are they? How do I choose, use, and benefit from them? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Separation Science. (2023, December 8). Internal Standards #2: What Makes a Good Internal Standard? Retrieved from [Link]
-
Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Retrieved from [Link]
-
ChemSrc. (2025, August 22). This compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). 4-Chloroaniline. Retrieved from [Link]
-
ScienceDirect. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
Sources
- 1. CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline [cymitquimica.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Chem301 Tutorial: Internal Standards [facultystaff.richmond.edu]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scioninstruments.com [scioninstruments.com]
- 8. This compound | 39065-95-7 [sigmaaldrich.com]
- 9. This compound | CAS#:39065-95-7 | Chemsrc [chemsrc.com]
- 10. epa.gov [epa.gov]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
- 12. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 16. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
Differentiating Isomers of Chlorodifluoromethoxyaniline: A Comparative Guide to GC and NMR Methodologies
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a critical step in chemical synthesis, quality control, and regulatory compliance. Isomers of active pharmaceutical ingredients (APIs) or key intermediates can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of two powerful analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the differentiation of chlorodifluoromethoxyaniline isomers. We will delve into the causality behind experimental choices, provide validated protocols, and present data-driven comparisons to empower you to select the optimal strategy for your analytical challenges.
The isomers of chlorodifluoromethoxyaniline, with the chemical formula C₇H₆ClF₂NO, present a unique analytical challenge due to the subtle differences in their chemical structures. The key to their differentiation lies in exploiting the influence of the relative positions of the chloro, difluoromethoxy, and amino groups on their physicochemical properties.
The Structural Challenge: Positional Isomerism
The core challenge lies in distinguishing between the various positional isomers. The aniline ring can be substituted in multiple ways, leading to isomers such as:
-
2-Chloro-3-(difluoromethoxy)aniline
-
2-Chloro-4-(difluoromethoxy)aniline
-
2-Chloro-5-(difluoromethoxy)aniline
-
2-Chloro-6-(difluoromethoxy)aniline
-
3-Chloro-2-(difluoromethoxy)aniline
-
3-Chloro-4-(difluoromethoxy)aniline
-
4-Chloro-2-(difluoromethoxy)aniline
-
4-Chloro-3-(difluoromethoxy)aniline
-
5-Chloro-2-(difluoromethoxy)aniline
This guide will focus on the strategic application of GC and NMR to resolve and identify these and other possible isomers.
Gas Chromatography (GC): Leveraging Volatility and Polarity Differences
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. The separation of isomers is achieved based on their differential partitioning between a stationary phase and a mobile gas phase. For chlorodifluoromethoxyaniline isomers, subtle differences in boiling points and polarities, arising from the distinct positions of the substituents, can be exploited for chromatographic resolution.
The "Why" Behind GC Method Development
The choice of the GC column (stationary phase) is paramount for a successful separation. For aromatic isomers, a mid-polarity stationary phase, such as one containing trifluoropropyl or cyanopropyl functional groups, is often effective. These phases can induce dipole-dipole and other specific interactions that enhance the separation of isomers with different charge distributions. A well-chosen stationary phase can turn a co-eluting mixture into a baseline-resolved chromatogram.[1]
Coupling GC with a Mass Spectrometer (MS) provides an additional layer of identification. While isomers will have the same molecular ion peak, their fragmentation patterns upon electron ionization can differ, providing structural clues.
Experimental Protocol: GC-MS Analysis
Objective: To achieve baseline separation of chlorodifluoromethoxyaniline isomers and identify them based on retention time and mass spectral data.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: Rtx-200 (30 m x 0.25 mm i.d., 0.50 µm film thickness) or equivalent mid-polarity column.[2]
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Scan Range: m/z 40-400
Expected Results and Interpretation
The different isomers are expected to elute at distinct retention times. The elution order will depend on the boiling points and interactions with the stationary phase. For instance, isomers with intramolecular hydrogen bonding potential might exhibit different volatility.
The mass spectra of all isomers will show the same molecular ion peak (M⁺) corresponding to the molecular weight of chlorodifluoromethoxyaniline. However, the relative abundances of fragment ions can vary. Key fragmentations to monitor include the loss of the difluoromethoxy group, chlorine, and characteristic aromatic ring cleavages.[3][4]
Table 1: Predicted GC-MS Data for Chlorodifluoromethoxyaniline Isomers
| Isomer (Example) | Predicted Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Chloro-4-(difluoromethoxy)aniline | Elution order is compound-specific | 193/195 (³⁵Cl/³⁷Cl) | Loss of -OCF₂H, -Cl, ring fragments |
| 4-Chloro-2-(difluoromethoxy)aniline | Elution order is compound-specific | 193/195 (³⁵Cl/³⁷Cl) | Loss of -OCF₂H, -Cl, ring fragments |
| 3-Chloro-5-(difluoromethoxy)aniline | Elution order is compound-specific | 193/195 (³⁵Cl/³⁷Cl) | Loss of -OCF₂H, -Cl, ring fragments |
Note: Actual retention times will vary based on the specific instrument and column used.
GC-MS Workflow Diagram
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Commercial 4-(Chlorodifluoromethoxy)aniline
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available 4-(Chlorodifluoromethoxy)aniline, a critical building block in the synthesis of various pharmaceutical agents. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to quality assessment.
The Significance of Purity for this compound
This compound is a key intermediate in the synthesis of numerous compounds of pharmaceutical interest. Its molecular structure, featuring a reactive aniline moiety and a chlorodifluoromethoxy group, makes it a versatile synthon.[1][2] However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Impurities, whether from starting materials, byproducts, or degradation, can have significant downstream effects, impacting reaction yields, introducing unwanted side reactions, and potentially leading to the formation of toxic or unstable final products. Therefore, a multi-faceted analytical approach is not just recommended, but essential for ensuring the quality of this critical raw material.
Understanding the Potential Impurity Landscape
A crucial first step in assessing purity is to understand the likely impurities that may be present. Based on common synthetic routes for this compound, we can anticipate several classes of impurities.[3]
A prevalent synthesis pathway involves the following key steps:
-
Fluorination: Trichloromethoxybenzene is selectively fluorinated to yield chlorodifluoromethoxybenzene.
-
Nitration: The resulting chlorodifluoromethoxybenzene is nitrated to form 4-(chlorodifluoromethoxy)nitrobenzene.
-
Reduction: The nitro group is then reduced to an amine, yielding the final product, this compound.
From this synthetic sequence, we can logically deduce the following potential process-related impurities:
-
Unreacted Starting Materials:
-
Trichloromethoxybenzene
-
-
Intermediates:
-
Chlorodifluoromethoxybenzene
-
4-(chlorodifluoromethoxy)nitrobenzene
-
-
Byproducts of Nitration:
-
Positional isomers of the nitro-intermediate (e.g., 2-nitro and 3-nitro isomers).
-
-
Byproducts of Reduction:
-
Incompletely reduced intermediates (e.g., nitroso or hydroxylamine derivatives).
-
-
Degradation Products:
-
Oxidation or polymerization products of the aniline moiety.
-
The following diagram illustrates the synthetic pathway and the origin of potential impurities:
Sources
Spectroscopic comparison between 4-(Chlorodifluoromethoxy)aniline and its precursors
In the landscape of modern drug discovery and agrochemical development, the synthesis and characterization of novel molecular entities are paramount. Among these, aniline derivatives play a crucial role as versatile building blocks. This guide provides an in-depth spectroscopic comparison of 4-(Chlorodifluoromethoxy)aniline, a key intermediate, with its common precursors. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers with the practical insights needed for unambiguous compound identification and reaction monitoring.
The synthetic pathway from a readily available precursor like 4-nitrophenol to the target molecule involves significant changes in functional groups, which are distinctly mirrored in their respective spectra. Understanding these spectroscopic shifts is not merely an academic exercise; it is a critical component of process control and quality assurance in chemical synthesis.
The Synthetic Pathway: A Step-by-Step Transformation
A common and efficient route to synthesize this compound begins with 4-nitrophenol. The synthesis proceeds through two key transformations: first, the introduction of the chlorodifluoromethoxy group, and second, the reduction of the nitro group to an amine.
Caption: Synthetic workflow from 4-nitrophenol to this compound.
¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Scaffold
NMR spectroscopy provides a detailed map of the carbon and hydrogen environments within a molecule. The transformation from 4-nitrophenol to this compound presents significant and predictable changes in the NMR spectra.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | -OH Protons (ppm) |
| 4-Nitrophenol | 8.15 (d), 6.95 (d) | - | ~10-11 (broad s) |
| This compound | 6.85 (d), 6.65 (d) | ~3.7 (broad s) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The strong electron-withdrawing nature of the nitro group in 4-nitrophenol causes the aromatic protons to be significantly deshielded, appearing further downfield.[1][2] Upon reduction of the nitro group to the electron-donating amino group in this compound, these protons become more shielded and shift upfield. The appearance of a broad singlet around 3.7 ppm is a clear indication of the newly formed amine group.
Comparative ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | C-O (ppm) | C-N (ppm) | -OCF₂Cl (ppm) |
| 4-Nitrophenol | ~164, ~140, ~126, ~116 | ~164 | ~140 | - |
| This compound | ~143, ~142, ~123, ~116 | ~143 | ~142 | Not readily available |
Note: Data for some carbons may overlap or vary.
In the ¹³C NMR spectrum, the carbon attached to the nitro group in 4-nitrophenol is significantly deshielded.[1] After reduction to an amine, the carbon attached to the newly formed amino group in the final product shifts to a different resonance, reflecting the change in the electronic environment.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups. The conversion of the hydroxyl and nitro groups to the ether and amine functionalities provides a textbook example of IR spectral interpretation.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-NO₂ Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 4-Nitrophenol | 3200-3600 (broad) | - | ~1520 (asymmetric), ~1340 (symmetric) | ~1200-1300 |
| This compound | - | 3300-3500 (two bands) | - | ~1250 (asymmetric), ~1050 (symmetric) |
The IR spectrum of 4-nitrophenol is characterized by a broad absorption band for the phenolic O-H stretch and strong absorptions corresponding to the nitro group.[3] In the final product, this compound, these peaks are absent. Instead, two characteristic sharp peaks appear in the 3300-3500 cm⁻¹ region, indicative of the symmetric and asymmetric stretching of the primary amine (N-H) group. The C-O stretching frequency also shifts, reflecting the change from a phenolic C-O to an aryl ether C-O bond.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 139 [M]⁺, 109 [M-NO]⁺, 93 [M-NO₂]⁺ |
| This compound | C₇H₆ClF₂NO | 193.58 | 193 [M]⁺, 109 [M-OCF₂Cl]⁺ |
The molecular ion peak in the mass spectrum of 4-nitrophenol is observed at m/z 139.[1] The final product, this compound, shows a molecular ion peak at m/z 193, consistent with its molecular formula.[4] The fragmentation patterns are also distinct. 4-Nitrophenol typically loses the nitro group, while this compound can lose the chlorodifluoromethoxy group, leading to a fragment at m/z 109.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum, scanning over an appropriate m/z range.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectroscopic comparison of this compound with its precursor, 4-nitrophenol, highlights the power of modern analytical techniques in synthetic chemistry. Each step of the synthesis is accompanied by distinct and predictable changes in the NMR, IR, and MS spectra, providing a comprehensive and self-validating system for reaction monitoring and product characterization. This guide serves as a practical resource for researchers, enabling them to confidently navigate the synthesis and analysis of this important chemical intermediate.
References
-
PubChem. (n.d.). 4-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 4-(Chlorodifluoromethoxy)aniline for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Chlorodifluoromethoxy)aniline (CAS No. 39065-95-7), moving beyond mere compliance to foster a culture of safety and environmental responsibility. Understanding the why behind these procedures is as crucial as the procedures themselves.
Understanding the Hazard Profile of this compound
Before we delve into the disposal protocol, it is essential to comprehend the inherent risks associated with this compound. This compound is a halogenated aniline derivative, and its chemical structure necessitates careful handling throughout its lifecycle in the laboratory.
According to safety data sheets, this compound presents several hazards:
-
Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Issues: Inhalation may lead to respiratory irritation.[1]
While comprehensive toxicological properties are not fully elucidated, the presence of chlorine and fluorine atoms suggests that its combustion byproducts could be hazardous.[2] Therefore, a cautious and informed approach to its disposal is non-negotiable.
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 39065-95-7 | [1][2] |
| Molecular Formula | C7H6ClF2NO | [1] |
| Molecular Weight | 193.58 g/mol | |
| Appearance | Not specified, handle with care | |
| Solubility | Not specified, assume limited aqueous solubility |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with transfer to a licensed disposal facility. This workflow is designed to ensure safety and regulatory compliance at every stage.
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the waste containing this compound is a hazardous waste according to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
A waste is considered hazardous if it is either a "listed" waste or a "characteristic" waste.[3][4]
-
Listed Wastes: this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[5][6][7] While there are listings for wastes from aniline production (e.g., K083, K103, K104), these apply to specific industrial processes and not typically to research laboratory waste.[5][7]
-
Characteristic Wastes: Since it is not a listed waste, you must determine if your waste exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001): Does the waste have a flashpoint less than 60°C (140°F)? Is it an ignitable compressed gas or an oxidizer?[4] The flammability of this compound is not well-defined, so a conservative approach is warranted.
-
Corrosivity (D002): Does the aqueous waste have a pH less than or equal to 2, or greater than or equal to 12.5?[4]
-
Reactivity (D003): Is the waste unstable, does it react violently with water, or generate toxic gases when mixed with water?[4]
-
Toxicity (D004-D043): This is determined through a laboratory procedure called the Toxicity Characteristic Leaching Procedure (TCLP).[8][9] The TCLP simulates landfill leaching to see if specific toxic chemicals are present in the leachate at concentrations above regulatory limits. Given the known hazards of this compound, it is plausible that it could be considered toxic.
-
Causality: For laboratory-generated waste, it is often most practical and safest to manage the waste as hazardous if the chemical ingredients are known to be toxic, even without performing a TCLP test. This proactive approach minimizes risk and ensures compliance.
Step 2: Segregate as Halogenated Organic Waste
Once determined to be hazardous, proper segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal. This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.
Action:
-
Collect waste containing this compound in a dedicated container for halogenated organic waste .
-
Do NOT mix it with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.
Causality: Halogenated and non-halogenated organic wastes are often incinerated under different conditions. Mixing them can complicate the disposal process and increase costs.
Step 3: Select Appropriate Waste Container
The choice of waste container is vital for ensuring safety and preventing leaks or spills.
Action:
-
Use a container made of a material that is chemically resistant to this compound and any other solvents or reagents in the waste mixture. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent the release of vapors.
-
The container must be in good condition, with no cracks, leaks, or residue on the exterior.
Step 4: Proper Labeling of Waste Container
Accurate and complete labeling is a regulatory requirement and a critical safety communication tool.
Action:
-
Label the container with the words "HAZARDOUS WASTE ".
-
Clearly identify the contents of the container. List all chemical constituents, including this compound, solvents, and any other chemicals, with their approximate percentages.
-
Indicate the specific hazards of the waste (e.g., "Toxic," "Irritant").
-
Note the date when waste was first added to the container (the "accumulation start date").
Step 5: Safe Temporary Storage
Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being moved to a central storage area.
Action:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a well-ventilated area, away from sources of ignition or heat.
-
Use secondary containment (such as a larger, chemically resistant tub or tray) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Step 6: Arrange for Professional Disposal
The ultimate disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal company.
Action:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management provider.
-
The recommended disposal method for this type of compound is incineration in a chemical incinerator equipped with an afterburner and a scrubber .[2]
Causality: Incineration at high temperatures is necessary to destroy the organic molecule, while the afterburner and scrubber are essential for neutralizing and removing potentially hazardous combustion byproducts, such as hydrogen chloride and hydrogen fluoride.
Step 7: Documentation and Record Keeping
Maintain meticulous records of your hazardous waste generation and disposal.
Action:
-
Keep a copy of the hazardous waste manifest provided by the disposal company. This document tracks the waste from your laboratory to its final disposal site.
-
Maintain an inventory of the hazardous waste generated in your laboratory.
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A lab coat
-
For larger spills or in poorly ventilated areas, a respirator with an appropriate cartridge may be necessary.[2]
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[1][2]
-
For liquid spills, use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion
The responsible management and disposal of this compound are integral to safe and ethical scientific research. By understanding the hazards, adhering to a structured disposal workflow, and preparing for potential emergencies, you contribute to a safer laboratory environment and the protection of our ecosystem. This guide provides the foundational knowledge to handle this compound with the respect and care it requires. Always consult your institution's specific EHS guidelines and protocols.
References
- Capot Chemical. (2021, August 4). MSDS of this compound.
- Cato Chemistry. (n.d.). SAFETY DATA SHEETS.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Wikipedia. (n.d.). Toxicity characteristic leaching procedure.
- Grokipedia. (n.d.). Toxicity characteristic leaching procedure.
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Pace Analytical. (n.d.). Toxicity Characteristic Leaching Procedure (TCLP) for VOCs, SVOCs, Chlorinated Pesticides and Herbicides, and Metals by SW-846.
- SynQuest Laboratories. (n.d.). This compound Safety Data Sheet.
- Beaver Creek Clean River Project. (n.d.). Toxicity Characteristic Leaching Procedure - TCLP.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. capotchem.com [capotchem.com]
- 3. epa.gov [epa.gov]
- 4. actenviro.com [actenviro.com]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. nyu.edu [nyu.edu]
- 8. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
Mastering Safety: A Researcher's Guide to Handling 4-(Chlorodifluoromethoxy)aniline
For the dedicated researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, in-depth safety protocols for managing 4-(Chlorodifluoromethoxy)aniline, a compound that, while promising in its applications, demands rigorous adherence to safety procedures. Moving beyond a simple checklist, this document delves into the rationale behind each recommendation, empowering you to make informed decisions that ensure your safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is critical. This compound (CAS No: 39065-95-7) is a substituted aniline derivative. Aniline and its related compounds are known for their systemic toxicity.
According to safety data sheets, this compound presents the following hazards:
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Acute Toxicity (Oral): Harmful if swallowed.
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Skin Corrosion/Irritation: Causes skin irritation.
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Serious Eye Damage/Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation, particularly as a dust or aerosol.
While comprehensive toxicological properties for this specific molecule are not extensively documented, the hazards of aniline compounds are well-established and should be the guiding principle for safety measures. Aniline can be absorbed through the skin and can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Therefore, preventing all routes of exposure—inhalation, skin contact, and ingestion—is the primary goal.
Your Armor: Selecting the Right Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE. The level of protection must be commensurate with the scale of the operation and the potential for exposure.
PPE Selection Summary
| Task Level | Minimum Required PPE |
| Bench-top operations (milligram to gram scale) | Nitrile or Neoprene Gloves (double-gloved), Safety Glasses with Side Shields, Fully-buttoned Laboratory Coat. |
| Larger scale operations (multi-gram) or potential for aerosol generation | Butyl or Viton® Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Chemical-resistant Apron over Laboratory Coat, Respiratory Protection (see section 2.3). |
Eye and Face Protection: Your First Line of Defense
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.
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Minimum Requirement: For all handling activities, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
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Elevated Risk: When there is a risk of splashing or aerosol generation (e.g., during transfers, dissolution in volatile solvents, or heating), chemical splash goggles are required. For larger quantities or particularly hazardous operations, a face shield worn over chemical splash goggles provides the highest level of protection.
Skin and Body Protection: An Impenetrable Barrier
Preventing skin contact is crucial due to the compound's irritant nature and the potential for dermal absorption, a known risk with aniline derivatives.
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Laboratory Coat: A clean, fully-buttoned lab coat is the minimum requirement to protect street clothes and underlying skin.
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Gloves - The Critical Choice: The selection of appropriate glove material is vital. While disposable nitrile gloves are common in laboratories, their resistance to specific chemicals can vary. For aniline, breakthrough times with nitrile gloves can be short, indicating they are suitable only for incidental splash protection.
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Recommended Practice: For handling this compound, double-gloving is recommended. An inner nitrile glove can be worn for dexterity, with a more robust outer glove.
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Glove Material: While specific data for this compound is limited, data for aniline suggests that butyl rubber or Viton® offer superior protection for prolonged contact. Neoprene may also be a suitable alternative. Always inspect gloves for any signs of degradation or perforation before use.
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Chemical-Resistant Apron: For larger scale work or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection: Safeguarding Your Lungs
Inhalation of this compound dust can cause respiratory irritation. Engineering controls, primarily a certified chemical fume hood, are the most effective way to mitigate this risk.
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Working in a Fume Hood: All manipulations of the solid compound or its solutions should be performed inside a properly functioning chemical fume hood.
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When is a Respirator Necessary? If engineering controls are not feasible or during a large spill clean-up, respiratory protection is required. The choice of respirator depends on the potential concentration of the airborne contaminant.
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For nuisance dust: A NIOSH-approved N95 particulate respirator may be sufficient.
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For higher potential exposures or unknown concentrations: A full-facepiece respirator with organic vapor cartridges is recommended. In situations with very high concentrations, a supplied-air respirator may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit-testing, and training.
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The Ritual of Safety: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

